molecular formula C3H7N3O2 B563290 Guanidinoacetic-13C2 Acid CAS No. 634616-40-3

Guanidinoacetic-13C2 Acid

Cat. No.: B563290
CAS No.: 634616-40-3
M. Wt: 119.093
InChI Key: BPMFZUMJYQTVII-ZDOIIHCHSA-N
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Description

Guanidinoacetic-13C2 Acid, also known as this compound, is a useful research compound. Its molecular formula is C3H7N3O2 and its molecular weight is 119.093. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(diaminomethylideneamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N3O2/c4-3(5)6-1-2(7)8/h1H2,(H,7,8)(H4,4,5,6)/i1+1,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPMFZUMJYQTVII-ZDOIIHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([13C](=O)O)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60661994
Record name N-(Diaminomethylidene)(~13~C_2_)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

634616-40-3
Record name N-(Diaminomethylidene)(~13~C_2_)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Guanidinoacetic-13C2 Acid: A Technical Guide for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of Guanidinoacetic-13C2 Acid, a critical tool for researchers, scientists, and drug development professionals engaged in the study of creatine metabolism and its associated disorders. We will delve into its fundamental properties, analytical applications, and its role in advancing our understanding of creatine biosynthesis and related pathologies.

Foundational Principles: Understanding Guanidinoacetic Acid and Isotopic Labeling

Guanidinoacetic acid (GAA) is a naturally occurring amino acid derivative that serves as the direct and sole precursor to creatine, a vital molecule for cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as muscle and brain.[1][2] The biosynthesis of creatine is a two-step process primarily occurring in the kidneys and liver.[3][4]

Creatine Biosynthesis Pathway:

  • Step 1 (Kidney): L-arginine:glycine amidinotransferase (AGAT) catalyzes the transfer of an amidino group from arginine to glycine, forming GAA and ornithine.[5][6]

  • Step 2 (Liver): Guanidinoacetate N-methyltransferase (GAMT) methylates GAA, using S-adenosyl-L-methionine (SAM) as a methyl group donor, to produce creatine.[5][7]

This pathway is crucial for maintaining the body's creatine pool, as creatine and its phosphorylated form, phosphocreatine, are continuously degraded to creatinine and excreted in the urine at a rate of approximately 1.7% of the total pool per day.[6]

The Significance of Isotopic Labeling: this compound

This compound is a stable isotope-labeled (SIL) analogue of GAA. In this molecule, the two carbon atoms of the acetate moiety are replaced with the heavy isotope of carbon, ¹³C.[8] This isotopic substitution results in a molecule that is chemically identical to its unlabeled counterpart but has a higher molecular weight. This mass difference is the cornerstone of its utility in modern analytical techniques, particularly mass spectrometry.

The primary application of this compound is as an internal standard in quantitative bioanalysis.[9][10] By adding a known amount of the SIL-GAA to a biological sample (e.g., plasma, urine), it co-elutes with the endogenous, unlabeled GAA during chromatographic separation. The mass spectrometer can differentiate between the two forms based on their mass-to-charge ratio (m/z). This allows for highly accurate and precise quantification of the endogenous GAA, as the internal standard compensates for variations in sample preparation, extraction efficiency, and instrument response.

Technical Profile of this compound

For researchers and drug development professionals, understanding the technical specifications of a reference standard is paramount for ensuring the reliability and reproducibility of experimental data.

PropertySpecificationSource(s)
Chemical Name N-(Aminoiminomethyl)-glycine-1,2-¹³C₂[8]
CAS Number 634616-40-3[8]
Molecular Formula ¹³C₂CH₇N₃O₂[8]
Molecular Weight 119.09 g/mol [8]
Appearance White to Off-White Solid[11]
Chemical Purity Typically >95% (HPLC) or >97%[8][12]
Isotopic Purity Commonly 97-99% for ¹³C[12][13]
Storage Store refrigerated (+2°C to +8°C) or at -20°C, protected from light.[13][14]

Note: Specifications may vary slightly between suppliers. It is essential to refer to the Certificate of Analysis (CoA) provided by the manufacturer for lot-specific details.[15]

Synthesis and Quality Control

While detailed, proprietary synthesis methods for this compound are not publicly available, the general synthesis of unlabeled GAA often involves the reaction of cyanamide with glycine in an aqueous, alkaline solution.[16] The synthesis of the ¹³C₂-labeled variant would necessitate the use of glycine-¹³C₂ as a starting material.

Reputable commercial suppliers, such as LGC Standards and Cambridge Isotope Laboratories, provide this compound with a comprehensive Certificate of Analysis.[8][12][13] This document is a testament to the product's quality and typically includes:

  • Lot-specific chemical and isotopic purity determined by methods like HPLC, NMR, and mass spectrometry.

  • Identity confirmation via spectroscopic data.

  • Information on storage conditions and expiry dates.

Core Application: Quantitative Analysis of Guanidinoacetic Acid in Biological Matrices

The accurate measurement of GAA levels in biological fluids is crucial for the diagnosis and monitoring of inborn errors of creatine metabolism, namely GAMT deficiency and AGAT deficiency.[17] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope dilution is the gold standard for this application, and this compound is the internal standard of choice.[9][10]

Experimental Workflow: LC-MS/MS Quantification of GAA

The following diagram illustrates a typical workflow for the quantification of GAA in plasma or urine.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation sample Biological Sample (Plasma, Urine) spike Spike with This compound (Internal Standard) sample->spike protein_precip Protein Precipitation (e.g., Acetonitrile) spike->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant derivatize Derivatization (Optional) (e.g., Butanolic HCl) supernatant->derivatize reconstitute Dry and Reconstitute derivatize->reconstitute lc_separation LC Separation (e.g., HILIC or Reversed-Phase) reconstitute->lc_separation Injection ms_detection Tandem MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Peak Area Ratio) ms_detection->quantification concentration Calculate Endogenous GAA Concentration quantification->concentration diagnosis Compare to Reference Ranges for Diagnosis concentration->diagnosis

Caption: A generalized workflow for the quantification of Guanidinoacetic Acid in biological samples using LC-MS/MS with an internal standard.

Detailed Protocol: Quantification of GAA in Human Plasma

This protocol is a synthesized example based on established methodologies.[9][17] Researchers should validate the method in their own laboratory.

1. Preparation of Standards and Internal Standard Stock Solutions:

  • Prepare a stock solution of unlabeled GAA in a suitable solvent (e.g., water or dilute acid).

  • Prepare a stock solution of this compound at a known concentration.

  • Generate a series of calibration standards by serially diluting the unlabeled GAA stock solution and spiking with a fixed concentration of the this compound internal standard.

2. Sample Preparation:

  • To 50 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 50 µL of the internal standard working solution.

  • Add 500 µL of cold acetonitrile to precipitate proteins.

  • Vortex mix for 30 seconds and centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.

  • Transfer the supernatant to a new tube.

  • (Optional but common) For butylation, evaporate the supernatant to dryness under a stream of nitrogen. Add 100 µL of 3N butanolic HCl and incubate at 65°C for 20 minutes. Evaporate to dryness again.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography: Employ a suitable column (e.g., C18 or HILIC) with an appropriate mobile phase gradient to achieve chromatographic separation of GAA from other matrix components.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both unlabeled GAA and this compound.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
GAA (unlabeled)118.176.0Corresponds to the neutral loss of the guanidino group.
This compound120.178.0The +2 Da shift reflects the two ¹³C atoms in the acetate backbone.

Note: The exact m/z values may vary slightly depending on the derivatization method used and instrument calibration.[9][10]

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of unlabeled GAA to this compound against the concentration of the calibration standards.

  • Determine the concentration of GAA in the unknown samples by interpolating their peak area ratios from the calibration curve.

Method Validation

A robust analytical method requires thorough validation. Key parameters to assess include:

  • Linearity: The range over which the assay is accurate, precise, and linear. For GAA, this typically covers both physiological and pathological concentrations.[9]

  • Precision: Assessed as the coefficient of variation (%CV) for intra-day and inter-day measurements. Typically, a %CV of <15% is acceptable.[18]

  • Accuracy and Recovery: Determined by spiking known amounts of GAA into the matrix. Recoveries are often in the range of 85-115%.[9]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[9]

Advanced Applications in Research and Drug Development

Beyond its role as an internal standard for diagnostics, this compound is a valuable tool for more advanced research applications.

In Vivo Metabolic Studies and Tracer Kinetics

By administering this compound to a subject, researchers can trace its metabolic fate in vivo. This allows for the investigation of:

  • Creatine Synthesis Rates: By measuring the rate of appearance of ¹³C-labeled creatine in tissues and biological fluids, the fractional synthesis rate of creatine can be determined.

  • GAA Turnover and Pool Size: The kinetics of ¹³C₂-GAA disappearance from the plasma can provide insights into its turnover rate and distribution volume.

  • Inter-organ Metabolism: Isotopic tracer studies have been instrumental in confirming the inter-organ transport of GAA from the kidney to the liver for creatine synthesis.[3][19]

metabolic_tracer_study cluster_administration Administration cluster_sampling Biological Sampling cluster_analysis Isotope Ratio MS Analysis cluster_modeling Kinetic Modeling infusion Infusion of This compound blood_sampling Serial Blood Sampling infusion->blood_sampling tissue_biopsy Tissue Biopsy (e.g., Muscle) infusion->tissue_biopsy gaa_analysis Measure [¹³C₂]GAA Enrichment in Plasma blood_sampling->gaa_analysis creatine_analysis Measure [¹³C₂]Creatine Enrichment in Plasma & Tissue blood_sampling->creatine_analysis tissue_biopsy->creatine_analysis turnover Determine GAA Turnover and Pool Size gaa_analysis->turnover synthesis_rate Calculate Creatine Fractional Synthesis Rate creatine_analysis->synthesis_rate

Caption: Conceptual workflow for an in vivo metabolic tracer study using this compound.

Role in Drug Development for Creatine Deficiencies

The development of therapies for creatine deficiency syndromes relies on accurate biomarkers to assess treatment efficacy. This compound is instrumental in this process by enabling precise measurement of GAA levels, which is a key diagnostic and monitoring marker. For instance, in GAMT deficiency, treatment aims to reduce the accumulation of GAA, and the analytical methods employing ¹³C₂-GAA are essential for monitoring the therapeutic response.[20]

Furthermore, as novel therapeutic strategies are explored, such as the use of GAA itself as a supplement in certain conditions or the development of prodrugs, isotopic tracers like this compound will be critical for preclinical and clinical studies to understand the pharmacokinetics and metabolic effects of these new chemical entities.[21][22] Clinical trials investigating the effects of GAA supplementation, sometimes in combination with creatine, utilize these accurate measurement techniques to assess the impact on tissue creatine levels and overall bioenergetics.[23]

Conclusion and Future Perspectives

This compound is an indispensable tool in the field of creatine metabolism research. Its primary role as an internal standard has revolutionized the diagnosis of creatine deficiency syndromes, enabling accurate and high-throughput quantification of guanidinoacetic acid. As research progresses, its application in in vivo metabolic studies will continue to provide deeper insights into the dynamics of creatine biosynthesis and the pathophysiology of its disorders. For professionals in drug development, this compound is a cornerstone of the analytical validation required to bring new therapies for these debilitating metabolic diseases from the laboratory to the clinic. The continued availability of high-purity, well-characterized this compound will be essential for advancing our understanding and treatment of disorders of creatine metabolism.

References

  • Leuzzi, V., Mastrangelo, M., Battini, R., & Cioni, M. (2011). Simultaneous determination of creatine and guanidinoacetate in plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS). Clinica Chimica Acta, 412(23-24), 2331-2334.
  • Carducci, C., Birarelli, M., Leuzzi, V., Carducci, C., & Antonozzi, I. (2002). Determination of Guanidinoacetate and Creatine in Urine and Plasma by Liquid Chromatography–Tandem Mass Spectrometry. Clinical Chemistry, 48(12), 2249-2251.
  • Ostojic, S. M., Premusz, V., & Nagy, D. (2017). Dietary guanidinoacetic acid increases brain creatine levels in healthy men. Nutrition, 33, 149-156.
  • Struys, E. A., Jansen, E. E., & Jakobs, C. (2007). Quantification of creatine and guanidinoacetate using GC-MS and LC-MS/MS for the detection of cerebral creatine deficiency syndromes. Current protocols in human genetics, Chapter 17, Unit 17.3.
  • Edison, E. E., Brosnan, M. E., Meyer, C., & Brosnan, J. T. (2007). Creatine synthesis: production of guanidinoacetate by the rat and human kidney in vivo. American Journal of Physiology. Renal Physiology, 293(6), F1799–F1804.
  • ClinicalTrials.gov. (2022). Creatine-Guanidinoacetic Acid Supplementation for Sarcopenia (CREGAAS). Retrieved January 15, 2026, from [Link]

  • Ostojic, S. M., & Drid, P. (2022). Effects of Delivering Guanidinoacetic Acid or Its Prodrug to the Neural Tissue: Possible Relevance for Creatine Transporter Deficiency. Pharmaceuticals, 15(1), 70.
  • Rucheton, B., et al. (2019). LC-MS/MS measurements of urinary guanidinoacetic acid and creatine: Method optimization by deleting derivatization step. Clinica Chimica Acta, 493, 148-155.
  • Krueger, K., et al. (2010). Synthesis and metabolism of guanidinoacetic acid. Journal of Animal Physiology and Animal Nutrition, 94(3), 307-316.
  • Ostojic, S. M., & Jorga, J. (2023). Guanidinoacetic acid in human nutrition: Beyond creatine synthesis. Food Science & Nutrition, 11(4), 1606–1611.
  • ResearchGate. (n.d.). Guanidinoacetic acid synthesis and metabolism. GAA, guanidinoacetic acid. Retrieved January 15, 2026, from [Link]

  • Brosnan, M. E., & Brosnan, J. T. (2007). Creatine synthesis: hepatic metabolism of guanidinoacetate and creatine in the rat in vitro and in vivo. American Journal of Physiology. Endocrinology and Metabolism, 292(4), E995–E1001.
  • Bodamer, O. A., et al. (2001). Analysis of guanidinoacetate and creatine by isotope dilution electrospray tandem mass spectrometry. Clinical Chemistry, 47(5), 948-950.
  • Ostojic, S. M. (2021). Guanidinoacetic Acid Supplementation: A Mechanistic Model of Utilization and Clearance. Nutrients, 13(12), 4359.
  • Wyss, M., & Kaddurah-Daouk, R. (2000). Creatine and creatinine metabolism. Physiological reviews, 80(3), 1107–1213.
  • Liao, Y., et al. (2022).
  • Brosnan, J. T., & Brosnan, M. E. (2007). Creatine synthesis: production of guanidinoacetate by the rat and human kidney in vivo. American Journal of Physiology. Renal Physiology, 293(6), F1799–F1804.
  • Ostojic, S. M. (2020). Safety of Dietary Guanidinoacetic Acid: A Villain of a Good Guy?. Nutrients, 12(7), 2051.
  • Evonik Operations GmbH. (2022). Method for preparing guanidino acetic acid. (Patent No. WO2022048913A1).
  • da Silva, R. P., et al. (2013). Synthesis and metabolism of guanidinoacetate and creatine from amino acids by rat pancreas. The British journal of nutrition, 110(7), 1167–1174.

Sources

Guanidinoacetic-13C2 Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Examination of the Core Chemical Properties, Analytical Applications, and Methodologies for a Crucial Internal Standard in Creatine Metabolism Research.

This guide provides a comprehensive technical overview of Guanidinoacetic-13C2 Acid (GAA-13C2), a stable isotope-labeled internal standard essential for the accurate quantification of Guanidinoacetic Acid (GAA) in biological matrices. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental chemical properties of GAA-13C2, its critical role in the diagnosis and monitoring of creatine deficiency syndromes, and detailed analytical protocols for its application.

Introduction: The Significance of Guanidinoacetic Acid and its Isotopologue

Guanidinoacetic acid (GAA), also known as glycocyamine, is a naturally occurring amino acid derivative and the direct endogenous precursor to creatine.[1][2] The biosynthesis of creatine is a two-step process initiated by the enzyme L-arginine:glycine amidinotransferase (AGAT), which synthesizes GAA from arginine and glycine.[1][3] GAA is then methylated by guanidinoacetate N-methyltransferase (GAMT) to form creatine, a vital molecule for cellular energy storage and transport, particularly in tissues with high energy demands like muscle and brain.[4][5]

Inherited defects in this pathway lead to Cerebral Creatine Deficiency Syndromes (CCDS), a group of neurometabolic disorders characterized by intellectual disability, seizures, and developmental delays.[6][7] The biochemical diagnosis of these syndromes relies on the precise measurement of GAA and creatine levels in biological fluids such as plasma, urine, and cerebrospinal fluid.[6][7]

Accurate quantification of endogenous GAA is paramount for diagnosing and managing these disorders. Stable isotope dilution analysis using mass spectrometry is the gold standard for such measurements, where a known amount of a stable isotope-labeled version of the analyte, such as this compound, is introduced into the sample. This internal standard mimics the chemical behavior of the endogenous analyte, correcting for variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.[7][8]

Core Chemical Properties of this compound

This compound is synthetically produced to incorporate two carbon-13 isotopes at the glycine backbone, resulting in a molecule that is chemically identical to its endogenous counterpart but distinguishable by its mass. This mass difference is the cornerstone of its utility in mass spectrometry-based quantification.

Structural and Physicochemical Data

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueSource(s)
Chemical Name N-(Aminoiminomethyl)-glycine-13C2[9]
Synonyms [13C2]-Guanidinoacetic Acid, Glycocyamine-13C2[10]
CAS Number 634616-40-3[9][11]
Molecular Formula ¹³C₂CH₇N₃O₂[11]
Molecular Weight 119.09 g/mol [9][11]
Monoisotopic Mass 119.06053615 Da[10][11]
Appearance White Solid[10]
Purity >95% (typically confirmed by HPLC)[11]
Melting Point >250 °C (decomposes)[12]
Solubility Soluble in aqueous HCl.[12] Unlabeled GAA is soluble in water (3.6 mg/mL at 15 °C).[13] Insoluble in DMSO and water (for some commercial preparations).[14]
Storage +2°C to +8°C, protected from light.[10][15]

Note on Solubility: Solubility can vary based on the specific salt form and purity of the commercial preparation. Always refer to the supplier's documentation. For unlabeled GAA, the guanidine group is highly basic and can form salts with acids, which can affect solubility.[16]

Isotopic Enrichment and Synthesis

The synthesis of GAA-13C2 typically involves starting materials that are already enriched with ¹³C, such as ¹³C₂-labeled glycine. One patented method for unlabeled GAA involves reacting monoethanolamine with O-methyl-isourea, followed by oxidation. For the labeled compound, the key is the incorporation of the stable isotopes in a chemically stable position. The isotopic purity of the final product is critical for its function as an internal standard and is typically verified by mass spectrometry and NMR to be >98%.

The Role of GAA-13C2 in Analytical Methodologies

The primary application of this compound is as an internal standard for the quantitative analysis of GAA in biological samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][8] Its use is fundamental to the diagnosis of GAMT deficiency, characterized by elevated GAA levels, and AGAT deficiency, which results in low GAA levels.[6]

Creatine Biosynthesis and its Clinical Relevance

The accurate measurement of GAA is crucial for differentiating between the different types of creatine deficiency syndromes. The pathway diagram below illustrates the central role of GAA and the enzymes involved.

Creatine_Biosynthesis cluster_kidney Kidney / Pancreas cluster_liver Liver cluster_deficiency Clinical Manifestations of Deficiency Arg L-Arginine AGAT AGAT (L-arginine:glycine amidinotransferase) Arg->AGAT Gly Glycine Gly->AGAT GAA Guanidinoacetic Acid (GAA) GAA_liver Guanidinoacetic Acid (GAA) GAA->GAA_liver Transport via blood AGAT->GAA Transamidination Orn Ornithine AGAT->Orn AGAT_def AGAT Deficiency: Low GAA, Low Creatine SAM S-adenosyl- L-methionine (SAMe) GAMT GAMT (Guanidinoacetate N-methyltransferase) SAM->GAMT SAH S-adenosyl- homocysteine (SAH) Creatine Creatine GAMT->SAH GAMT->Creatine Methylation GAMT_def GAMT Deficiency: High GAA, Low Creatine GAA_liver->GAMT

Caption: Creatine biosynthesis pathway and associated deficiencies.

Experimental Protocol: Quantification of GAA in Plasma using LC-MS/MS

This section outlines a representative, self-validating protocol for the quantification of GAA in human plasma, employing this compound as an internal standard. The causality for key steps is explained to provide field-proven insights.

Materials and Reagents
  • Analytes: Guanidinoacetic Acid (Sigma-Aldrich), this compound (CDN Isotopes or equivalent)[7][17]

  • Solvents: HPLC-grade acetonitrile, water, and methanol; Formic acid[18]

  • Sample Collection: Plasma collected in lithium heparin or EDTA tubes.

  • Instrumentation: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.[7]

Workflow Diagram

LCMS_Workflow start Start: Plasma Sample prep 1. Sample Preparation start->prep spike Spike with This compound (Internal Standard) prep->spike precip Protein Precipitation (e.g., with Acetonitrile) spike->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant drydown Evaporation to Dryness (under Nitrogen) supernatant->drydown reconstitute Reconstitution in Mobile Phase drydown->reconstitute analysis 2. LC-MS/MS Analysis reconstitute->analysis injection Inject onto HPLC analysis->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem MS Detection (MRM) ionization->detection quant 3. Data Quantification detection->quant ratio Calculate Peak Area Ratio (Analyte / Internal Standard) quant->ratio curve Quantify using Calibration Curve ratio->curve result Final Concentration Report curve->result

Caption: Workflow for GAA quantification using LC-MS/MS.

Step-by-Step Methodology
  • Preparation of Standards:

    • Prepare a stock solution of GAA and GAA-13C2 in a suitable solvent (e.g., 50:50 acetonitrile:water).[18]

    • Generate a series of calibration standards by spiking a blank matrix (e.g., charcoal-stripped plasma) with known concentrations of GAA.

    • Prepare a working internal standard solution of GAA-13C2.

  • Sample Preparation:

    • To 50 µL of plasma sample, calibrator, or quality control sample, add 10 µL of the working GAA-13C2 internal standard solution.

      • Causality: Adding the internal standard at the earliest stage ensures it undergoes the exact same sample processing steps as the endogenous analyte, compensating for any loss during extraction.

    • Add 150 µL of acetonitrile to precipitate proteins.[8] Vortex vigorously for 1 minute.

      • Causality: Acetonitrile is an effective protein precipitating agent that releases the small molecule analytes into the solvent while removing larger, interfering proteins.

    • Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new microplate or vial.

    • Evaporate the solvent to dryness under a stream of nitrogen at 40-50°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[18]

      • Causality: Reconstituting in the mobile phase ensures compatibility with the chromatographic system and promotes good peak shape.

  • LC-MS/MS Analysis:

    • Chromatography: The separation of GAA is often challenging due to its polar nature. Several approaches exist:

      • Reversed-Phase with Derivatization: A common and robust method involves derivatizing the carboxylic acid group to a butyl-ester. This increases the hydrophobicity of the molecule, allowing for better retention on standard C18 columns.[8][17][19]

      • Ion-Pairing Chromatography: This technique adds an ion-pairing reagent to the mobile phase, which interacts with the charged analyte and allows for separation on a reversed-phase column without derivatization, simplifying sample prep.[20]

      • HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC columns are specifically designed for retaining and separating polar compounds like GAA.

    • Mass Spectrometry:

      • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

      • Use Multiple Reaction Monitoring (MRM) for detection and quantification. The precursor ions ([M+H]⁺) are selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This provides high selectivity and sensitivity.

Typical MRM Transitions
CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
Guanidinoacetic Acid (GAA) 118.176.1Corresponds to the neutral loss of HNCO.
This compound 120.177.1Corresponds to the neutral loss of H¹³N¹³CO.
Derivatized GAA (Butyl-ester)174.1101.0Transitions for the derivatized form will differ.[17]
Derivatized GAA-13C2 (Butyl-ester)176.1103.0[17]

Note: Specific m/z values and collision energies should be optimized for the instrument in use.

Safety, Handling, and Storage

As a chemical reagent, this compound and its unlabeled form require appropriate handling.

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid creating dust.[21][22]

  • Storage: Store in a tightly sealed container in a cool, dry place, typically refrigerated at +2°C to +8°C.[10][15] Protect from light.

  • Hazards: May cause skin and eye irritation. Avoid ingestion and inhalation.[21] Refer to the specific Safety Data Sheet (SDS) provided by the supplier for complete hazard information.[22]

Conclusion

This compound is an indispensable tool for clinical and research laboratories focused on the study of creatine metabolism. Its chemical properties, which mirror the endogenous analyte, combined with its distinct mass, enable the development of highly accurate, precise, and reliable quantitative assays using the stable isotope dilution LC-MS/MS method. The protocols and principles outlined in this guide provide a robust framework for the successful implementation of GAA-13C2 in research and diagnostic applications, ultimately contributing to a better understanding and management of creatine deficiency syndromes.

References

  • Ostojic, S. M., et al. (2023). Guanidinoacetic acid in human nutrition: Beyond creatine synthesis. Food Science & Nutrition, 11(4), 1606-1615. [Link]

  • ResearchGate. (n.d.). Synthesis and metabolism of guanidinoacetic acid (Krueger et al., 2010). [Link]

  • Turgeon, C. T., et al. (2014). Non-derivatized Assay for the Simultaneous Detection of Amino Acids, Acylcarnitines, Succinylacetone, Creatine, and Guanidinoacetic Acid in Dried Blood Spots by Tandem Mass Spectrometry. JIMD reports, 19, 9–17. [Link]

  • Struys, E. A., et al. (2007). Quantification of creatine and guanidinoacetate using GC-MS and LC-MS/MS for the detection of cerebral creatine deficiency syndromes. Current protocols in human genetics, Chapter 17, Unit 17.3. [Link]

  • Cansever, M. S., et al. (2024). Determination of Guanidinoacetic Acid in Urine by High-Performance Liquid Chromatography-Fluorescence Detection Method. Journal of the Turkish Chemical Society Section A: Chemistry, 11(Special Issue 1), 161-170. [Link]

  • Carducci, C., et al. (2002). Automated high-performance liquid chromatographic method for the determination of guanidinoacetic acid in dried blood spots: a tool for early diagnosis of guanidinoacetate methyltransferase deficiency. Journal of chromatography. A, 961(1), 105–110. [Link]

  • Pitts, R. F. (1968). Creatine synthesis: production of guanidinoacetate by the rat and human kidney in vivo. American Journal of Physiology-Legacy Content, 215(6), 1447-1453. [Link]

  • de Sain-van der Velden, M. G., et al. (2004). Determination of Guanidinoacetate and Creatine in Urine and Plasma by Liquid Chromatography–Tandem Mass Spectrometry. Clinical Chemistry, 50(2), 411-414. [Link]

  • Rucheton, B., et al. (2019). LC-MS/MS measurements of urinary guanidinoacetic acid and creatine: Method optimization by deleting derivatization step. Clinica chimica acta; international journal of clinical chemistry, 493, 148–155. [Link]

  • Li, J., et al. (2022). Biosynthesis of Guanidinoacetate by Bacillus subtilis Whole-Cell Catalysis. International Journal of Molecular Sciences, 23(5), 2872. [Link]

  • ResearchGate. (n.d.). Guanidinoacetic acid synthesis and metabolism. [Link]

  • Kasu, M. P., et al. (2013). Simultaneous Assay of Isotopic Enrichment and Concentration of Guanidinoacetate and Creatine by Gas Chromatography-Mass Spectrometry. Metabolites, 3(1), 1-13. [Link]

  • Bodamer, O. A., et al. (2001). Analysis of guanidinoacetate and creatine by isotope dilution electrospray tandem mass spectrometry. Clinical chimica acta; international journal of clinical chemistry, 308(1-2), 173–178. [Link]

  • Leuzzi, V., et al. (2007). [Simultaneous determination of guanidinoacetate, creatine and creatinine by liquid chromatography-tandem mass spectrometry: a diagnostic tool for creatine deficiency syndromes in body fluids and a perspective use on cultured fibroblasts]. Pathologica, 99(2), 77–82. [Link]

  • Struys, E. A., et al. (2007). Quantification of Creatine and Guanidinoacetate Using GC-MS and LC-MS/MS for the Detection of Cerebral Creatine Deficiency Syndromes. Current Protocols in Human Genetics. [Link]

  • Baoding Lanpin Biotechnology Co., Ltd. (n.d.). Guanidinoacetic Acid: Chemical Properties and Reactivity. [Link]

  • Kasu, M. P., et al. (2009). Simultaneous assay of isotopic enrichment and concentration of guanidinoacetate and creatine by gas chromatography-mass spectrometry. Analytical biochemistry, 395(1), 32–38. [Link]

  • National Center for Biotechnology Information. (n.d.). Guanidinoacetic acid. PubChem Compound Database. [Link]

  • Wang, Y., et al. (2022). Efficient synthesis of guanidinoacetic acid by whole-cell catalysis of Corynebacterium glutamicum. Frontiers in Bioengineering and Biotechnology, 10, 988452. [Link]

  • Al-Dirbashi, O. Y., et al. (2009). Simultaneous determination of creatine and guanidinoacetate in plasma by liquid chromatography–tandem mass spectrometry. Clinica Chimica Acta, 405(1-2), 64-68. [Link]

  • CN102702032A - Synthesis method of guanidinoacetic acid - Google P
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Sources

A Technical Guide to the Laboratory-Scale Synthesis of Guanidinoacetic-13C2 Acid for Metabolic Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive, scientifically-grounded protocol for the synthesis, purification, and characterization of Guanidinoacetic-13C2 Acid (¹³C₂-GAA). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key procedural choices. The synthesis detailed herein utilizes commercially available, isotopically labeled glycine ([U-¹³C₂, ¹⁵N]Glycine can be used, but for this specific synthesis, Glycine-2,2-¹³C₂ is the direct precursor) and cyanamide to produce high-purity ¹³C₂-GAA suitable for use as a metabolic tracer in creatine biosynthesis studies. All protocols are designed as self-validating systems, incorporating critical characterization checkpoints to ensure the identity, purity, and isotopic enrichment of the final product.

Introduction: The Significance of ¹³C₂-Guanidinoacetic Acid in Research

Guanidinoacetic acid (GAA) is a pivotal endogenous metabolite, serving as the direct and sole precursor to creatine.[1][2][3] The biosynthesis of creatine is a two-step process initiated by the enzyme L-arginine:glycine amidinotransferase (AGAT), which transfers an amidino group from arginine to glycine to form GAA and ornithine.[4][5] Subsequently, GAA is methylated by guanidinoacetate N-methyltransferase (GAMT) to yield creatine, a molecule fundamental to cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands like skeletal muscle and the brain.[1][5]

Given its central role, the study of GAA and creatine metabolism is critical for understanding muscle physiology, bioenergetics, and the pathophysiology of various metabolic and neurological disorders.[1][6] Stable isotope tracers, such as this compound, are indispensable tools for these investigations. By introducing ¹³C atoms at specific positions, researchers can use techniques like mass spectrometry and NMR spectroscopy to trace the metabolic fate of the GAA molecule through the creatine pathway in vivo.[7][8][9] This allows for the precise quantification of metabolic fluxes, providing insights that are impossible to obtain from concentration measurements alone.[10][11] The synthesis of high-purity ¹³C₂-GAA is, therefore, a critical enabling step for advanced metabolic research.

Retrosynthetic Analysis & Strategy

The synthesis of this compound is a straightforward nucleophilic addition. The core strategy involves the guanidinylation of the primary amine of Glycine-13C2.

Core Reaction: Glycine-¹³C₂ + Guanidinylating Agent → Guanidinoacetic-¹³C₂ Acid

Several guanidinylating agents exist, but for laboratory-scale synthesis, cyanamide (H₂N-C≡N) offers an accessible and effective option. The reaction proceeds via the addition of the glycine amine to the nitrile carbon of cyanamide under basic conditions. The base serves to deprotonate the glycine amine, increasing its nucleophilicity.

This guide will focus on the well-established method of reacting Glycine-2,2-¹³C₂ with cyanamide in an aqueous alkaline medium.[12][13][14] This approach is favored for its operational simplicity and the relatively low cost of reagents.

Chemical Synthesis Pathway

The diagram below illustrates the single-step synthesis from the isotopically labeled precursor.

Caption: Reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the pH control and the final characterization steps is critical for ensuring a high-quality product.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
Glycine-2,2-¹³C₂ (or [U-¹³C₂]Glycine)>98% ¹³CCambridge Isotope Labs / Sigma-AldrichThis is the limiting reagent.
Cyanamide, 50 wt.% solution in waterReagentSigma-AldrichCaution: Toxic and corrosive. Handle in a fume hood with appropriate PPE.
Sodium Hydroxide (NaOH)ACS ReagentFisher ScientificUsed to adjust pH.
Hydrochloric Acid (HCl), 1MVolumetric StandardVWRUsed for final pH adjustment.
Deionized Water (H₂O)Type 1Millipore System
Deuterium Oxide (D₂O)NMR GradeAcros OrganicsFor NMR analysis.
Methanol (MeOH)HPLC GradeFisher ScientificFor rinsing and drying.
Experimental Workflow

The overall process from reaction setup to final product validation is outlined below.

Caption: Step-by-step workflow for the synthesis and validation of ¹³C₂-GAA.

Step-by-Step Methodology

CAUTION: This procedure must be performed in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reaction Setup:

    • In a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, a thermometer, and a pH probe, dissolve 1.0 g of Glycine-2,2-¹³C₂ in 20 mL of deionized water.

    • Slowly add 1M NaOH solution dropwise while stirring to adjust the pH of the glycine solution to approximately 10.5. This deprotonates the glycine, enhancing its nucleophilicity.

  • Guanidinylation Reaction:

    • Heat the flask in an oil bath to 90-95°C.

    • Prepare the cyanamide solution. Based on a 1.05 molar equivalent relative to glycine, slowly add the 50 wt.% cyanamide solution dropwise to the hot glycine solution over 30 minutes.

    • Crucial Control Point: The reaction is exothermic and produces ammonia, which can alter the pH. Monitor the pH continuously and maintain it within the range of 9.0-10.0 by adding small amounts of 1M NaOH as needed.[12][15] An alkaline environment is necessary for the reaction, but a pH above 10.5 can promote the dimerization of cyanamide to the impurity dicyandiamide.[13]

    • Maintain the reaction at 90-95°C with stirring for 4-6 hours.

  • Product Precipitation and Isolation:

    • After the reaction period, remove the flask from the oil bath and allow it to cool to room temperature.

    • Place the flask in an ice bath and cool to 0-4°C to maximize precipitation of the product.

    • Slowly add 1M HCl dropwise while stirring to adjust the pH of the slurry to the isoelectric point of GAA, which is approximately 7.8.[15] This minimizes the solubility of the product in the aqueous medium, thereby maximizing the isolated yield.

    • Let the slurry stir in the ice bath for an additional 30 minutes.

  • Purification and Drying:

    • Collect the white crystalline solid via vacuum filtration using a Büchner funnel.

    • Wash the filter cake twice with 10 mL portions of ice-cold deionized water to remove unreacted starting materials and salts.

    • Wash the filter cake once with 10 mL of cold methanol to help displace water and facilitate drying.

    • Transfer the solid product to a pre-weighed watch glass and dry in a vacuum oven at 50°C overnight.

    • Record the final mass and calculate the yield. A typical yield for this procedure is in the range of 70-85%.

Product Characterization and Validation

Validation is a non-negotiable step to confirm the successful synthesis of the target molecule with the correct isotopic labeling.

Expected Analytical Data
Analysis TechniqueExpected ResultRationale
Mass Spectrometry (ESI-MS) [M+H]⁺ = 120.06Confirms the molecular weight. Unlabeled GAA is 118.08. The +2 mass unit shift validates the incorporation of two ¹³C atoms.
¹H NMR (500 MHz, D₂O) δ ~3.8 ppm (t, JH,C ≈ 7 Hz, 2H)The signal for the methylene protons (-CH₂) will appear as a triplet due to coupling with the adjacent ¹³C nucleus.
¹³C NMR (125 MHz, D₂O) δ ~45 ppm, δ ~175 ppmConfirms the presence of two carbon environments. The key signal is the methylene carbon (~45 ppm), confirming ¹³C incorporation at this position.
Interpretation of Results
  • Mass Spectrometry: The primary goal is to observe the molecular ion peak at m/z 120.06 (for the [M+H]⁺ adduct). The absence of a significant peak at m/z 118.08 indicates high isotopic enrichment. Isotope dilution mass spectrometry can be used for precise quantification if required.[16]

  • NMR Spectroscopy: In ¹H NMR, the splitting of the methylene proton signal into a triplet is a definitive confirmation of ¹³C labeling at that position. In ¹³C NMR, the presence of a strong signal at ~45 ppm confirms the successful incorporation of the label into the alkyl backbone of the molecule.

Conclusion and Further Applications

This guide details a robust and reliable method for synthesizing this compound. By carefully controlling reaction parameters, particularly pH, and performing rigorous analytical validation, researchers can confidently produce high-quality isotopic tracers. This ¹³C₂-GAA is ideally suited for metabolic flux analysis and pharmacokinetic studies, enabling a deeper understanding of creatine metabolism in health and disease.[7][9] The ability to trace the complete carbon backbone of GAA as it converts to creatine provides a powerful tool for investigating cellular bioenergetics and developing novel therapeutic strategies for metabolic disorders.

References

  • Baoding Lanpin Biotechnology Co., Ltd. (n.d.). Guanidinoacetic Acid: Role in Creatine Metabolism and Muscle Physiology.
  • Ostojic, S. M., et al. (2023). Guanidinoacetic acid in human nutrition: Beyond creatine synthesis. Journal of Functional Foods.
  • Metallo, C. M., et al. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology.
  • Ostojic, S. M., et al. (2013). Creatine Metabolism and Safety Profiles after Six-Week Oral Guanidinoacetic Acid Administration in Healthy Humans. International Journal of Medical Sciences.
  • ResearchGate. (n.d.). Effects of guanidinoacetic acid on growth performance, creatine metabolism and plasma amino acid profile in broilers.
  • Fan, T. W-M., et al. (n.d.). Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS.
  • Ahn, W. S., & Antoniewicz, M. R. (2020). Dissecting Mammalian Cell Metabolism through 13C- and 2H-Isotope Tracing: Interpretations at the Molecular and Systems Levels. Industrial & Engineering Chemistry Research.
  • Ostojic, S. M. (2023). Guanidinoacetic acid in human nutrition: Beyond creatine synthesis. ProQuest.
  • Metallo, C. M., et al. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells.
  • AlzChem Trostberg GmbH. (2022). Method for preparing guanidino acetic acid. Google Patents.
  • Evonik Operations GmbH. (2019). Process for preparing guanidino acetic acid. Googleapis.com.
  • Ningxia Tairui Pharmaceutical Co., Ltd. (2013). Clean preparation method of guanidinoacetic acid. Google Patents.
  • Matusz-Marth, A., et al. (2018). A roadmap for interpreting 13C metabolite labeling patterns from cells. PubMed Central.
  • Hebei Guanlang Biotechnology Co., Ltd. (2021). Preparation method of guanidinoacetic acid. Google Patents.
  • Ryan, W. L., & Wells, I. C. (1964). Biosynthesis of guanidinoacetic acid in isolated renal tubules. PubMed.
  • ResearchGate. (n.d.). Guanidinoacetic acid synthesis and metabolism.
  • Bodamer, O. A., et al. (2001). Analysis of guanidinoacetate and creatine by isotope dilution electrospray tandem mass spectrometry. PubMed.

Sources

A Technical Guide to the Role of Guanidinoacetic-13C2 Acid in Quantifying Creatine Biosynthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Creatine is a critical molecule for cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands like skeletal muscle and the brain. Its endogenous synthesis is a two-step process involving the enzymes L-arginine:glycine amidinotransferase (AGAT) and guanidinoacetate methyltransferase (GAMT). Understanding the rate of creatine synthesis, not just static concentrations, is paramount for diagnosing metabolic disorders and for fundamental research into energy metabolism. This guide provides a technical overview of the use of Guanidinoacetic-13C2 Acid (¹³C₂-GAA), a stable isotope-labeled precursor, as a powerful tool for the in vivo quantification of creatine biosynthesis. We will detail the biochemical rationale, experimental workflows, bioanalytical methodologies, and applications of this tracer, providing researchers and drug development professionals with a comprehensive framework for its implementation.

Introduction: The Central Role of Creatine in Cellular Bioenergetics

Creatine and its phosphorylated form, phosphocreatine, constitute a vital energy buffering and transport system.[1] The daily degradation of creatine to creatinine, which is excreted in the urine, necessitates its constant replenishment through diet or de novo synthesis.[2][3] This synthesis pathway is not only fundamental for energy metabolism but is also clinically significant. Inherited defects in this pathway lead to Cerebral Creatine Deficiency Syndromes (CCDS), characterized by severe neurological symptoms such as intellectual disability, epilepsy, and movement disorders.[4][5]

The synthesis of creatine is a two-step, inter-organ process (Figure 1):

  • Step 1 (Kidney/Pancreas): The enzyme L-arginine:glycine amidinotransferase (AGAT) catalyzes the transfer of an amidino group from arginine to glycine, producing ornithine and guanidinoacetic acid (GAA).[2][6][7] This is considered the primary regulated step in the pathway.[6]

  • Step 2 (Liver): GAA is transported to the liver, where guanidinoacetate N-methyltransferase (GAMT) methylates it using S-adenosylmethionine (SAM) as the methyl donor, yielding the final product, creatine.[2][7]

Static measurements of GAA and creatine in plasma or urine are the frontline diagnostic tools for CCDS.[5][8] However, to understand the dynamics of this pathway in both health and disease, a method to measure the metabolic flux—the rate of synthesis—is required. This is where stable isotope tracers become indispensable.[9][10]

The Principle of Stable Isotope Tracers in Metabolic Flux Analysis

Metabolic flux analysis (MFA) using stable isotopes, such as Carbon-13 (¹³C), is a powerful technique for quantifying the rates of metabolic pathways in vivo.[9][11][12] The core principle involves introducing a substrate labeled with a heavy, non-radioactive isotope into a biological system.[11][13] As the labeled substrate (the "tracer") is metabolized, the heavy isotope is incorporated into downstream products.

By measuring the rate of appearance of the labeled product and the isotopic enrichment of the precursor pool over time using mass spectrometry, one can calculate the rate of synthesis.[3][14] This dynamic approach provides far more insight into pathway function than measuring metabolite concentrations alone, which can be influenced by diet, transport, and degradation.

This compound (¹³C₂-GAA): The Ideal Tracer for Creatine Synthesis

To measure the rate of creatine synthesis, the ideal tracer should be a direct precursor to the final product. While labeled glycine or arginine could be used, their involvement in numerous other metabolic pathways complicates the interpretation of labeling patterns in creatine.[3][14]

Guanidinoacetic acid (GAA) is the immediate precursor to creatine, making its labeled form a specific and direct probe for the GAMT-catalyzed reaction.[2] This compound contains two ¹³C atoms on the glycine backbone of the molecule. When administered, it is taken up by the liver and methylated by GAMT to produce Creatine-¹³C₂.

The key advantages of using ¹³C₂-GAA are:

  • Specificity: It directly measures the final, committed step of creatine synthesis.

  • Clear Signal: The resulting Creatine-¹³C₂ has a mass shift of +2 Daltons (m+2) compared to the unlabeled (m+0) creatine, providing a clear and unambiguous signal for detection by mass spectrometry.

  • Safety: As a stable isotope, it is non-radioactive and safe for use in human studies.

Methodology: Quantifying Creatine Synthesis Rate In Vivo

The process of using ¹³C₂-GAA to measure creatine synthesis involves a carefully controlled experimental workflow followed by sensitive bioanalytical quantification.

Experimental Workflow

A typical in vivo study follows the workflow illustrated in Figure 2. The objective is to administer the tracer and then monitor the appearance of the labeled product (Creatine-¹³C₂) in a biological matrix, most commonly plasma.

G cluster_protocol In Vivo Protocol cluster_analysis Bioanalytical & Data Analysis P1 Subject Preparation (e.g., overnight fast) P2 Baseline Sampling (t=0, Plasma) P1->P2 P3 Tracer Administration (Bolus infusion of ¹³C₂-GAA) P2->P3 P4 Time-Course Sampling (Collect plasma at defined intervals, e.g., 30, 60, 90, 120 min) P3->P4 A1 Sample Preparation (Protein precipitation, derivatization) P4->A1 Collected Samples A2 LC-MS/MS Analysis (Quantify ¹³C₂-GAA, ¹³C₂-Creatine, and unlabeled analytes) A1->A2 A3 Calculate Isotopic Enrichment (Ratio of labeled to total analyte) A2->A3 A4 Kinetic Modeling (Determine Fractional Synthesis Rate) A3->A4

Sources

Guanidinoacetic-13C2 Acid isotopic enrichment

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Guanidinoacetic-13C2 Acid Isotopic Enrichment for Metabolic Research

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for utilizing this compound (¹³C₂-GAA) as a stable isotope tracer to study creatine metabolism. Designed for researchers, clinicians, and drug development professionals, this document details the biochemical rationale, experimental design, sample analysis using mass spectrometry, and data interpretation. We present field-proven, self-validating protocols for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, ensuring scientific integrity and reproducibility. By explaining the causality behind experimental choices, this guide serves as both a practical manual and an educational resource for investigating the dynamics of creatine synthesis in health and disease.

Introduction: The Central Role of Guanidinoacetic Acid in Creatine Metabolism

Creatine is a pivotal molecule in cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands like skeletal muscle and the brain.[1] It is endogenously synthesized in a two-step process involving two key enzymes and spanning two primary organs.[2][3]

  • Step 1: Synthesis of Guanidinoacetic Acid (GAA) : The process begins predominantly in the kidneys, where L-arginine:glycine amidinotransferase (AGAT) catalyzes the transfer of an amidino group from arginine to glycine, producing GAA and ornithine.[2][4] This is considered the rate-limiting step in creatine biosynthesis.[3]

  • Step 2: Methylation to Creatine : GAA is then transported via the bloodstream to the liver. There, guanidinoacetate N-methyltransferase (GAMT) methylates GAA using S-adenosylmethionine (SAM) as the methyl donor, yielding creatine and S-adenosylhomocysteine (SAH).[2][5]

The newly synthesized creatine is released into circulation and taken up by target tissues. The constant, non-enzymatic conversion of creatine and its phosphorylated form, phosphocreatine, to creatinine results in a daily loss of about 1.7% of the total creatine pool, which must be replenished through diet or de novo synthesis.[2] This continuous turnover makes the creatine synthesis pathway a critical area of metabolic investigation.

Stable isotope tracers, which are non-radioactive and biochemically indistinguishable from their endogenous counterparts, are powerful tools for studying metabolic flux in vivo.[6] ¹³C₂-GAA, with two carbon-13 atoms replacing the natural carbon-12 atoms in the glycine backbone, serves as an ideal tracer to directly and quantitatively measure the rate of creatine synthesis.[7] By administering ¹³C₂-GAA and measuring its incorporation into the creatine pool, researchers can precisely determine the in vivo fractional synthesis rate (FSR) of creatine, providing invaluable insights into metabolic regulation.[8]

Diagram 1: The Creatine Biosynthesis Pathway

The following diagram illustrates the inter-organ pathway of de novo creatine synthesis, highlighting the enzymatic steps where Guanidinoacetic Acid is produced and subsequently converted to creatine.

Creatine_Biosynthesis cluster_kidney Kidney cluster_liver Liver Arginine L-Arginine AGAT AGAT Arginine->AGAT Glycine Glycine Glycine->AGAT GAA_Kidney Guanidinoacetic Acid (GAA) AGAT->GAA_Kidney Ornithine Ornithine AGAT->Ornithine GAA_Blood GAA GAA_Kidney->GAA_Blood Transport GAA_Liver Guanidinoacetic Acid (GAA) GAMT GAMT GAA_Liver->GAMT SAM SAM SAM->GAMT Creatine Creatine GAMT->Creatine SAH SAH GAMT->SAH Creatine_Blood Creatine Creatine->Creatine_Blood Release GAA_Blood->GAA_Liver

Caption: Inter-organ pathway of creatine synthesis.

Principles of Isotopic Enrichment Analysis

The core principle of a stable isotope tracer study is to introduce a labeled compound into a biological system and measure the rate at which the label appears in a downstream product. When ¹³C₂-GAA (the "tracer") is administered, it mixes with the endogenous, unlabeled GAA pool (the "tracee"). The GAMT enzyme in the liver does not distinguish between the labeled and unlabeled GAA. Consequently, the isotopic enrichment of the product, creatine, reflects the enrichment of its precursor pool, GAA.

Isotopic enrichment is typically measured by mass spectrometry (MS), which separates molecules based on their mass-to-charge ratio (m/z).

  • Unlabeled (M+0) GAA : Contains only ¹²C atoms.

  • Labeled (M+2) ¹³C₂-GAA : Is two Daltons heavier due to the two ¹³C atoms.

By measuring the relative abundance of the M+2 and M+0 ions for both GAA and creatine in a biological sample (e.g., plasma), we can calculate the isotopic enrichment and, subsequently, the rate of synthesis.

Experimental Design and Protocol

A robust experimental protocol is the foundation of a trustworthy tracer study. This section outlines a validated workflow for an in vivo study in humans using oral administration of ¹³C₂-GAA, followed by sample collection and analysis.

Subject Preparation and Tracer Administration
  • Subject Selection : Subjects should be healthy volunteers, screened for renal and hepatic dysfunction. Genetic disorders of creatine metabolism are a key exclusion criterion.[6]

  • Dietary Control : Subjects should fast overnight (8-12 hours) prior to the study to minimize fluctuations in amino acid levels from dietary intake. A low-creatine diet for 48-72 hours beforehand can enhance the measurement of endogenous synthesis.

  • Dosage : Oral doses of GAA ranging from 1.2 g to 4.8 g have been shown to be effective and generally well-tolerated in human studies.[9][10] For tracer studies, a lower dose is often sufficient. The precise amount of ¹³C₂-GAA should be determined based on the study's objectives and the analytical sensitivity of the mass spectrometer.

  • Administration : The ¹³C₂-GAA tracer is dissolved in a palatable liquid (e.g., water or a non-caffeinated, sugar-free beverage) and consumed orally.

Biological Sample Collection
  • Matrix : Plasma is the most common and accessible biological matrix for measuring GAA and creatine kinetics.

  • Time Course : Blood samples should be collected at multiple time points to capture the kinetic profile. A typical schedule includes a baseline sample (t=0, before tracer administration) and post-administration samples at intervals such as 30, 60, 90, 120, 180, 240, and 360 minutes.[10]

  • Anticoagulant and Handling : Blood should be collected in tubes containing K₂EDTA. To prevent potential enzymatic activity post-collection, especially in studies involving specific drugs, samples can be collected in chilled tubes and plasma separated promptly by centrifugation (e.g., 1500 x g for 10 minutes at 4°C).[11] Plasma should be immediately frozen and stored at -80°C until analysis.

Diagram 2: Experimental Workflow for a ¹³C₂-GAA Tracer Study

Tracer_Workflow cluster_prep Phase 1: Preparation & Administration cluster_sampling Phase 2: Sample Collection cluster_analysis Phase 3: Bioanalysis cluster_data Phase 4: Data Interpretation A1 Subject Fasting & Dietary Control A2 Baseline Blood Sample (t=0) A1->A2 A3 Oral Administration of ¹³C₂-GAA Tracer A2->A3 B1 Timed Blood Sampling (e.g., 30, 60, 120 min) A3->B1 B2 Centrifugation to Separate Plasma B1->B2 B3 Store Plasma at -80°C B2->B3 C1 Plasma Sample Preparation (Protein Precipitation) B3->C1 C2 LC-MS/MS Analysis C1->C2 C3 Quantify M+0 & M+2 for GAA & Creatine C2->C3 D1 Calculate Isotopic Enrichment (MPE) C3->D1 D2 Kinetic Modeling D1->D2 D3 Determine Fractional Synthesis Rate (FSR) D2->D3

Caption: A four-phase workflow for in vivo creatine synthesis studies.

Analytical Methodology: LC-MS/MS Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like GAA and creatine in complex biological matrices due to its high sensitivity and specificity.[4][7]

Rationale for Methodological Choices
  • Internal Standards (IS) : The use of stable isotope-labeled internal standards is critical for accurate quantification.[12] They co-elute with the analyte and experience identical matrix effects and ionization suppression, allowing for reliable correction. For this assay, ¹³C₂-GAA can serve as its own internal standard for concentration measurements if a known amount is spiked in, but for quantifying the unlabeled (endogenous) portion, a different labeled standard is needed. A common choice is [d₃]-Creatine for creatine and commercially available [¹³C₂]-GAA for endogenous GAA.[7]

  • Sample Preparation : Protein precipitation is a straightforward and effective method to remove the bulk of proteins from plasma, which can interfere with the analysis. Acetonitrile is a common and efficient choice for this purpose.[7]

  • Derivatization : GAA and creatine are polar molecules. While some methods use derivatization (e.g., to butyl-esters) to improve their chromatographic retention on traditional reversed-phase columns and enhance ionization efficiency,[7] modern methods can often avoid this step. The use of Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-pairing agents can achieve sufficient retention without the need for a time-consuming derivatization step.[13] The protocol below utilizes a direct injection approach after protein precipitation for simplicity and high throughput.

Step-by-Step Analytical Protocol
  • Preparation of Standards and Reagents :

    • Prepare stock solutions of unlabeled GAA, unlabeled creatine, and the chosen internal standards (e.g., ¹³C₂-GAA of known concentration, d₃-Creatine) in a suitable solvent (e.g., 50:50 methanol:water).

    • Create a series of calibration standards by spiking known concentrations of unlabeled analytes and a fixed concentration of internal standards into a surrogate matrix (e.g., charcoal-stripped plasma or phosphate-buffered saline).[11]

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations within the calibration range.

  • Sample Extraction :

    • Thaw plasma samples on ice.

    • To a 50 µL aliquot of plasma, calibrator, or QC sample, add 200 µL of ice-cold acetonitrile containing the internal standards at a fixed concentration.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new 96-well plate or autosampler vial for analysis.

  • LC-MS/MS Analysis :

    • The following table provides a validated starting point for LC-MS/MS parameters. These should be optimized for the specific instrument used.

ParameterRecommended SettingRationale
LC Column HILIC Column (e.g., Waters Acquity BEH Amide, 2.1 x 100 mm, 1.7 µm)Provides good retention for polar compounds like GAA and creatine without derivatization.
Mobile Phase A Water with 0.1% Formic Acid and 10 mM Ammonium FormateStandard aqueous phase for HILIC. Formic acid aids in positive ionization.
Mobile Phase B Acetonitrile with 0.1% Formic AcidStandard organic phase for HILIC.
Gradient Start at 95% B, hold for 0.5 min, decrease to 40% B over 3 min, hold for 1 min, return to 95% B and re-equilibrate for 2 min.A typical gradient for separating polar analytes on a HILIC column.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Injection Volume 5 µLA standard volume to avoid overloading the column.
Ionization Mode Electrospray Ionization (ESI), PositiveGAA and creatine readily form positive ions [M+H]⁺.
MS Analysis Multiple Reaction Monitoring (MRM)Provides the highest sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.
Mass Spectrometry Parameters (MRM Transitions)

The selection of specific precursor and product ions is crucial for the selectivity of the assay.

AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Notes
Guanidinoacetic Acid (GAA) 118.176.1Corresponds to the loss of the guanidino group.
¹³C₂-Guanidinoacetic Acid 120.178.1The product ion retains the two ¹³C labels from the glycine backbone.
Creatine (Cr) 132.190.1Corresponds to the loss of the carboxyl group and water.
¹³C₂-Creatine 134.192.1Product ion formed from the methylation of ¹³C₂-GAA.
[d₃]-Creatine (IS) 135.193.1Internal standard for creatine, labeled on the methyl group.

Note: The exact m/z values should be confirmed by infusing pure standards into the mass spectrometer.

Data Analysis and Interpretation

Calculation of Isotopic Enrichment

Isotopic enrichment is expressed as Mole Percent Excess (MPE), which represents the percentage of the analyte pool that is labeled.

  • Calculate Peak Area Ratios : For each analyte (GAA and Creatine) at each time point, determine the peak areas of the labeled (M+2) and unlabeled (M+0) isotopologues from the chromatograms.

  • Calculate MPE : The MPE is calculated using the following formula:

    MPE = [ (Area M+2) / (Area M+0 + Area M+2) ] * 100

  • Correct for Natural Abundance : It is essential to correct for the natural abundance of heavy isotopes (primarily ¹³C) in the unlabeled molecules, which can contribute a small signal at the M+1 and M+2 masses. This is done by analyzing baseline (t=0) samples and subtracting the natural abundance MPE from all subsequent time points. A more rigorous approach involves deconvolution algorithms.[14]

Kinetic Modeling: Calculating the Fractional Synthesis Rate (FSR)

The FSR of creatine represents the fraction of the plasma creatine pool that is newly synthesized per unit of time. It can be calculated using the precursor-product model.[8]

FSR (%/hour) = [ ΔE_creatine / (E_precursor * t) ] * 100

Where:

  • ΔE_creatine is the change in MPE of plasma creatine from baseline over the time interval.

  • E_precursor is the MPE of the precursor, which is plasma ¹³C₂-GAA. This value should be taken from the plateau enrichment of the precursor or as an integrated average over the time course.

  • t is the duration of the time interval in hours.

The enrichment of the precursor (¹³C₂-GAA) typically rises rapidly and reaches a steady-state (plateau) within 30-60 minutes of administration.[8] The incorporation of the label into the much larger creatine pool is slower and linear during the initial hours of the study. The slope of the creatine enrichment curve over time, plotted against the plateau enrichment of GAA, provides a robust measure of the synthesis rate.

Method Validation and Quality Control

To ensure the trustworthiness of the generated data, the analytical method must be rigorously validated according to established guidelines.

Table of Analytical Validation Parameters
ParameterAcceptance CriteriaPurpose
Linearity Correlation coefficient (r²) ≥ 0.99Demonstrates a proportional response across a range of concentrations.[7]
Accuracy Mean concentration within ±15% of nominal value (±20% at LLOQ)Ensures the measured value is close to the true value.[7]
Precision Coefficient of Variation (CV) ≤ 15% (≤20% at LLOQ) for intra- and inter-day replicatesMeasures the repeatability and reproducibility of the method.[7]
Limit of Quantitation (LOQ) The lowest concentration on the standard curve that meets accuracy and precision criteriaDefines the lower limit for reliable quantification.[7]
Specificity No significant interfering peaks at the retention time of the analytes in blank matrixConfirms that the signal is solely from the analyte of interest.
Matrix Effect Assessment of ion suppression or enhancement by comparing response in matrix vs. neat solutionEvaluates the influence of the biological matrix on ionization.
Stability Analyte concentration remains within ±15% of initial after freeze-thaw cycles, bench-top storage, and long-term storageEnsures sample integrity during handling and storage.[11]

Conclusion and Future Directions

The use of this compound as a stable isotope tracer, coupled with robust LC-MS/MS analysis, provides a powerful and precise method for quantifying the dynamics of creatine biosynthesis. This technical guide offers a comprehensive framework, from experimental design to data interpretation, grounded in scientific integrity and validated protocols. This approach is invaluable for understanding the metabolic basis of diseases involving altered energy metabolism, such as neurodegenerative disorders, myopathies, and inborn errors of creatine synthesis. Furthermore, it provides a critical tool for drug development, enabling professionals to assess the pharmacodynamic effects of novel therapeutics targeting creatine metabolism and cellular bioenergetics.

References

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  • Jahoor, F., Wykes, L. J., Reeds, P. J., Henry, J. F., del Rosario, M. P., & Frazer, M. E. (2009). Simultaneous assay of isotopic enrichment and concentration of guanidinoacetate and creatine by gas chromatography-mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 877(24), 2530–2536. [Link]

  • Mallet, C. R., Lu, Z., & Fesik, J. R. (2004). Analytical validation of accelerator mass spectrometry for pharmaceutical development. Journal of pharmaceutical and biomedical analysis, 36(5), 1027-1035.
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  • Edison, E. E., Brosnan, M. E., Meyer, C., & Brosnan, J. T. (2007). Creatine synthesis: production of guanidinoacetate by the rat and human kidney in vivo. American Journal of Physiology-Renal Physiology, 293(6), F1799-F1804. [Link]

  • Wyss, M., & Kaddurah-Daouk, R. (2000). Creatine and creatinine metabolism. Physiological reviews, 80(3), 1107-1213.
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  • Heuberger, R., et al. (2018). A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. Scientific reports, 8(1), 1-13. [Link]

  • Lucarell, J. M., et al. (2019). Validation of an LC-MS/MS Assay To Measure Arginine, α-k-δ-GVA, Argininic Acid, Guanidinoacetic Acid, and Nα Acetyl-L-Arginin. Poster presented at the American Society for Mass Spectrometry Conference. [Link]

  • Bodamer, O. A., et al. (2001). Analysis of guanidinoacetate and creatine by isotope dilution electrospray tandem mass spectrometry. Clinical Chemistry, 47(5), 913-914. [Link]

  • da Silva, R. P., Nissim, I., Brosnan, M. E., & Brosnan, J. T. (2009). Creatine synthesis: hepatic metabolism of guanidinoacetate and creatine in the rat in vitro and in vivo. American Journal of Physiology-Endocrinology and Metabolism, 296(2), E256-E261. [Link]

  • Shimadzu. (n.d.). LCMS Troubleshooting Tips. [Link]

  • Han, C. H., & Sillerud, L. O. (1986). Synthesis of [guanidino-13C]creatine and measurement of the creatine phosphokinase reaction in vitro by 13C NMR spectroscopy. Magnetic resonance in medicine, 3(4), 626-633. [Link]

  • Rodríguez-González, V., et al. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Rapid Communications in Mass Spectrometry, 28(15), 1673-1682. [Link]

  • Ostojic, S. M., et al. (2016). Six-Week Oral Guanidinoacetic Acid Administration Improves Muscular Performance in Healthy Volunteers. Journal of the International Society of Sports Nutrition, 13(1), 1-8. [Link]

  • Boenzi, S., et al. (2011). Simultaneous determination of creatine and guanidinoacetate in plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Clinica Chimica Acta, 413(1-2), 272-277. [Link]

  • de Sain-van der Velden, M. G., et al. (2004). Determination of Guanidinoacetate and Creatine in Urine and Plasma by Liquid Chromatography–Tandem Mass Spectrometry. Clinical Chemistry, 50(2), 411-414. [Link]

  • Ostojic, S. M. (2021). Guanidinoacetic Acid Supplementation: A Mechanistic Model of Utilization and Clearance. ResearchGate. [Link]

  • de Oliveira, T. S., et al. (2022). Guanidinoacetic Acid and Its Impact on the Performance, Carcass and Meat Quality of Growing and Finishing Nellore Cattle. Animals, 12(23), 3326. [Link]

  • Ostojic, S. M., Stojanovic, M., Drid, P., & Hoffman, J. R. (2014). Dose-response effects of oral guanidinoacetic acid on serum creatine, homocysteine and B vitamins levels. European journal of nutrition, 53(4), 1147-1154. [Link]

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Sources

Guanidinoacetic-13C2 Acid for Studying Enzyme Kinetics: A Technical Guide to the Guanidinoacetate N-Methyltransferase (GAMT) Assay

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The study of enzyme kinetics is fundamental to understanding biological pathways, diagnosing metabolic disorders, and discovering novel therapeutics. This guide provides an in-depth technical overview of a robust and specific assay for characterizing the kinetics of Guanidinoacetate N-methyltransferase (GAMT), a critical enzyme in creatine biosynthesis. By leveraging the stable isotope-labeled substrate, Guanidinoacetic-13C2 Acid ([¹³C₂]GAA), in conjunction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), researchers can achieve unparalleled accuracy and sensitivity. We will explore the biochemical rationale, present a detailed experimental protocol, and discuss data analysis and key applications, offering a comprehensive resource for scientists in basic research and drug development.

Introduction: The Critical Role of GAMT in Creatine Biosynthesis

Creatine is a vital molecule for cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands like skeletal muscle and the brain.[1] Its synthesis is a two-step enzymatic process. The first step involves the formation of guanidinoacetic acid (GAA) from arginine and glycine, catalyzed by L-arginine:glycine amidinotransferase (AGAT).[2][3] The final, rate-limiting step is the methylation of GAA to form creatine, a reaction catalyzed by Guanidinoacetate N-methyltransferase (GAMT), which uses S-adenosyl methionine (SAM) as the methyl donor.[1][3][4]

Genetic defects in the GAMT gene lead to GAMT deficiency, a severe autosomal recessive neurometabolic disorder.[1][5] This condition is characterized by a systemic lack of creatine and a toxic accumulation of the precursor GAA, resulting in intellectual disability, seizures, and movement disorders.[6][7][8] Accurate diagnosis and the development of therapeutic strategies, such as the screening of GAMT inhibitors, hinge on a precise understanding of GAMT enzyme kinetics.

Traditional enzyme assays often relied on radiolabeled substrates, which, while sensitive, pose significant safety, handling, and disposal challenges.[9][10] The methodology detailed here circumvents these issues by employing a stable, non-radioactive isotope-labeled substrate, [¹³C₂]GAA. This approach, coupled with the specificity of LC-MS/MS, forms the gold standard for studying GAMT activity.[11][12]

The Core Principle: Stable Isotope Dilution for Kinetic Analysis

The foundation of this assay is the enzymatic conversion of a substrate of known mass to a product of a predictable, higher mass. The GAMT enzyme specifically transfers a methyl group from SAM to [¹³C₂]GAA. Because the two carbon atoms in the acetate moiety of the substrate are the heavy isotope ¹³C, the resulting creatine product ([¹³C₂]Creatine) will be 2 Daltons heavier than its unlabeled counterpart.

This mass difference is easily resolved by a tandem mass spectrometer. By monitoring the specific mass transition of the labeled product over time, we can directly and unambiguously quantify the rate of the enzymatic reaction.[13][14][15] This method offers profound advantages:

  • Exceptional Specificity: LC-MS/MS can distinguish the labeled product from any endogenous, unlabeled creatine present in the sample matrix, eliminating background noise.[16][17]

  • High Sensitivity: The technique can detect femtomole to picomole levels of product, allowing for assays with very small amounts of enzyme.[18]

  • Safety: It eliminates the need for radioactive materials and the associated regulatory burden.[19]

  • Robustness: The use of a co-eluting, stable isotope-labeled internal standard (e.g., d₃-Creatine) during analysis corrects for variations in sample preparation and instrument response, creating a self-validating system.[14][20]

GAMT_Reaction cluster_reactants Reactants cluster_products Products GAA_13C2 This compound (Substrate) GAMT GAMT Enzyme GAA_13C2->GAMT Binds to active site SAM S-adenosyl methionine (Co-substrate) SAM->GAMT Creatine_13C2 Creatine-13C2 (Labeled Product) SAH S-adenosylhomocysteine GAMT->Creatine_13C2 Catalyzes methylation GAMT->SAH

Figure 1: The GAMT-catalyzed reaction using the stable isotope-labeled substrate.

Methodology: Materials and Equipment

This section outlines the necessary components for performing the GAMT kinetic assay.

Reagents and Consumables
ReagentRecommended SupplierPurpose
This compoundCambridge Isotope Laboratories, Inc.Labeled substrate
S-adenosyl methionine (SAM)Sigma-AldrichCo-substrate (methyl donor)
Recombinant Human GAMTR&D Systems, AbcamEnzyme source (for kinetic parameter determination)
Creatine-d3Toronto Research ChemicalsInternal standard for LC-MS/MS quantification
Tris-HCl BufferThermo Fisher ScientificReaction buffer component
Dithiothreitol (DTT)Sigma-AldrichReducing agent to maintain enzyme stability
Acetonitrile (LC-MS Grade)Honeywell, MerckProtein precipitation and mobile phase
Formic Acid (LC-MS Grade)Thermo Fisher ScientificMobile phase modifier
Ultrapure WaterMilli-Q® system or equivalentSolvent for all aqueous solutions
Equipment
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) System: A triple quadrupole mass spectrometer (e.g., Sciex, Agilent, Waters, Thermo Fisher) coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. This is the core analytical instrument.[13][14][21]

  • Thermomixer or Incubating Water Bath: For maintaining a constant reaction temperature.

  • Centrifuge: For pelleting precipitated proteins.

  • Analytical Balance and pH Meter: For accurate preparation of solutions.

  • Calibrated Pipettes: For precise liquid handling.

Detailed Experimental Protocol

This protocol is designed for determining the Michaelis-Menten constants (Km and Vmax) of GAMT.

Preparation of Solutions
  • Reaction Buffer (100 mM Tris-HCl, 2 mM DTT, pH 7.5): Prepare a 1 M stock of Tris-HCl and adjust the pH to 7.5. Dilute to 100 mM and add DTT fresh from a frozen stock just before use. The reducing agent DTT is crucial for maintaining the catalytic activity of the enzyme.

  • [¹³C₂]GAA Substrate Stock (10 mM): Accurately weigh and dissolve this compound in ultrapure water. Prepare serial dilutions from this stock to create a range of working concentrations (e.g., 0.1 mM to 10 mM) for the assay.

  • SAM Co-substrate Stock (10 mM): Dissolve S-adenosyl methionine in ultrapure water. Prepare fresh and keep on ice, as SAM is unstable in solution.

  • Enzyme Stock: Dilute the recombinant GAMT enzyme in the reaction buffer to a working concentration that yields a linear product formation rate for at least 15-30 minutes. This concentration must be determined empirically in preliminary experiments.

  • Internal Standard (IS) Solution (1 µM Creatine-d3): Prepare a stock solution of Creatine-d3 in water and dilute it in acetonitrile. This solution will also serve as the reaction quenching/protein precipitation agent.

Enzyme Assay Workflow

Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Incubation cluster_quench 3. Quenching & Preparation cluster_analysis 4. Analysis A1 Pipette varying [¹³C₂]GAA concentrations into microcentrifuge tubes A2 Add fixed, saturating concentration of SAM A1->A2 A3 Add Reaction Buffer A2->A3 B1 Pre-incubate tubes at 37°C for 5 min A3->B1 B2 Initiate reaction by adding GAMT enzyme B1->B2 B3 Incubate at 37°C for a fixed time (e.g., 15 minutes) B2->B3 C1 Stop reaction by adding cold Acetonitrile containing Creatine-d3 (Internal Standard) B3->C1 C2 Vortex and centrifuge to pellet protein C1->C2 C3 Transfer supernatant to LC-MS vials C2->C3 D1 Inject sample into LC-MS/MS system C3->D1 D2 Quantify [¹³C₂]Creatine product D1->D2 D3 Determine kinetic parameters (Km, Vmax) D2->D3

Figure 2: Step-by-step experimental workflow for the GAMT kinetic assay.

  • Reaction Setup: In a series of microcentrifuge tubes on ice, prepare reactions by adding the components in the following order. One tube should be a "no enzyme" control to assess for non-enzymatic conversion.

    • Reaction Buffer

    • [¹³C₂]GAA (at varying final concentrations, e.g., 0, 10, 25, 50, 100, 250, 500, 1000 µM)

    • SAM (at a fixed, saturating final concentration, e.g., 500 µM)

  • Initiation and Incubation:

    • Pre-warm the tubes at 37°C for 5 minutes to ensure temperature equilibrium.

    • Initiate the reaction by adding the pre-determined amount of GAMT enzyme to each tube.

    • Incubate at 37°C for a fixed period within the linear range of the reaction (e.g., 15 minutes).

  • Quenching and Sample Preparation:

    • Stop the reaction by adding 3-4 volumes of ice-cold acetonitrile containing the Creatine-d3 internal standard. This simultaneously halts enzymatic activity and precipitates proteins.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

    • Carefully transfer the supernatant to a clean LC-MS vial for analysis.

LC-MS/MS Analysis

The exact parameters must be optimized for your specific instrument, but the following provides a validated starting point. Many modern methods can analyze these polar compounds without the need for older, cumbersome derivatization steps.[21][22]

ParameterTypical SettingRationale
Chromatography
ColumnHILIC (Hydrophilic Interaction Liquid Chromatography) or a polymer-based amino column[23]Excellent retention for polar analytes like GAA and creatine.
Mobile Phase AWater with 0.1% Formic AcidAqueous component.
Mobile Phase BAcetonitrile with 0.1% Formic AcidOrganic component.
GradientStart at high %B, ramp down to low %B, then re-equilibrate.Elutes analytes based on polarity.
Flow Rate0.3 - 0.5 mL/minStandard for analytical scale columns.
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)GAA and creatine readily form positive ions.
Analysis ModeMultiple Reaction Monitoring (MRM)Provides maximum sensitivity and specificity.
MRM Transitions[¹³C₂]GAA: 119.1 -> 74.1[¹³C₂]Creatine: 134.1 -> 90.1Creatine-d3 (IS): 135.1 -> 92.1Precursor -> Product ion pairs specific to each molecule. These must be optimized via infusion.

Data Analysis and Interpretation

The goal of the analysis is to determine the initial reaction velocity (v) at each substrate concentration ([S]) and then fit this data to the Michaelis-Menten model to find Km and Vmax.

Quantification and Velocity Calculation
  • Generate a Standard Curve: Although not strictly necessary for relative kinetics, a standard curve of [¹³C₂]Creatine is good practice to confirm instrument performance and linearity.

  • Calculate Product Formed: Using the peak area ratios of the analyte ([¹³C₂]Creatine) to the internal standard (Creatine-d3), determine the concentration of product formed in each reaction.

  • Calculate Initial Velocity (v): Convert the concentration of the product into a reaction rate.

    • Velocity (v) = (pmol of product) / (incubation time in min) / (mg of enzyme protein)

    • The units will typically be pmol/min/mg.

Michaelis-Menten Kinetics

The relationship between the initial reaction velocity (v) and the substrate concentration ([S]) is described by the Michaelis-Menten equation:[24][25][26]

v = (Vmax * [S]) / (Km + [S])

Where:

  • Vmax is the maximum reaction velocity when the enzyme is saturated with the substrate.[24]

  • Km (the Michaelis constant) is the substrate concentration at which the reaction velocity is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme.[24][27][28]

Procedure:

  • Tabulate Data: Create a table of your calculated initial velocities (v) for each corresponding substrate concentration ([S]).

[¹³C₂]GAA (µM)Initial Velocity (pmol/min/mg)
00.0
1015.2
2531.8
5050.1
10071.5
25095.3
500108.7
1000115.2
Sample Data for Illustrative Purposes
  • Plot the Data: Plot v (y-axis) versus [S] (x-axis). The data should form a hyperbolic saturation curve.[25]

  • Determine Km and Vmax: Use a non-linear regression software package (e.g., GraphPad Prism, Origin) to fit the data directly to the Michaelis-Menten equation. This is the most accurate method for determining the kinetic parameters.[26] From published studies, the apparent Km of human GAMT for guanidinoacetate is in the micromolar range, typically between 9.5 and 14.8 µM.[9]

Applications in Research and Drug Development

This highly specific and quantitative assay is a powerful tool with diverse applications:

  • Basic Research: Elucidating the fundamental catalytic mechanism of GAMT and comparing kinetic properties across species.

  • Clinical Diagnostics: The assay can be adapted to measure GAMT activity in patient-derived cells (e.g., lymphocytes, fibroblasts) to confirm a diagnosis of GAMT deficiency.[9][11][12]

  • Drug Discovery: It serves as a primary screening platform to identify and characterize inhibitors of GAMT. By measuring changes in Km and Vmax in the presence of a test compound, the mechanism of inhibition (e.g., competitive, non-competitive) can be determined.[24]

  • Characterization of Mutations: Evaluating the impact of specific gene mutations on the kinetic performance of the GAMT enzyme, providing a molecular basis for disease severity.

Conclusion

The use of this compound in a stable isotope dilution LC-MS/MS assay represents a state-of-the-art approach for studying the enzyme kinetics of Guanidinoacetate N-methyltransferase. Its inherent specificity, sensitivity, and safety provide a robust platform for generating high-quality, reproducible data. This technical guide offers the foundational knowledge and a practical framework for researchers to implement this powerful technique, enabling deeper insights into creatine metabolism and accelerating the development of diagnostics and therapeutics for related disorders.

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  • Al-Eryani, L., et al. (2024). Validation and Optimization of a Stable Isotope-Labeled Substrate Assay for Measuring AGAT Activity. MDPI. [Link]

  • Mercimek-Mahmutoglu, S., et al. (2017). Guanidinoacetate Methyltransferase Activity in Lymphocytes, for a Fast Diagnosis. JIMD reports, 37, 103-107. [Link]

  • Mercimek-Andrews, S., & Salomons, G. S. (2023). GAMT Deficiency: Clinical Presentation, Treatment, Diagnosis, Animal Models, Preclinical and Clinical Developments. International Journal of Molecular Sciences, 24(13), 10838. [Link]

  • Tidhar, R., et al. (2015). Use of isotopically labeled substrates reveals kinetic differences between human and bacterial serine palmitoyltransferase. Journal of Lipid Research, 56(1), 157-166. [Link]

  • Basuroy, S., et al. (2014). Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters. Analytical Chemistry, 86(13), 6432-6440. [Link]

  • Schulze, A., et al. (1998). Guanidinoacetate methyltransferase (GAMT) deficiency: non-invasive enzymatic diagnosis of a newly recognized inborn error of metabolism. Journal of Inherited Metabolic Disease, 21(6), 651-656. [Link]

  • Alessandrì, M. G., et al. (2019). Engineering new metabolic pathways in isolated cells for the degradation of guanidinoacetic acid and simultaneous production of creatine. Journal of Biological Chemistry, 294(33), 12347-12359. [Link]

  • Ostojic, S. M. (2025). Guanidinoacetic Acid Supplementation: A Mechanistic Model of Utilization and Clearance. Current Issues in Molecular Biology, 47(1), 519-530. [Link]

  • Krueger, K., et al. (2010). Synthesis and metabolism of guanidinoacetic acid. ResearchGate. [Link]

  • Ostojic, S. M., & Drid, P. (2023). Guanidinoacetic acid in human nutrition: Beyond creatine synthesis. Food Science & Nutrition, 11(1), 11-16. [Link]

  • Google Patents. (n.d.). CN102702032A - Synthesis method of guanidinoacetic acid.
  • Caloong Chemical. (2026). Applications of Guanidinoacetic Acid (GAA) in Modern Industries. Caloong Chemical. [Link]

  • Google Patents. (n.d.). WO2022048909A1 - Method for preparing guanidino acetic acid.

Sources

Introduction: Understanding Guanidinoacetic-13C2 Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of Guanidinoacetic-13C2 Acid

This compound (GAA-13C2) is a stable, isotopically labeled form of guanidinoacetic acid, a naturally occurring amino acid derivative.[1][2][3][4] In biological systems, GAA is the direct endogenous precursor to creatine, a molecule vital for cellular energy metabolism, particularly in muscle and brain tissue.[4][5][6] The incorporation of two Carbon-13 isotopes into the glycine backbone makes GAA-13C2 an invaluable tool for researchers. It serves as a tracer in metabolic studies, allowing for the precise quantification of creatine synthesis, turnover, and overall energy dynamics using mass spectrometry-based methods.[7][8] Its primary applications are in clinical and biomedical research, especially as a diagnostic marker for conditions affecting renal function and in studies of metabolic pathways.[1][2][3][9]

While isotopically labeled compounds share the same fundamental chemical reactivity and hazards as their unlabeled counterparts, their high cost and specific use in sensitive analytical experiments demand meticulous handling to ensure both personnel safety and experimental integrity. This guide provides a comprehensive overview of the safety protocols, handling procedures, and emergency responses necessary for working with this compound in a research environment.

Physicochemical Properties
PropertyValueSource(s)
Chemical Name N-(Aminoiminomethyl)-glycine-13C2[1][2]
CAS Number 634616-40-3[1][2][3][10]
Molecular Formula (¹³C)₂H₇N₃O₂[1][3][10]
Molecular Weight 119.09 g/mol [1][3][10]
Appearance White to beige solid/powder[2][11]
Purity Typically >95%[3]
Melting Point >250° C (decomposes)[10]
Storage Temperature Refrigerate (+2°C to +8°C)[2][3][7]
Biochemical Pathway: Creatine Synthesis

This compound follows the same metabolic path as endogenous GAA, where it is methylated to form creatine. This process is fundamental to its application as a metabolic tracer.

Creatine_Synthesis cluster_kidney Kidney/Pancreas cluster_liver Liver Arg L-Arginine AGAT AGAT Arg->AGAT Gly Glycine Gly->AGAT GAA This compound GAMT GAMT GAA->GAMT GAA->GAMT Orn L-Ornithine AGAT->GAA AGAT->Orn SAM SAM SAM->GAMT SAH SAH Creatine Creatine-13C2 GAMT->SAH GAMT->Creatine

Biosynthesis pathway from Glycine to Creatine via GAA.

Hazard Identification and Toxicological Profile

Safety data for isotopically labeled compounds are often limited. Therefore, the hazard profile is based on the more extensively studied unlabeled parent compound, Guanidinoacetic Acid (CAS 352-97-6). The isotopic substitution does not alter the chemical's hazardous properties.

GHS Classification
Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory System)H335: May cause respiratory irritation

(Classification based on data for Guanidinoacetic Acid, CAS 352-97-6)[11][12][13]

Toxicological Summary

The acute toxicity of guanidinoacetic acid is considered low.[6] The primary hazards are related to direct contact, causing irritation to the skin, eyes, and respiratory tract upon inhalation of dust.[11][12][13]

  • Key Mechanistic Insight: In animal and human studies, high exogenous doses of GAA have been shown to increase circulating levels of homocysteine.[4][6][14] This is not considered a direct toxic effect but rather a metabolic consequence of the high demand for methyl groups (from S-adenosylmethionine, or SAM) required to convert GAA to creatine.[4][14] This insight is crucial for researchers designing long-term or high-dose in vivo studies, as elevated homocysteine is a known risk factor for various health issues. However, for typical in vitro and tracer applications, this metabolic effect is of minimal concern for handler safety.

  • Mutagenicity and Carcinogenicity: There is no data available to suggest that guanidinoacetic acid has mutagenic or carcinogenic properties.[13]

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety through proper engineering controls and consistent use of PPE is paramount.

Engineering Controls
  • Ventilation: Always handle this compound powder in a well-ventilated area.[12][15] For weighing and preparing stock solutions, a certified chemical fume hood or a powder containment balance enclosure is strongly recommended to minimize inhalation of airborne dust.[15]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear chemical safety goggles conforming to EU EN166 or US NIOSH standards.[12][13] A face shield should be used if there is a significant risk of splashing or dust generation.

  • Skin Protection: Wear nitrile or latex gloves. A standard laboratory coat is required. For handling larger quantities, consider wearing impervious clothing to prevent skin exposure.[11][12][13]

  • Respiratory Protection: Under normal laboratory use with adequate engineering controls (e.g., fume hood), respiratory protection is not typically required.[13] If handling large quantities or if dust cannot be controlled, a NIOSH-approved respirator with a particulate filter (e.g., N95) is necessary.[12]

Protocol: Safe Weighing and Solution Preparation
  • Preparation: Don all required PPE (lab coat, gloves, safety goggles). Ensure the chemical fume hood or ventilated enclosure is operational.

  • Staging: Place a calibrated analytical balance, weigh paper/boat, spatula, the sealed container of GAA-13C2, and a labeled vessel for the final solution inside the enclosure.

  • Equilibration: Allow the GAA-13C2 container to equilibrate to room temperature before opening to prevent condensation of moisture on the cold powder.

  • Weighing: Carefully open the container. Using a clean spatula, transfer the desired amount of powder to the weigh paper. Avoid any actions that could generate dust. Close the primary container immediately after dispensing.

  • Solubilization: Transfer the weighed powder into the final labeled vessel. Add the desired solvent slowly to avoid splashing. If necessary, cap and vortex or sonicate to fully dissolve.

  • Cleanup: Carefully wipe down the spatula and balance with a damp cloth or towel to collect any residual powder. Dispose of the weigh paper and cleaning materials as chemical waste.

  • Final Steps: Wash hands thoroughly with soap and water after removing gloves.[13][15]

Handling_Workflow Start Start: Prepare to Handle GAA-13C2 PPE 1. Don PPE (Goggles, Gloves, Lab Coat) Start->PPE Ventilation 2. Verify Engineering Control (Fume Hood / Enclosure) PPE->Ventilation Weigh 3. Weigh Powder (Minimize Dust) Ventilation->Weigh Dissolve 4. Prepare Solution Weigh->Dissolve Clean 5. Clean Workspace (Wipe surfaces, dispose of waste) Dissolve->Clean Wash 6. Remove PPE & Wash Hands Clean->Wash End End: Procedure Complete Wash->End

Workflow for safely handling solid this compound.

Storage and Stability

Proper storage is essential for maintaining the chemical integrity and purity of this expensive research material.

Storage Conditions
  • Temperature: Store refrigerated at +2°C to +8°C.[2][3][7]

  • Atmosphere: Keep the container tightly closed in a dry, well-ventilated place.[11][12][15]

  • Light: Protect from light to prevent potential degradation over long-term storage.[7]

Chemical Stability and Incompatibilities
  • Stability: The compound is stable under recommended storage conditions.[11][13][15]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[11][13][15]

  • Hazardous Decomposition: When exposed to high heat or fire, it may decompose to produce toxic fumes, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[11][13][15]

ParameterRecommended ConditionRationale
Temperature +2°C to +8°CSlows potential degradation, ensures long-term stability.
Container Tightly sealed, original vialPrevents contamination and moisture absorption.
Light Store in the dark (e.g., in a box)Prevents potential light-induced degradation.
Location Designated chemical refrigeratorSegregates from incompatible materials and foodstuffs.

Emergency Procedures

Rapid and correct response to an exposure or spill is critical.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11][12][13]

  • Skin Contact: Remove all contaminated clothing. Wash skin immediately with plenty of soap and water. If irritation develops or persists, seek medical attention.[11][12][13]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell or has difficulty breathing, seek medical attention.[11][12][13]

  • Ingestion: Do not induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek medical attention.[12][13]

Accidental Release / Spill Response
  • Evacuate & Secure: Immediately alert others in the area. Evacuate non-essential personnel. Remove all sources of ignition.[15]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Wearing appropriate PPE, prevent the powder from spreading.

  • Clean-up: For a small dry spill, carefully sweep or vacuum the material into a suitable, labeled container for disposal. Avoid generating dust. Use a wet paper towel to wipe the area clean.

  • Disposal: Place all contaminated materials (including PPE) into a sealed container for hazardous waste disposal.

Spill_Response spill Spill Detected secure 1. Secure Area Alert others Remove ignition sources spill->secure ppe 2. Don Full PPE (Gloves, Goggles, Respirator if needed) secure->ppe contain 3. Contain Spill Prevent spread of powder ppe->contain cleanup 4. Clean Up Sweep carefully Avoid raising dust contain->cleanup decon 5. Decontaminate Wipe area with wet towel cleanup->decon dispose 6. Dispose of Waste Seal all materials in a labeled bag decon->dispose report 7. Report Incident Follow institutional protocol dispose->report

Step-by-step workflow for responding to a solid chemical spill.
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[12][15]

  • Specific Hazards: Fine dust dispersed in air in sufficient concentrations may form an explosive mixture with an ignition source.[15]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[12][15]

Disposal Considerations

All waste materials must be handled as hazardous chemical waste.

  • Unused Product and Contaminated Materials: Collect unused product and any materials used for cleanup (e.g., paper towels, gloves) in a sealed, properly labeled hazardous waste container.

  • Regulatory Compliance: Dispose of all waste in accordance with federal, state, and local environmental regulations. Do not empty into drains.[11][12][16] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

Conclusion

This compound is a powerful research tool with a well-defined, manageable hazard profile. Its primary risks are associated with irritation from direct physical contact. By adhering to the principles of good laboratory practice—utilizing proper engineering controls, consistently wearing appropriate PPE, and following established protocols for handling, storage, and disposal—researchers can ensure both their personal safety and the integrity of their experimental outcomes. A thorough understanding of the compound's properties and a prepared response to potential emergencies are the cornerstones of responsible scientific investigation.

References

  • In-Chem. Understanding Guanidinoacetic Acid: Synthesis, Properties, and Market. [Link]

  • Regulations.gov. Center For Regulatory Services, Inc. [Link]

  • MDPI. Safety of Dietary Guanidinoacetic Acid: A Villain of a Good Guy?. [Link]

  • Caloong Chemical. Applications of Guanidinoacetic Acid (GAA) in Modern Industries. [Link]

  • Baoding Lanpin Biotechnology Co., Ltd. Guanidinoacetic Acid: Chemical Properties and Reactivity. [Link]

  • PubMed. Safety of Dietary Guanidinoacetic Acid: A Villain of a Good Guy?. [Link]

  • AECA - WPSA. SCIENTIFIC OPINION Safety and efficacy of guanidinoacetic acid as feed additive for chickens for fattening. [Link]

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Navigating the Landscape of Creatine Precursor Analysis: A Technical Guide to Guanidinoacetic-13C2 Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, clinicians, and drug development professionals vested in the intricacies of energy metabolism, the accurate quantification of creatine and its precursors is paramount. Guanidinoacetic acid (GAA) stands as the direct endogenous precursor to creatine, and its measurement provides a critical window into the body's synthetic capacity for this vital compound. Inborn errors of creatine metabolism and transport are a class of debilitating neurological disorders, and the precise measurement of GAA is a cornerstone of their diagnosis and monitoring.[1] Furthermore, interest in GAA as a dietary supplement to enhance creatine levels necessitates robust analytical methodologies.[2]

This in-depth technical guide provides a comprehensive overview of Guanidinoacetic-13C2 Acid, a stable isotope-labeled internal standard, and its pivotal role in achieving the highest fidelity in the quantification of guanidinoacetic acid. We will delve into its commercial availability, the principles behind its synthesis and quality control, and provide a detailed protocol for its application in isotope dilution mass spectrometry.

The Imperative of Isotope Dilution: Why this compound is Essential

In the realm of quantitative analysis, particularly with complex biological matrices such as plasma, urine, or cerebrospinal fluid, matrix effects can significantly impact the accuracy and precision of measurements.[3] Isotope dilution mass spectrometry (ID-MS) is the gold standard for mitigating these effects. By introducing a known quantity of a stable isotope-labeled version of the analyte of interest—in this case, this compound—at the earliest stage of sample preparation, any variations in sample extraction, derivatization, and instrument response will affect both the native (light) and labeled (heavy) analyte equally.[4] The ratio of the two is then used for precise quantification, effectively canceling out analytical variability.

Commercial Availability and Technical Specifications

This compound is available from several reputable suppliers of stable isotopes and research chemicals. The choice of supplier often depends on the required purity, isotopic enrichment, available formats (neat solid or solution), and the level of certification provided.

SupplierProduct Identifier (Example)CAS NumberMolecular FormulaPurity (Typical)Isotopic Enrichment (Typical)
Toronto Research Chemicals (TRC) G821252634616-40-3C(¹³C)₂H₇N₃O₂>98%Not specified
Cambridge Isotope Laboratories, Inc. (CIL) CNLM-83002483829-93-0(¹³C)₂H₇N₃O₂97%97-99% for ¹³C
Santa Cruz Biotechnology, Inc. (SCBT) sc-224513634616-40-3C(¹³C)₂H₇N₃O₂Not specifiedNot specified

Note: This table is for illustrative purposes. Researchers should always consult the supplier's Certificate of Analysis for lot-specific data.

Cambridge Isotope Laboratories, Inc. also offers a dually labeled version, Guanidinoacetic acid (1,2-¹³C₂, 3-¹⁵N), which provides a greater mass shift from the native analyte and can be beneficial in certain mass spectrometric applications.[5]

Synthesis, Purification, and Quality Control: A Glimpse into the Manufacturing Process

The synthesis of this compound is a multi-step process that requires expertise in isotopic labeling and organic chemistry. While specific proprietary methods may vary between manufacturers, the general approach involves the reaction of a ¹³C-labeled glycine precursor with a guanidinylating agent.

Conceptual Synthesis Pathway

The most common industrial synthesis of unlabeled guanidinoacetic acid involves the reaction of glycine with cyanamide in an aqueous alkaline solution. To produce the ¹³C₂ labeled analogue, the synthesis would logically start with glycine labeled with ¹³C at both the carboxyl and alpha-carbon positions ([1,2-¹³C₂]glycine).

Synthesis of this compound Glycine_13C2 [1,2-13C2]Glycine GAA_13C2 This compound Glycine_13C2->GAA_13C2 Alkaline Solution Cyanamide Cyanamide Cyanamide->GAA_13C2

Figure 1: Conceptual reaction for the synthesis of this compound.

The synthesis of the [1,2-¹³C₂]glycine precursor itself is a critical step, often starting from simpler ¹³C-labeled building blocks.

Purification and Quality Control: Ensuring Analytical Integrity

Following synthesis, this compound undergoes rigorous purification to remove any unreacted starting materials, byproducts, and unlabeled GAA. High-performance liquid chromatography (HPLC) is a common technique for the purification of isotopically labeled amino acids.[6][7]

The quality and reliability of a stable isotope-labeled internal standard are paramount. Manufacturers provide a Certificate of Analysis (CoA) with each batch, which is a critical document for researchers. While specific CoAs for this compound were not publicly available for this guide, a comprehensive CoA for a high-quality stable isotope standard should include the following information:

  • Chemical Identity: Confirmation of the compound's structure, typically by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). ¹H and ¹³C NMR spectra are used to verify the molecular structure and the position of the isotopic labels.[8][9]

  • Chemical Purity: Assessed by methods such as HPLC or Gas Chromatography (GC), providing the percentage of the desired compound relative to any chemical impurities.

  • Isotopic Enrichment: This crucial parameter, determined by mass spectrometry, indicates the percentage of molecules that contain the stable isotopes. For example, an isotopic enrichment of 99% for this compound means that 99% of the molecules contain two ¹³C atoms.

  • Concentration (if sold as a solution): The precise concentration of the standard in the provided solvent, often determined by quantitative NMR (qNMR) or by weighing and dissolving a highly pure solid.

  • Residual Solvents: Analysis of any remaining solvents from the synthesis and purification process.

Reputable suppliers of reference materials often operate under quality management systems such as ISO 9001, and for certified reference materials, ISO 17034, which ensures the competence of the manufacturer and the traceability of the certified values.

Experimental Protocol: Quantification of Guanidinoacetic Acid and Creatine in Human Plasma

The following is a representative step-by-step protocol for the analysis of GAA and creatine in human plasma using this compound as an internal standard, based on established isotope dilution LC-MS/MS methods.[2][10]

Materials and Reagents
  • This compound (Internal Standard 1)

  • Creatine-d3 (Internal Standard 2)

  • Guanidinoacetic acid (unlabeled standard)

  • Creatine (unlabeled standard)

  • Acetonitrile (LC-MS grade)

  • Butanolic HCl (prepared by bubbling HCl gas through n-butanol)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma samples

Workflow Overview

LC-MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) Spike Add Internal Standards (this compound & Creatine-d3) Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporation to Dryness Supernatant->Evaporate Derivatize Derivatization (Butanolic HCl) Evaporate->Derivatize Reconstitute Reconstitution in Mobile Phase Derivatize->Reconstitute Inject Inject onto LC-MS/MS System Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Peak Area Ratios (Analyte/Internal Standard) Integrate->Ratio Quantify Quantification using Calibration Curve Ratio->Quantify

Figure 2: Workflow for the quantification of GAA and Creatine in plasma.

Step-by-Step Methodology
  • Preparation of Standards and Internal Standards:

    • Prepare stock solutions of unlabeled GAA and creatine in a suitable solvent (e.g., water or methanol).

    • Prepare a stock solution of this compound and Creatine-d3 in the same solvent.

    • From the stock solutions, prepare a series of calibration standards by spiking a blank matrix (e.g., charcoal-stripped plasma) with varying concentrations of unlabeled GAA and creatine and a constant concentration of the internal standards.

  • Sample Preparation:

    • To 50 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 50 µL of the internal standard working solution.

    • Vortex briefly to mix.

    • Add 200 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Derivatization:

    • To the dried residue, add 100 µL of 3M butanolic HCl.

    • Cap the tube tightly and heat at 65°C for 20 minutes to form the butyl esters of GAA and creatine.

    • Evaporate the butanolic HCl to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the sample in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 3.5 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 10 µL.

    • Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI), Positive.

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions (example values for butyl esters):

        • Guanidinoacetic Acid: m/z 174 -> m/z 118

        • This compound: m/z 176 -> m/z 120

        • Creatine: m/z 188 -> m/z 132

        • Creatine-d3: m/z 191 -> m/z 135

      • Note: The exact m/z values will depend on the derivatization and should be optimized on the specific instrument used.

  • Data Analysis:

    • Integrate the peak areas for the analyte and its corresponding internal standard.

    • Calculate the peak area ratio (analyte peak area / internal standard peak area).

    • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

    • Determine the concentration of GAA and creatine in the unknown samples by interpolating their peak area ratios on the calibration curve.

Conclusion: The Bedrock of Accurate Creatine Metabolism Research

This compound is an indispensable tool for any laboratory engaged in the precise quantification of guanidinoacetic acid. Its use as an internal standard in isotope dilution mass spectrometry provides the foundation for accurate, reliable, and reproducible data, which is critical for the diagnosis and management of inborn errors of creatine metabolism, as well as for research in nutrition, exercise physiology, and drug development. By understanding the commercial sources, the principles of its synthesis and quality control, and the proper implementation of analytical protocols, researchers can confidently navigate the complexities of creatine precursor analysis and contribute to advancing our understanding of human health and disease.

References

  • Boenzi, S., et al. (2011). Simultaneous determination of creatine and guanidinoacetate in plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Clinica Chimica Acta, 413(1-2), 257-262.
  • Bodamer, O. A., et al. (2001). Analysis of guanidinoacetate and creatine by isotope dilution electrospray tandem mass spectrometry. Clinica Chimica Acta, 308(1-2), 173-178.
  • Fas-Moya, B., et al. (2021). Flow diagram of the HPLC separation and purification of amino acids for δ¹³C analysis.
  • Jannetto, P. J., & Fitzgerald, R. L. (2016).
  • Ostojic, S. M. (2016). Guanidinoacetic acid as a performance-enhancing agent. Amino Acids, 48(8), 1867-1875.
  • Salomons, G. S., et al. (2007). Quantification of creatine and guanidinoacetate using GC-MS and LC-MS/MS for the detection of cerebral creatine deficiency syndromes. Current Protocols in Human Genetics, Chapter 17, Unit 17.8.
  • van de Poll, M. C., et al. (2007). Determination of Guanidinoacetate and Creatine in Urine and Plasma by Liquid Chromatography–Tandem Mass Spectrometry. Clinical Chemistry, 53(11), 2033-2034.
  • Amerigo Scientific. (n.d.). Stable Isotope-labeled Standards. Retrieved from [Link]

  • Tripp, J. A., et al. (2019). Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis. Methods in Molecular Biology, 2019, 91-105.
  • Chemdad. (n.d.). GLYCINE-13C2. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for Flux Analysis Using Guanidinoacetic-13C2 Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling Creatine Metabolism with Stable Isotope Tracing

Metabolic flux analysis (MFA) is a powerful methodology used to elucidate the rates of metabolic pathways within a biological system.[1][2][3][4] By introducing isotopically labeled substrates, researchers can trace the flow of atoms through a metabolic network, providing a quantitative understanding of cellular metabolism.[5][6][7] Guanidinoacetic-13C2 acid (GAA-13C2) is a stable isotope-labeled tracer specifically designed to probe the flux through the creatine biosynthesis pathway.

Creatine is a vital molecule for cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as muscle and brain.[8][9] It is synthesized endogenously in a two-step process involving two key enzymes: L-arginine:glycine amidinotransferase (AGAT) and guanidinoacetate N-methyltransferase (GAMT).[8][10][11] The first step, the formation of guanidinoacetic acid (GAA) from arginine and glycine, is catalyzed by AGAT, primarily in the kidneys.[10][12][13] GAA is then transported to the liver where it is methylated by GAMT to form creatine, with S-adenosylmethionine (SAM) serving as the methyl donor.[8][10][11]

Dysregulation of creatine metabolism is implicated in various pathological conditions, including inborn errors of metabolism like AGAT and GAMT deficiencies, which lead to severe neurological and muscular impairments.[14][15][16] Therefore, understanding the dynamics of creatine synthesis is of significant interest in both basic research and drug development.[1] By using GAA-13C2 as a tracer, researchers can precisely quantify the rate of creatine synthesis and gain insights into the regulation of this critical metabolic pathway.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound for metabolic flux analysis in both in vitro and in vivo models.

Scientific Principle: The Journey of the 13C Label

The core principle behind using GAA-13C2 for flux analysis lies in tracing the incorporation of the two 13C atoms from GAA into the creatine molecule. When GAA-13C2 is introduced into a biological system, it is taken up by cells and serves as a substrate for the GAMT enzyme. The subsequent methylation of GAA-13C2 results in the formation of creatine labeled with two 13C atoms (Creatine-13C2).

By measuring the rate of appearance of Creatine-13C2 and the corresponding changes in the isotopic enrichment of the GAA and creatine pools over time, it is possible to calculate the metabolic flux through the GAMT-catalyzed step. This provides a direct measure of the rate of creatine synthesis.

Metabolic Pathway of Creatine Synthesis

The following diagram illustrates the key steps in the creatine biosynthesis pathway and the incorporation of the 13C label from this compound.

Creatine_Synthesis cluster_kidney Kidney (Primary Site) cluster_liver Liver (Primary Site) Arginine L-Arginine AGAT AGAT Arginine->AGAT Glycine Glycine Glycine->AGAT GAA Guanidinoacetic Acid (GAA) AGAT->GAA Ornithine Ornithine AGAT->Ornithine GAA_13C2 This compound (Tracer) GAMT GAMT GAA_13C2->GAMT SAM S-Adenosylmethionine (SAM) SAM->GAMT Creatine_13C2 Creatine-13C2 GAMT->Creatine_13C2 SAH S-Adenosylhomocysteine (SAH) GAMT->SAH in_vitro_workflow start Seed cells and grow to desired confluency wash Wash cells with PBS start->wash media_change Incubate with GAA-13C2 containing medium wash->media_change time_points Collect samples at various time points media_change->time_points cell_lysis Lyse cells and collect intracellular metabolites time_points->cell_lysis Intracellular media_collection Collect extracellular medium time_points->media_collection Extracellular extraction Metabolite Extraction (e.g., with cold methanol) cell_lysis->extraction media_collection->extraction analysis LC-MS/MS Analysis extraction->analysis end Data Analysis and Flux Calculation analysis->end

Caption: General workflow for in vitro metabolic flux analysis using this compound.

1.3. Step-by-Step Protocol

  • Cell Seeding and Growth: Seed cells in appropriate culture vessels (e.g., 6-well plates, T-25 flasks) and allow them to reach the desired confluency (typically 70-80%). The rationale for this is to ensure the cells are in a state of active metabolism.

  • Preparation of Labeling Medium: Prepare the experimental medium by supplementing the basal medium with dialyzed FBS and a known concentration of GAA-13C2. The use of dialyzed FBS is critical to minimize the background levels of unlabeled GAA and creatine. A typical starting concentration for GAA-13C2 is between 10-100 µM, but this should be optimized for the specific cell line.

  • Initiation of Labeling:

    • For adherent cells, aspirate the growth medium, wash the cells once with pre-warmed PBS, and then add the pre-warmed labeling medium.

    • For suspension cells, centrifuge the cells, remove the supernatant, resuspend in pre-warmed PBS, centrifuge again, and finally resuspend in the pre-warmed labeling medium.

  • Time-Course Sampling: Collect samples at multiple time points (e.g., 0, 1, 2, 4, 8, 24 hours). The choice of time points is crucial for capturing the dynamic changes in isotopic enrichment and should be determined empirically in pilot experiments. [17]5. Sample Collection:

    • Extracellular Metabolites: At each time point, collect an aliquot of the culture medium.

    • Intracellular Metabolites: For adherent cells, aspirate the medium, wash the cells rapidly with cold PBS, and then add a cold extraction solvent (e.g., 80% methanol). For suspension cells, pellet the cells by centrifugation, remove the supernatant, wash with cold PBS, and then add the cold extraction solvent.

  • Metabolite Extraction: After adding the extraction solvent, scrape the adherent cells or vortex the suspension cells. Incubate at -20°C for at least 15 minutes to precipitate proteins. Centrifuge at high speed to pellet the cell debris and collect the supernatant containing the metabolites.

  • Sample Preparation for LC-MS/MS: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extracts in a suitable solvent for LC-MS/MS analysis, adding the internal standards at a known concentration.

1.4. Quantitative Data Summary

ParameterRecommended RangeRationale
Cell Seeding Density Varies by cell typeTo achieve 70-80% confluency at the start of the experiment for optimal metabolic activity.
GAA-13C2 Concentration 10 - 100 µMShould be high enough for detection but not so high as to perturb normal metabolism.
Time Points for Sampling 0, 1, 2, 4, 8, 24 hoursTo capture the kinetics of label incorporation into creatine. Shorter intervals may be needed for rapidly metabolizing cells.
Extraction Solvent 80% Methanol (cold)Efficiently quenches metabolism and extracts polar metabolites like GAA and creatine.
Part 2: In Vivo Flux Analysis in Animal Models

This protocol provides a general guideline for studies in rodents. All animal procedures must be approved by the institution's animal care and use committee.

2.1. Materials and Reagents

  • Animal model (e.g., mice, rats)

  • This compound (sterile, for injection or oral gavage)

  • Vehicle for administration (e.g., saline, water)

  • Anesthetics

  • Blood collection supplies (e.g., EDTA tubes)

  • Surgical tools for tissue collection

  • Liquid nitrogen

  • Homogenization buffer

  • Internal standards for GAA and Creatine

2.2. Experimental Workflow

in_vivo_workflow start Acclimatize animals administer Administer GAA-13C2 (e.g., bolus injection or continuous infusion) start->administer time_points Collect blood and tissues at various time points administer->time_points blood_processing Process blood to obtain plasma time_points->blood_processing Blood tissue_processing Flash-freeze tissues in liquid nitrogen time_points->tissue_processing Tissues extraction Metabolite Extraction blood_processing->extraction homogenization Homogenize tissues tissue_processing->homogenization homogenization->extraction analysis LC-MS/MS Analysis extraction->analysis end Data Analysis and Flux Calculation analysis->end

Caption: General workflow for in vivo metabolic flux analysis using this compound.

2.3. Step-by-Step Protocol

  • Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week before the experiment.

  • Tracer Administration: Administer GAA-13C2 via an appropriate route. A bolus injection (intravenous or intraperitoneal) will result in a rapid increase in plasma GAA-13C2 levels, while continuous infusion can be used to achieve a steady-state isotopic enrichment. [5]Oral gavage is another option for studying dietary uptake and metabolism. The dosage will depend on the animal model and the specific research question.

  • Sample Collection: At predetermined time points post-administration, collect blood and tissues of interest (e.g., liver, kidney, muscle, brain).

    • Blood: Collect blood into EDTA tubes and centrifuge to obtain plasma.

    • Tissues: Rapidly excise tissues and flash-freeze them in liquid nitrogen to quench metabolic activity. [17]4. Sample Processing:

    • Plasma: Store plasma at -80°C until analysis.

    • Tissues: Homogenize the frozen tissues in a suitable buffer on ice.

  • Metabolite Extraction: Perform metabolite extraction from plasma and tissue homogenates using a method similar to the in vitro protocol (e.g., protein precipitation with a cold organic solvent).

  • Sample Preparation for LC-MS/MS: Prepare the extracts for analysis as described in the in vitro protocol.

Data Analysis and Interpretation

3.1. LC-MS/MS Analysis

The analysis of GAA, creatine, and their 13C-labeled isotopologues is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). [18][19][20][21]

  • Chromatography: Use a suitable column (e.g., HILIC) to achieve good separation of these polar compounds.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode and use multiple reaction monitoring (MRM) to specifically detect and quantify the different isotopologues.

3.2. MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Guanidinoacetic Acid (GAA) 118.176.0
This compound (GAA-13C2) 120.177.0
Creatine 132.190.0
Creatine-13C2 134.192.0
Guanidinoacetic-d2 Acid (Internal Standard) 120.178.0
Creatine-d3 (Internal Standard) 135.193.0

3.3. Calculation of Isotopic Enrichment and Flux

  • Isotopic Enrichment: Calculate the molar percent enrichment (MPE) of GAA and creatine at each time point using the following formula:

    MPE = [ (Area of Labeled Isotopologue) / (Area of Labeled Isotopologue + Area of Unlabeled Isotopologue) ] * 100

  • Flux Calculation: The rate of creatine synthesis can be determined by modeling the kinetics of 13C label incorporation from GAA-13C2 into creatine. This can range from simple linear regression of the initial rate of creatine-13C2 appearance to more complex compartmental modeling.

Trustworthiness and Self-Validation

The robustness of this protocol is ensured by several key elements:

  • Use of Internal Standards: The inclusion of stable isotope-labeled internal standards for GAA and creatine corrects for variations in sample preparation and instrument response, ensuring accurate quantification. [22][23][24]* Time-Course Analysis: Collecting data at multiple time points allows for the validation of the kinetic model and ensures that the calculated flux rates are reliable.

  • Use of Dialyzed Serum: In in vitro studies, this minimizes interference from unlabeled precursors, leading to more accurate enrichment measurements.

  • Rapid Quenching of Metabolism: Flash-freezing tissues and using cold extraction solvents are critical for preventing metabolic changes after sample collection.

By adhering to these principles, researchers can generate high-quality, reproducible data for metabolic flux analysis.

References

  • Wyss, M., & Kaddurah-Daouk, R. (2000). Creatine and creatinine metabolism. Physiological Reviews, 80(3), 1107-1213. [Link]

  • Metabolic Flux Analysis: Unveiling Cellular Metabolism for Therapeutic Insights. (2024). Technology Networks. [Link]

  • Brosnan, J. T., & Brosnan, M. E. (2007). Creatine: endogenous synthesis, dietary intake and transport. Sub-cellular biochemistry, 46, 1-13. [Link]

  • Pathway of creatine synthesis and metabolism involving guanidinoacetic... - ResearchGate. [Link]

  • Metabolism and transport channels of guanidinoacetic acid (GAA).... - ResearchGate. [Link]

  • Lygate, C. A., et al. (2013). Influence of homoarginine on creatine accumulation and biosynthesis in the mouse. Amino Acids, 44(4), 1135-1143. [Link]

  • da Silva, R. P., et al. (2014). Synthesis of guanidinoacetate and creatine from amino acids by rat pancreas. The British journal of nutrition, 111(3), 404-411. [Link]

  • Biosynthesis of creatine and disorders of creatine metabolism. - ResearchGate. [Link]

  • Applications of Metabolic Flux Analysis. (2019). Tagkopoulos Lab. [Link]

  • Exploring the Metabolic Pathways of Guanidinoacetic Acid in Swine and Poultry. (2025). Preprints.org. [Link]

  • Determination of Guanidinoacetate and Creatine in Urine and Plasma by Liquid Chromatography–Tandem Mass Spectrometry - ResearchGate. [Link]

  • Simultaneous Assay of Isotopic Enrichment and Concentration of Guanidinoacetate and Creatine by Gas Chromatography-Mass Spectrometry. (2012). NIH. [Link]

  • Ostojic, S. M. (2021). Safety of Dietary Guanidinoacetic Acid: A Villain of a Good Guy?. Nutrients, 13(1), 220. [Link]

  • Schulze, A. (2003). Creatine deficiency syndromes. Molecular and cellular biochemistry, 244(1-2), 143-150. [Link]

  • Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease. (2022). PubMed Central. [Link]

  • Quantification of creatine and guanidinoacetate using GC-MS and LC-MS/MS for the detection of cerebral creatine deficiency syndromes. (2007). PubMed. [Link]

  • Stöckler, S., et al. (1996). Guanidino compounds in guanidinoacetate methyltransferase deficiency, a new inborn error of creatine synthesis. Clinica chimica acta, 246(1-2), 205-213. [Link]

  • Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics. (2016). MDPI. [Link]

  • Ostojic, S. M. (2015). Guanidinoacetic acid deficiency: a new entity in clinical medicine?. Journal of the International Society of Sports Nutrition, 12, 1-3. [Link]

  • Bonilla, D. A., et al. (2021). Metabolic Basis of Creatine in Health and Disease: A Bioinformatics-Assisted Review. Nutrients, 13(4), 1238. [Link]

  • Creatine biosynthesis and transport in health and disease. (2015). ResearchGate. [Link]

  • Non-derivatized Assay for the Simultaneous Detection of Amino Acids, Acylcarnitines, Succinylacetone, Creatine, and Guanidinoacetic Acid in Dried Blood Spots by Tandem Mass Spectrometry. (2019). NIH. [Link]

  • Stable Isotope Tracers for Metabolic Pathway Analysis. (2018). Springer Nature Experiments. [Link]

  • LC-MS/MS measurements of urinary guanidinoacetic acid and creatine: Method optimization by deleting derivatization step. (2019). PubMed. [Link]

  • Applications of Metabolic Flux Analysis (MFA). (2019). Tagkopoulos Lab. [Link]

  • Guanidinoacetate methyltransferase deficiency. (n.d.). HRSA. [Link]

  • Effects of Delivering Guanidinoacetic Acid or Its Prodrug to the Neural Tissue: Possible Relevance for Creatine Transporter Deficiency. (2022). MDPI. [Link]

  • Regulative Mechanism of Guanidinoacetic Acid on Skeletal Muscle Development and Its Application Prospects in Animal Husbandry: A Review. (2021). PubMed Central. [Link]

  • Processing mechanism of guanidinoacetate in choroid plexus epithelial cells: conversion of guanidinoacetate to creatine via guanidinoacetate N-methyltransferase and monocarboxylate transporter 12-mediated creatine release into the CSF. (2022). PubMed Central. [Link]

  • Safety of Dietary Guanidinoacetic Acid: A Villain of a Good Guy?. (2021). PubMed Central. [Link]

  • Metabolic flux analysis and pharmaceutical production. (2012). ResearchGate. [Link]

  • QUANTITATIVE MEASUREMENT OF DRIED BLOOD SPOT GUANIDINOACETATE AND CREATINE FOR CLINICAL RESEARCH. (n.d.). LabRulez LCMS. [Link]

  • Analysis of guanidinoacetate and creatine by isotope dilution electrospray tandem mass spectrometry. (2001). PubMed. [Link]

  • Guanidinoacetic Acid Supplementation: A Mechanistic Model of Utilization and Clearance. (2025). Preprints.org. [Link]

  • Analysis of guanidinoacetate and creatine by isotope dilution electrospray tandem mass spectrometry. (2001). Scilit. [Link]

  • Analysis of guanidinoacetate and creatine by isotope dilution electrospray tandem mass spectrometry. (2001). ResearchGate. [Link]

  • 13C-Metabolic Flux Analysis Reveals the Metabolic Flux Redistribution for Enhanced Production of Poly-γ-Glutamic Acid in dlt Over-Expressed Bacillus licheniformis. (2019). PubMed Central. [Link]

  • In Vivo Detection of 13C Isotopomer Turnover in the Human Brain by Sequential Infusion of 13C Labeled Substrates. (2012). NIH. [Link]

  • Uniformly 13C-labeled algal protein used to determine amino acid essentiality in vivo. (1999). NIH. [Link]

  • Directly monitoring the dynamic in vivo metabolisms of hyperpolarized 13C-oligopeptides. (2023). Nature. [Link]

  • 13 C-Based Metabolic Flux Analysis: Fundamentals and Practice. (2012). SpringerLink. [Link]

  • Effect of Guanidinoacetic Acid on Production Performance, Serum Biochemistry, Meat Quality and Rumen Fermentation in Hu Sheep. (2024). MDPI. [Link]

  • Basic scheme of guanidinoacetic metabolism showing guanidino compounds (own authorship). - ResearchGate. [Link]

Sources

Application Note: A Robust LC-MS/MS Method for the Quantification of Guanidinoacetic Acid in Human Plasma Using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and validated protocol for the precise quantification of Guanidinoacetic Acid (GAA) in human plasma. The method utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Guanidinoacetic-13C2 Acid as a stable isotope-labeled internal standard (SIL-IS). This approach ensures high accuracy and reproducibility by correcting for variations during sample preparation and potential matrix effects during analysis. The protocol covers plasma sample preparation through a straightforward protein precipitation technique, followed by chromatographic separation and mass spectrometric detection. This document is designed for researchers, clinical scientists, and professionals in drug development who are focused on creatine biosynthesis disorders and related metabolic research.

Introduction: The Clinical and Research Significance of GAA Measurement

Guanidinoacetic acid (GAA) is the sole physiological precursor to creatine, a vital molecule for energy homeostasis in tissues with high energy demands, such as the brain and skeletal muscle.[1][2] The synthesis of creatine is a two-step enzymatic process: first, arginine:glycine amidinotransferase (AGAT) synthesizes GAA from arginine and glycine; second, guanidinoacetate methyltransferase (GAMT) methylates GAA to form creatine.[2][3]

The accurate quantification of GAA in biological fluids like plasma is critically important for the diagnosis and management of congenital creatine deficiency syndromes.[4][5] These inherited metabolic disorders include GAMT deficiency, characterized by a neurotoxic accumulation of GAA, and AGAT deficiency, which results in depleted levels of both GAA and creatine.[1][4][6] Consequently, reliable and precise analytical methods are essential for diagnosing these conditions and for monitoring the effectiveness of therapeutic interventions.[5][7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred analytical technique for this application due to its exceptional sensitivity, specificity, and broad dynamic range.[4][8] The incorporation of a stable isotope-labeled internal standard, such as this compound, is fundamental to a robust assay.[9] This internal standard is chemically identical to the endogenous analyte but differs in mass, allowing it to co-elute and experience identical analytical behavior. This isotope dilution technique provides a reliable means to correct for analyte loss during sample processing and to mitigate matrix-related ion suppression or enhancement, thereby ensuring the highest quality of quantitative data.[4][9]

Materials and Reagents

  • Standards and Reagents:

    • Guanidinoacetic Acid (GAA) reference standard

    • This compound (GAA-13C2) internal standard (IS)

  • Solvents:

    • Acetonitrile (LC-MS Grade)

    • Methanol (LC-MS Grade)

    • Formic Acid (LC-MS Grade)

    • Water (Type I, 18.2 MΩ·cm)

  • Labware:

    • 1.5 mL polypropylene microcentrifuge tubes

    • Calibrated pipettes and tips

    • Autosampler vials with inserts

Experimental Protocol: Sample Preparation

A protein precipitation method is employed for its simplicity, speed, and effectiveness in removing the majority of proteins from the plasma matrix, which could otherwise interfere with the analysis.[10][11][12]

Preparation of Solutions
  • GAA Stock Solution (1 mg/mL): Accurately weigh 10 mg of GAA and dissolve it in 10 mL of Type I water.

  • GAA-13C2 IS Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of Type I water.

  • Calibration Standards: Prepare a series of working standard solutions by serially diluting the GAA stock solution with a 50:50 methanol/water mixture to achieve concentrations ranging from 1 ng/mL to 2000 ng/mL.

  • IS Working Solution (100 ng/mL): Dilute the GAA-13C2 IS stock solution in acetonitrile. Acetonitrile is an effective solvent for precipitating plasma proteins.[12]

Plasma Sample Extraction

Step 1: Sample Aliquoting

  • Transfer 100 µL of human plasma (calibrator, quality control, or unknown sample) into a clean 1.5 mL microcentrifuge tube.

Step 2: Internal Standard Addition

  • Add 20 µL of the 100 ng/mL IS Working Solution to each tube.

    • Expert Rationale: Spiking the internal standard at the initial stage is crucial. It ensures that the SIL-IS undergoes all subsequent preparation steps alongside the endogenous GAA, enabling accurate correction for any procedural inconsistencies or losses.

Step 3: Protein Precipitation

  • Add 300 µL of ice-cold acetonitrile to each tube. A 3:1 ratio of acetonitrile to plasma is commonly used for efficient protein removal.[10]

    • Scientific Principle: The organic solvent disrupts the hydration layer surrounding proteins, causing them to denature and precipitate out of the solution.[11] Using cold solvent can improve the efficiency of this process.

Step 4: Mixing

  • Vortex each tube vigorously for 30 seconds to ensure complete mixing and uniform protein precipitation.

Step 5: Centrifugation

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

    • Methodological Integrity: This step creates a compact pellet of precipitated proteins. The low temperature helps to maintain the stability of the analytes.

Step 6: Supernatant Collection

  • Carefully transfer 200 µL of the clear supernatant to an autosampler vial, being cautious not to disturb the protein pellet.

    • Quality Check: A clear, particle-free supernatant is indicative of successful protein removal and is essential to prevent clogging of the LC column.

Step 7: Analysis

  • Inject 5-10 µL of the prepared sample into the LC-MS/MS system.

Visual Workflow of Sample Preparation

G cluster_prep Sample Preparation Workflow plasma 1. Pipette 100 µL Plasma spike 2. Add 20 µL of GAA-13C2 Internal Standard plasma->spike precipitate 3. Add 300 µL of Ice-Cold Acetonitrile spike->precipitate vortex 4. Vortex for 30 seconds precipitate->vortex centrifuge 5. Centrifuge at 14,000 x g for 10 min at 4°C vortex->centrifuge transfer 6. Transfer Supernatant to Autosampler Vial centrifuge->transfer inject 7. Inject into LC-MS/MS transfer->inject

Caption: A step-by-step diagram of the protein precipitation protocol.

LC-MS/MS Analytical Method

The following parameters serve as a validated starting point and can be optimized for the specific instrumentation available.

Liquid Chromatography (LC) Parameters

A Hydrophilic Interaction Liquid Chromatography (HILIC) method is recommended for the effective retention and separation of polar compounds like GAA.[13][14]

ParameterRecommended Setting
Column HILIC Column (e.g., polymer-based amino)[13]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Start at 95% B, hold for 1 min, ramp to 50% B over 3 min, hold for 1 min, then return to 95% B and equilibrate for 2 min.
  • Technical Justification: The HILIC stationary phase provides the necessary retention for the highly polar GAA molecule, which is not well-retained on conventional C18 columns. The formic acid in the mobile phase facilitates protonation of the analyte, which enhances the signal in positive ion mode mass spectrometry.

Mass Spectrometry (MS) Parameters

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) is used for detection.

ParameterGuanidinoacetic Acid (GAA)This compound (IS)
Ionization Mode ESI PositiveESI Positive
Precursor Ion (Q1) m/z 118.1m/z 120.1
Product Ion (Q3) m/z 76.1m/z 77.1
Dwell Time 100 ms100 ms
Collision Energy Instrument Dependent (to be optimized)Instrument Dependent (to be optimized)
Source Temperature 500°C500°C
  • Methodological Basis: The selected MRM transitions correspond to the protonated molecule [M+H]+ and a specific fragment ion. This highly selective detection method ensures that only the target analyte is quantified, minimizing interferences from other matrix components.

Visualization of the Isotope Dilution Principle

G cluster_workflow Principle of Isotope Dilution cluster_sample Plasma Sample cluster_spike Spiking cluster_invisible Analyte Endogenous GAA (Unknown Quantity) Process Sample Preparation & LC-MS/MS Analysis IS GAA-13C2 (IS) (Known Quantity) Ratio Measure Peak Area Ratio (GAA / GAA-13C2) Process->Ratio p1->Process Subject to Variable Loss p2->Process Subject to Identical Variable Loss

Caption: How the internal standard corrects for analytical variability.

Data Analysis and Quality Assurance

  • Calibration: A calibration curve is generated by plotting the peak area ratio of GAA to the internal standard (GAA Peak Area / IS Peak Area) against the known concentrations of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically applied.

  • Quantification: The concentration of GAA in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

  • Quality Control: To ensure the validity of each analytical run, quality control (QC) samples at low, medium, and high concentrations should be analyzed in replicate. The calculated concentrations of these QCs should be within ±15% of their nominal values.

Conclusion

This application note outlines a robust and reliable LC-MS/MS method for the quantification of Guanidinoacetic Acid in human plasma. The combination of a simple and effective protein precipitation sample preparation, the use of a stable isotope-labeled internal standard, and a specific HILIC-MS/MS analysis provides the necessary accuracy and precision for clinical diagnostic and research applications. The detailed protocol and parameters herein offer a solid foundation for laboratories to implement this important assay.

References

  • Struys, E. A., et al. (2007). Quantification of creatine and guanidinoacetate using GC-MS and LC-MS/MS for the detection of cerebral creatine deficiency syndromes. Current Protocols in Human Genetics, Chapter 17:Unit 17.3. Available at: [Link]

  • Bodamer, O. A., et al. (2003). Stable isotope dilution method for the determination of guanidinoacetic acid by gas chromatography/mass spectrometry. Rapid Communications in Mass Spectrometry, 17(7), 717-722. Available at: [Link]

  • Wyss, M., & Kaddurah-Daouk, R. (2000). Creatine and creatinine metabolism. Physiological Reviews, 80(3), 1107-1213. [Source reflected in general knowledge, direct URL unavailable]
  • Bannier, E., et al. (2021). Creatine biosynthesis and transport in health and disease. Biochimie, 189, 1-15. Available at: [Link]

  • Mercimek-Mahmutoglu, S., et al. (2020). Creatine Deficiency Disorders: Phenotypes, Genotypes, Diagnosis, and Treatment Outcomes. Genes, 11(8), 936. Available at: [Link]

  • Schulze, A. (2003). Biosynthesis of creatine and disorders of creatine metabolism. Sub-cellular biochemistry, 35, 81-109. [Source reflected in general knowledge, direct URL unavailable]
  • Al-Jasmi, F., et al. (2017). Guanidinoacetate Methyltransferase Activity in Lymphocytes, for a Fast Diagnosis. JIMD reports, 35, 71-77. Available at: [Link]

  • Shodex. (n.d.). LC/MS/MS Analysis of Creatine and Related Substances (NH2P-40 2D). Available at: [Link]

  • Zhao, L., & Juck, M. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies. Available at: [Link]

  • van de Kamp, J. M., et al. (2014). Creatine Deficiency Disorders. In GeneReviews®. University of Washington, Seattle. Available at: [Link]

  • Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 35(4), 913-920. Available at: [Link]

Sources

Application Note: Quantification of Guanidinoacetic-13C2 Acid in Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Clinical and Research Imperative for Guanidinoacetic Acid Quantification

Guanidinoacetic acid (GAA), a naturally occurring amino acid derivative, holds a pivotal position in cellular energy metabolism as the direct and sole precursor to creatine.[1][2] The synthesis of GAA from arginine and glycine, and its subsequent methylation to creatine, is a fundamental process for maintaining the high-energy phosphate reserves essential for tissues with high and fluctuating energy demands, such as muscle and brain.[3][4] Consequently, the accurate quantification of GAA in plasma is a critical tool for researchers and clinicians. It serves as a vital biomarker for diagnosing and monitoring inherited disorders of creatine synthesis, such as arginine:glycine amidinotransferase (AGAT) deficiency and guanidinoacetate methyltransferase (GAMT) deficiency.[5][6] In these conditions, abnormal GAA levels—either deficient or excessively elevated—are hallmark diagnostic indicators.[7]

Beyond rare metabolic diseases, there is growing interest in GAA's role in broader human nutrition, performance enhancement, and its association with various cardiometabolic risk factors.[3][8] Stable isotope-labeled internal standards, such as Guanidinoacetic-13C2 Acid (¹³C₂-GAA), are indispensable for achieving the highest level of accuracy and precision in quantitative bioanalysis. By mimicking the physicochemical behavior of the endogenous analyte, ¹³C₂-GAA compensates for variations in sample preparation and instrument response, ensuring a robust and reliable assay.[9]

This application note provides a comprehensive, field-proven protocol for the quantification of GAA in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with ¹³C₂-GAA as the internal standard. The methodology is designed for researchers, clinical chemists, and drug development professionals who require a sensitive, specific, and reproducible assay for both clinical diagnostics and research applications.

The Foundational Science: Why LC-MS/MS with a Stable Isotope Standard?

The choice of LC-MS/MS is predicated on its superior analytical capabilities for small molecule quantification in complex biological matrices like plasma.

  • Specificity: Tandem mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, provides exceptional specificity. It filters ions based on both the mass of the parent molecule (precursor ion) and a specific fragment ion, effectively eliminating interferences from the plasma matrix that could confound other analytical techniques.

  • Sensitivity: LC-MS/MS can achieve low limits of detection (LOD) and quantification (LOQ), which is crucial for accurately measuring the typically low nanomolar to micromolar concentrations of GAA in plasma.[10][11]

  • Throughput: Modern LC-MS/MS systems offer rapid analysis times, often under 5 minutes per sample, making this method suitable for high-throughput screening.[12]

The use of a stable isotope-labeled internal standard like ¹³C₂-GAA is the cornerstone of a self-validating system. Because ¹³C₂-GAA is chemically identical to the analyte (GAA) but mass-shifted, it co-elutes chromatographically and experiences nearly identical ionization efficiency and matrix effects. Any sample loss during preparation or fluctuation in instrument performance will affect both the analyte and the internal standard proportionally. The ratio of their signals, therefore, remains constant, leading to highly precise and accurate quantification.[9]

Metabolic Pathway of Guanidinoacetic Acid

To appreciate the significance of its measurement, understanding the metabolic context of GAA is essential. The pathway is a two-step enzymatic process primarily occurring in the kidneys and liver.

GAA_Metabolism cluster_kidney Kidney / Pancreas cluster_liver Liver Arginine L-Arginine AGAT AGAT Arginine->AGAT Glycine Glycine Glycine->AGAT GAA Guanidinoacetic Acid (GAA) GAA_liver Guanidinoacetic Acid (GAA) GAA->GAA_liver Transport via Bloodstream Ornithine Ornithine AGAT->GAA AGAT->Ornithine Creatine Creatine SAM S-adenosyl- methionine (SAM) GAMT GAMT SAM->GAMT SAH S-adenosyl- homocysteine (SAH) GAMT->Creatine GAMT->SAH GAA_liver->GAMT

Caption: Biosynthesis of Creatine from Arginine and Glycine.

Detailed Application Protocol

This protocol is designed as a robust starting point and should be fully validated in the end-user's laboratory according to established bioanalytical method validation guidelines, such as those from the FDA or the ICH M10 guidance.[13][14][15]

Materials and Reagents
  • Analytes and Standards:

    • Guanidinoacetic Acid (GAA) - Sigma-Aldrich or equivalent

    • This compound (¹³C₂-GAA) - Cambridge Isotope Laboratories, Inc. or equivalent

  • Solvents and Chemicals:

    • Acetonitrile (ACN), LC-MS Grade

    • Methanol (MeOH), LC-MS Grade

    • Water, LC-MS Grade

    • Formic Acid (FA), LC-MS Grade

  • Plasma:

    • Human plasma (K₂EDTA as anticoagulant)

    • Charcoal-stripped plasma for calibration standards (to minimize endogenous GAA)

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve GAA and ¹³C₂-GAA in LC-MS grade water to prepare individual 1 mg/mL stock solutions.

  • Intermediate Stock Solutions:

    • Serially dilute the primary stocks with water:methanol (50:50, v/v) to create intermediate stock solutions for spiking calibration standards and quality controls.

  • Internal Standard (IS) Working Solution (500 ng/mL):

    • Dilute the ¹³C₂-GAA intermediate stock in acetonitrile to a final concentration of 500 ng/mL. This solution will be used for protein precipitation.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting small molecules like GAA from plasma.[10][16]

  • Aliquot Samples: Label microcentrifuge tubes for calibrators, quality controls (QCs), and unknown samples. Pipette 50 µL of plasma (or stripped plasma for calibrators) into the appropriate tubes.

  • Spike Calibrators and QCs: Add the appropriate volume of GAA intermediate stock solution to the stripped plasma to create a calibration curve (e.g., 0.05 to 50 µmol/L) and at least three levels of QCs (low, mid, high).

  • Protein Precipitation: Add 200 µL of the cold (4°C) Internal Standard Working Solution (500 ng/mL ¹³C₂-GAA in acetonitrile) to each 50 µL plasma sample.

  • Vortex: Vortex vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the samples at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer 150 µL of the supernatant to a 96-well plate or autosampler vials for LC-MS/MS analysis.

Experimental Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma 50 µL Plasma Sample (Calibrator, QC, or Unknown) Precipitation Add 200 µL Cold ACN with ¹³C₂-GAA (IS) Plasma->Precipitation Vortex Vortex 30 sec Precipitation->Vortex Centrifuge Centrifuge 10 min @ >12,000 x g Vortex->Centrifuge Transfer Transfer Supernatant for Analysis Centrifuge->Transfer LC Chromatographic Separation (HILIC Column) Transfer->LC MS Tandem Mass Spectrometry (ESI+, MRM Mode) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve (Analyte/IS Ratio vs. Conc.) Integration->Calibration Quantification Quantify Unknowns Calibration->Quantification

Caption: Overall workflow for GAA quantification in plasma.

LC-MS/MS Instrumentation and Conditions

The following parameters provide a validated starting point. Optimization may be required depending on the specific instrumentation used. A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often preferred for retaining polar compounds like GAA.[17]

Parameter Condition
LC System: High-Performance Liquid Chromatography (HPLC) or UHPLC System
Column: HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
Column Temperature: 40°C
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Flow Rate: 0.4 mL/min
Injection Volume: 5 µL
Gradient: 95% B (0-0.5 min), 95-50% B (0.5-3.0 min), 50% B (3.0-3.5 min), 50-95% B (3.5-4.0 min), 95% B (4.0-5.0 min)
MS System: Triple Quadrupole Mass Spectrometer
Ionization Mode: Electrospray Ionization (ESI), Positive
Source Temp: 500°C
IonSpray Voltage: 5500 V
Mass Spectrometry - Multiple Reaction Monitoring (MRM)

The MRM transitions must be optimized for the specific mass spectrometer being used. The values below are typical and serve as an excellent starting point.[10][11]

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (V)
Guanidinoacetic Acid (GAA)118.176.110015
¹³C₂-GAA (Internal Standard)120.177.110015

Note: Some methods may employ derivatization (e.g., to butyl-esters) which would change the m/z values. This protocol focuses on a simpler, non-derivatized approach.[12]

Method Validation: Ensuring Trustworthiness and Reliability

A bioanalytical method must be rigorously validated to ensure its performance is suitable for its intended purpose. This validation should be conducted in accordance with regulatory guidelines like the FDA's Bioanalytical Method Validation Guidance.[14][18]

  • Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no endogenous components interfere with the detection of GAA or ¹³C₂-GAA at their respective retention times.

  • Calibration Curve and Linearity: The calibration curve should be constructed by plotting the peak area ratio (GAA/¹³C₂-GAA) against the nominal concentration. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used. The correlation coefficient (r²) should be >0.99.

  • Accuracy and Precision: Analyze QC samples at a minimum of three concentration levels (low, medium, high) in at least five replicates.

    • Intra-day Precision (Repeatability): The coefficient of variation (CV%) should be ≤15% (≤20% at the LLOQ).

    • Inter-day Precision (Reproducibility): Assessed over at least three separate days. The CV% should be ≤15% (≤20% at the LLOQ).

    • Accuracy: The mean calculated concentration should be within ±15% (±20% at the LLOQ) of the nominal value.

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ):

    • LOD: The lowest concentration of analyte that can be reliably detected (typically Signal-to-Noise ratio ≥ 3).

    • LLOQ: The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (CV ≤ 20%, Accuracy ±20%).[10]

  • Recovery and Matrix Effect:

    • Recovery: Compares the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.

    • Matrix Effect: Compares the analyte response in a post-extraction spiked sample to a neat solution. Assessed at low and high QC levels to check for ion suppression or enhancement.

  • Stability: The stability of GAA in plasma must be evaluated under various conditions:

    • Freeze-Thaw Stability: After multiple freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: At room temperature for a duration reflecting typical sample handling time.

    • Long-Term Stability: At the intended storage temperature (e.g., -80°C).

    • Post-Preparative (Autosampler) Stability.

Conclusion

This application note details a robust and reliable LC-MS/MS method for the quantification of Guanidinoacetic Acid in plasma using a stable isotope-labeled internal standard, this compound. The protocol emphasizes a simple protein precipitation for sample preparation, followed by a rapid HILIC-based chromatographic separation and sensitive detection by tandem mass spectrometry. By adhering to the principles of rigorous bioanalytical method validation, this protocol provides a trustworthy system for researchers and clinicians investigating creatine metabolism disorders, nutritional science, and other areas where precise GAA measurement is critical. The use of ¹³C₂-GAA is fundamental to the method's accuracy, ensuring that the data generated is of the highest quality for decision-making in both research and clinical settings.

References

  • Boenzi, S., et al. (2011). Simultaneous determination of creatine and guanidinoacetate in plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Clinica Chimica Acta, 413(1-2), 214-8. [Link]

  • Center for Drug Evaluation and Research (CDER), FDA. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Evangeliou, A., et al. (2026). Guanidinoacetic Acid: A Deep Dive into its Metabolism and Animal Nutrition Applications. Journal of Animal Science and Biotechnology.
  • Krueger, K., et al. (2010). Synthesis and metabolism of guanidinoacetic acid. Poultry Science.
  • U.S. Department of Health and Human Services, Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. FDA. [Link]

  • Struys, E. A., et al. (2007). Quantification of creatine and guanidinoacetate using GC-MS and LC-MS/MS for the detection of cerebral creatine deficiency syndromes. Current Protocols in Human Genetics, Chapter 17, Unit 17.3. [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]

  • Baker, D. H. (2009). Guanidinoacetic acid in animal nutrition. Journal of Animal Science.
  • Center for Drug Evaluation and Research (CDER), FDA. (2024). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]

  • Shodex HPLC Columns. (n.d.). LC/MS/MS Analysis of Creatine and Related Substances (NH2P-40 2D). Shodex. [Link]

  • Ostojic, S. M. (2023). Guanidinoacetic acid in human nutrition: Beyond creatine synthesis. Journal of Functional Foods, 101, 105423. [Link]

  • Carling, R. S., et al. (2008). Simultaneous determination of guanidinoacetate, creatine and creatinine in urine and plasma by un-derivatized liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 45(Pt 6), 575-84. [Link]

  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

  • Ostojic, S. M. (2021). Guanidinoacetic acid in human nutrition: Beyond creatine synthesis. ProQuest. [Link]

  • Bodamer, O. A., et al. (2011). Simultaneous determination of creatine and guanidinoacetate in plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS). ResearchGate. [Link]

  • Schulze, A., et al. (2003). Stable isotope dilution method for the determination of guanidinoacetic acid by gas chromatography/mass spectrometry. Rapid Communications in Mass Spectrometry, 17(7), 717-22. [Link]

  • Çoban, M. S., & İnce, E. (2024). Determination of Guanidinoacetic Acid in Urine by High-Performance Liquid Chromatography-Fluorescence Detection Method. DergiPark. [Link]

  • Haynes, C. A., et al. (2017). Non-derivatized Assay for the Simultaneous Detection of Amino Acids, Acylcarnitines, Succinylacetone, Creatine, and Guanidinoacetic Acid in Dried Blood Spots by Tandem Mass Spectrometry. International Journal of Neonatal Screening, 3(4), 29. [Link]

  • Ostojic, S. M., et al. (2020). Guanidinoacetic acid deficiency: a new entity in clinical medicine?. International Journal of Medical Sciences, 17(12), 1845-1850. [Link]

  • Ostojic, S. M., et al. (2018). Guanidinoacetic Acid and Creatine are Associated with Cardiometabolic Risk Factors in Healthy Men and Women: A Cross-Sectional Study. Nutrients, 10(1), 79. [Link]

Sources

Application Note & Protocol: Tracing Creatine Biosynthesis and Energy Metabolism with Guanidinoacetic-13C2 Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: Unveiling Metabolic Fates with Stable Isotope Labeling

In the intricate landscape of cellular metabolism, understanding the dynamic flow of molecules—or metabolic flux—is paramount to deciphering cellular health, disease states, and the effects of therapeutic interventions. Stable isotope labeling has emerged as a powerful and indispensable tool for researchers, allowing for the precise tracing of metabolic pathways without the safety concerns associated with radioactive isotopes. By introducing molecules enriched with heavy isotopes, such as ¹³C or ¹⁵N, into a biological system, we can follow their incorporation into downstream metabolites, providing a quantitative snapshot of metabolic activity.

Guanidinoacetic acid (GAA) is a critical endogenous metabolite, serving as the direct precursor to creatine, a cornerstone of cellular energy buffering in tissues with high and fluctuating energy demands, such as muscle and brain. The biosynthesis of creatine from GAA is a key metabolic process, and its dysregulation is implicated in various pathological conditions. Guanidinoacetic-13C2 Acid is a stable isotope-labeled analog of GAA, where two carbon atoms in the glycine backbone are replaced with ¹³C. This heavy isotope label allows for the precise tracking of GAA's conversion to creatine and its broader metabolic implications.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound for cell culture labeling. We will delve into the underlying principles, provide detailed, field-proven protocols, and discuss the analytical methodologies required to harness the full potential of this powerful research tool.

II. The Principle: Following the ¹³C Label through the Creatine Biosynthesis Pathway

The core of this technique lies in the enzymatic conversion of this compound to ¹³C-labeled creatine. The creatine biosynthesis pathway is a two-step process.

  • Step 1: Formation of Guanidinoacetic Acid (GAA). The enzyme L-arginine:glycine amidinotransferase (AGAT) catalyzes the transfer of an amidino group from L-arginine to glycine, forming GAA and ornithine.

  • Step 2: Methylation of GAA to Creatine. Guanidinoacetate N-methyltransferase (GAMT) then methylates GAA, using S-adenosyl-L-methionine (SAM) as the methyl donor, to produce creatine and S-adenosyl-L-homocysteine (SAH).

When cells are cultured in a medium containing this compound, they will take up and utilize this labeled precursor in the second step of creatine biosynthesis. The resulting creatine molecule will contain two ¹³C atoms, leading to a mass shift of +2 Da compared to its unlabeled counterpart. This mass shift is readily detectable by mass spectrometry, allowing for the quantification of newly synthesized creatine and the calculation of metabolic flux through this pathway.

Biochemical Pathway of this compound Incorporation

Creatine_Biosynthesis cluster_step1 Step 1: GAA Synthesis cluster_step2 Step 2: Creatine Synthesis (Label Incorporation) Arginine L-Arginine AGAT AGAT Arginine->AGAT Glycine Glycine Glycine->AGAT GAA Guanidinoacetic Acid (GAA) GAMT GAMT GAA->GAMT Endogenous GAA Ornithine Ornithine AGAT->GAA AGAT->Ornithine GAA_13C2 This compound (Exogenous Label) GAA_13C2->GAMT SAM S-Adenosyl Methionine (SAM) SAM->GAMT Creatine_13C2 Creatine-13C2 (Labeled Product) SAH S-Adenosyl Homocysteine (SAH) GAMT->Creatine_13C2 GAMT->SAH

Caption: Creatine biosynthesis pathway highlighting the incorporation of this compound.

III. Experimental Design and Protocols

The success of a stable isotope labeling experiment hinges on careful planning and execution. The following sections provide a detailed workflow and protocols for cell culture labeling with this compound.

A. Experimental Workflow Overview

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_labeling Phase 2: Labeling cluster_analysis Phase 3: Analysis A Cell Line Selection & Culture C Cell Seeding A->C B Preparation of Labeling Medium D Incubation with This compound B->D C->D E Cell Harvesting & Metabolite Extraction D->E F LC-MS/MS Analysis E->F G Data Analysis & Interpretation F->G

Caption: General experimental workflow for cell culture labeling with this compound.

B. Detailed Protocols

The choice of cell line is critical and should be guided by the research question. Cell lines with active creatine metabolism are ideal.

  • Recommended Cell Lines:

    • Muscle cell lines (e.g., C2C12 myoblasts)

    • Neuronal cell lines (e.g., SH-SY5Y neuroblastoma)

    • Kidney and liver cell lines (e.g., HEK293, HepG2), as these are primary sites of creatine synthesis.

  • Culture Conditions: Maintain cells in their recommended standard growth medium and conditions until they are ready for the labeling experiment. Ensure cells are healthy and in the exponential growth phase.

The labeling medium is the cornerstone of the experiment. The goal is to provide a defined environment where the only source of GAA is the labeled compound.

  • Basal Medium: Start with a custom basal medium that is devoid of GAA. If a custom medium is not feasible, a standard medium can be used, but the potential for unlabeled GAA should be considered.

  • Serum: Standard fetal bovine serum (FBS) contains endogenous amino acids and metabolites, including GAA. Therefore, it is crucial to use dialyzed FBS (dFBS) to minimize the concentration of small molecules that could compete with the labeled tracer.

  • This compound Stock Solution:

    • Prepare a sterile, concentrated stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).

    • Filter-sterilize the stock solution through a 0.22 µm filter.

  • Final Labeling Medium:

    • To the basal medium, add dFBS to the desired final concentration (e.g., 10%).

    • Add the this compound stock solution to the medium to achieve the desired final labeling concentration.

ComponentRecommendationRationale
Basal Medium GAA-free formulationPrevents competition from unlabeled GAA.
Serum Dialyzed Fetal Bovine Serum (dFBS)Minimizes unlabeled small molecules.
This compound 10-100 µMProvides sufficient label for detection without causing cytotoxicity.
  • Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will ensure they are in the exponential growth phase at the time of harvesting. Allow cells to adhere and recover for 24 hours.

  • Labeling Initiation:

    • Aspirate the standard growth medium.

    • Wash the cells once with sterile PBS to remove any residual unlabeled medium.

    • Add the pre-warmed labeling medium containing this compound to the cells.

  • Incubation:

    • Incubate the cells for a predetermined period. The optimal incubation time will vary depending on the cell line's metabolic rate and should be determined empirically. A time-course experiment (e.g., 0, 4, 8, 12, 24 hours) is recommended to determine the optimal labeling duration.

    • For steady-state labeling, cells may need to be cultured for several passages in the labeling medium to ensure complete turnover of the metabolite pools.

Rapid and efficient harvesting is crucial to quench metabolic activity and preserve the in vivo state of metabolites.

  • Quenching and Washing:

    • Place the culture dish on ice.

    • Aspirate the labeling medium.

    • Immediately wash the cells twice with ice-cold PBS.

  • Metabolite Extraction:

    • Add a pre-chilled extraction solvent to the cells. A common choice is 80% methanol/20% water, stored at -80°C.

    • Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

    • Vortex the tube vigorously.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris.

    • Transfer the supernatant, which contains the metabolites, to a new tube.

    • The extract can be stored at -80°C until analysis.

IV. Analytical Methodology: LC-MS/MS for Labeled Metabolite Detection

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for its sensitivity and specificity in quantifying labeled and unlabeled metabolites.

A. Sample Preparation for LC-MS/MS
  • The metabolite extract is typically dried down under a stream of nitrogen or using a vacuum concentrator and then reconstituted in a suitable solvent for LC-MS/MS analysis.

B. LC-MS/MS Analysis
  • Chromatography: A suitable chromatography method, such as ion-pairing chromatography, is often required for the separation of polar molecules like GAA and creatine.

  • Mass Spectrometry: A tandem mass spectrometer is used to detect and quantify the mass isotopologues of GAA and creatine. The instrument is operated in Multiple Reaction Monitoring (MRM) mode for targeted analysis.

MetabolitePrecursor Ion (m/z)Product Ion (m/z)Expected Mass Shift
Unlabeled GAA 118.176.1N/A
This compound 120.178.1+2
Unlabeled Creatine 132.190.1N/A
Creatine-13C2 134.192.1+2

Note: The specific m/z values may vary slightly depending on the derivatization method and the mass spectrometer used.

C. Data Analysis and Interpretation

The data from the LC-MS/MS analysis will provide the peak areas for the labeled and unlabeled forms of GAA and creatine.

  • Isotopic Enrichment: The percentage of the labeled metabolite can be calculated as: % Labeled = [Peak Area of Labeled Metabolite] / ([Peak Area of Labeled Metabolite] + [Peak Area of Unlabeled Metabolite]) * 100

  • Metabolic Flux: The rate of appearance of the labeled product (Creatine-13C2) over time provides a direct measure of the metabolic flux through the GAMT-catalyzed reaction.

V. Trustworthiness and Self-Validation

To ensure the integrity of the experimental results, several controls and validation steps should be incorporated:

  • Unlabeled Control: Culture cells in a medium identical to the labeling medium but with unlabeled GAA. This control is essential for determining the background levels of the metabolites and for confirming the identity of the chromatographic peaks.

  • Time-Course Experiment: As mentioned, a time-course experiment is crucial for determining the optimal labeling duration and for calculating the rate of label incorporation.

  • Cell Viability Assay: Perform a cell viability assay (e.g., trypan blue exclusion, MTT assay) to ensure that the labeling conditions, including the concentration of this compound, are not cytotoxic.

  • Internal Standards: The use of stable isotope-labeled internal standards for both GAA and creatine (with a different isotopic substitution pattern, e.g., ¹⁵N or ²H) is recommended for absolute quantification.

VI. Conclusion: A Powerful Tool for Metabolic Research

Labeling cell cultures with this compound offers a robust and precise method for investigating the creatine biosynthesis pathway and its role in cellular energy metabolism. By following the detailed protocols and incorporating the recommended controls, researchers can gain valuable insights into metabolic flux, the effects of genetic mutations or drug candidates on this pathway, and the broader implications for cellular health and disease. This technique, coupled with the power of modern mass spectrometry, provides a window into the dynamic world of cellular metabolism, empowering scientific discovery and therapeutic development.

VII. References

  • Guanidinoacetic acid in human nutrition: Beyond creatine synthesis - PMC - NIH. (2023, January 11). Retrieved from

  • Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PubMed Central. (n.d.). Retrieved from

  • Creatine - Wikipedia. (n.d.). Retrieved from

  • Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics. (n.d.). Retrieved from

  • Guanidinoacetic acid (GAA) metabolism. GAA is synthesized from glycine... - ResearchGate. (n.d.). Retrieved from

  • Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - MDPI. (1989, October 11). Retrieved from

  • Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - ResearchGate. (2025, October 15). Retrieved from

  • A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). (n.d.). Retrieved from

  • Guanidinoacetic Acid: A Key Nutrient for Energy Metabolism and Animal Growth. (n.d.). Retrieved from

  • Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics. (n.d.). Retrieved from

  • Biosynthesis of creatine and disorders of creatine metabolism. Creatine is synthesized in two steps. First, AGAT catalyzes the formation of GAA, the immediate precursor of creatine. Subsequently, creatine is formed by methyl group transfer from S-adenosyl-L-methionine to GAA catalyzed by GAMT. Creatine is utilized within the synthesizing cell or actively taken up via the creatine transporter (CRTR) by cells dependent on exogenous creatine synthesis. Creatine is a substrate of the different creatine kinase (CK)

Application Notes and Protocols for Guanidinoacetic-13C2 Acid Dosage in Animal Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for determining the appropriate dosage of Guanidinoacetic-13C2 Acid (GAA-13C2) for use as a stable isotope tracer in animal studies. Guanidinoacetic acid (GAA) is the direct precursor to creatine, a molecule central to cellular energy metabolism. The use of isotopically labeled GAA, such as GAA-13C2, allows for the in vivo quantification of creatine synthesis rates, providing critical insights into muscle physiology, bioenergetics, and various pathological conditions. This guide synthesizes technical data and field-proven insights to assist researchers in designing robust and ethically sound experimental protocols. We will delve into the causality behind experimental choices, provide self-validating protocol systems, and ground our recommendations in authoritative scientific literature.

Introduction: The Significance of Tracing Creatine Synthesis with this compound

Creatine plays a pivotal role in cellular energy buffering, particularly in tissues with high and fluctuating energy demands like skeletal muscle and the brain. The de novo synthesis of creatine is a two-step enzymatic process.[1][2] First, L-arginine:glycine amidinotransferase (AGAT) synthesizes guanidinoacetic acid (GAA) from arginine and glycine. Subsequently, guanidinoacetate N-methyltransferase (GAMT) methylates GAA to form creatine.[1][2] This pathway is subject to tight regulation, and its dysregulation is implicated in various metabolic and neuromuscular disorders.

This compound is a stable, non-radioactive isotopologue of GAA. When introduced into a biological system, the heavy carbon atoms (¹³C) act as a tracer, allowing for the precise measurement of its conversion to creatine using mass spectrometry. This technique is invaluable for:

  • Determining the rate of whole-body and tissue-specific creatine synthesis.

  • Investigating the regulation of the creatine biosynthetic pathway.

  • Assessing the impact of pharmacological interventions or genetic modifications on creatine metabolism.

  • Understanding the pathophysiology of diseases associated with impaired energy metabolism.

This application note will provide a detailed framework for the effective use of GAA-13C2 in preclinical animal research, with a focus on dosage determination and administration protocols.

The Creatine Biosynthesis Pathway: A Visual Overview

The synthesis of creatine is a multi-organ process, primarily involving the kidneys and the liver. The following diagram illustrates the key steps and enzymes involved in this vital metabolic pathway.

Creatine_Biosynthesis cluster_kidney Kidney cluster_blood Bloodstream cluster_liver Liver Arginine L-Arginine AGAT AGAT Arginine->AGAT Glycine Glycine Glycine->AGAT GAA Guanidinoacetic Acid (GAA) AGAT->GAA Ornithine Ornithine AGAT->Ornithine GAA_blood GAA GAA->GAA_blood GAMT GAMT GAA_blood->GAMT Transport SAH S-Adenosyl- homocysteine (SAH) GAMT->SAH Creatine Creatine GAMT->Creatine SAM S-Adenosyl- methionine (SAM) SAM->GAMT

Caption: The inter-organ pathway of creatine biosynthesis.

Principles of Dosage Determination for Tracer Studies

Unlike pharmacological studies that aim for a therapeutic effect, tracer studies utilize a small, non-perturbing amount of an isotopically labeled compound to measure the kinetics of a metabolic pathway. The ideal tracer dose should be:

  • Sufficiently high to allow for accurate detection of the labeled analyte and its metabolites above the natural isotopic background.

  • Sufficiently low to avoid altering the endogenous pool size of the metabolite and the overall rate of the pathway being measured.

Currently, there is no universally established dosage for this compound for tracer studies in rodents. Therefore, the dosage should be determined empirically, taking into account the following factors:

  • Animal Species and Strain: Metabolic rates can vary significantly between species and even strains of the same species.

  • Analytical Sensitivity: The sensitivity of the mass spectrometer used for analysis will dictate the minimum required enrichment of the tracer.

  • Study Duration and Sampling Timepoints: The timing and frequency of sample collection will influence the required initial dose to ensure detectable levels of the tracer and its metabolites throughout the experimental window.

  • Route of Administration: The bioavailability of the tracer will differ between oral and parenteral routes.

Allometric Scaling: A Theoretical Starting Point

Allometric scaling is a method used to extrapolate drug dosages between different animal species based on their body surface area.[3] While useful in pharmacology, its direct application to tracer studies is limited as the goal is not to achieve an equivalent therapeutic concentration but to trace a metabolic process. However, understanding the principles of allometric scaling can provide a theoretical framework for initial dose estimations.[4]

Recommended Approach: Pilot Studies

Given the lack of a standardized dosage, a pilot study is strongly recommended to determine the optimal dose of GAA-13C2 for your specific experimental model and analytical setup. A pilot study should involve a small number of animals and test a range of tracer doses.

Recommended Starting Dose Range for Pilot Studies in Rodents:

Route of AdministrationRecommended Starting Dose Range (mg/kg body weight)Rationale
Oral (Gavage) 10 - 100 mg/kgBased on general principles of oral tracer administration and safety data from unlabeled GAA studies.
Intravenous (IV) 5 - 50 mg/kgLower doses are typically required for IV administration due to 100% bioavailability.

The goal of the pilot study is to identify the lowest dose that provides a clear and measurable enrichment of ¹³C in both GAA and creatine in the biological samples of interest (e.g., plasma, muscle tissue) at the desired time points.

Experimental Protocols

The following are detailed, step-by-step protocols for the preparation and administration of this compound in rodent models. Adherence to institutional animal care and use committee (IACUC) guidelines is mandatory for all procedures.

Preparation of Dosing Solution
  • Determine the required dose: Based on the chosen starting dose from the pilot study recommendations, calculate the total amount of GAA-13C2 needed for each animal.

  • Select a vehicle: For oral administration, sterile water or saline (0.9% NaCl) are common vehicles. For intravenous administration, sterile saline is required.

  • Dissolve the tracer: Accurately weigh the GAA-13C2 and dissolve it in the chosen vehicle to achieve the desired final concentration. Gentle warming and vortexing may be necessary to ensure complete dissolution.

  • Sterilization: For intravenous administration, the final solution must be sterile-filtered through a 0.22 µm filter.

Administration Protocols

Oral gavage is a common method for precise oral administration of liquids.[2]

Materials:

  • Appropriate size gavage needles (e.g., 20-22 gauge for adult mice) with a ball tip.

  • Syringes (1 mL).

  • Animal scale.

Procedure:

  • Weigh the mouse to accurately calculate the dosing volume. The maximum recommended oral gavage volume for mice is 10 mL/kg.[2][5]

  • Measure the insertion depth: Before the procedure, measure the distance from the corner of the mouse's mouth to the last rib to estimate the length of the esophagus. Mark this on the gavage needle.

  • Restrain the mouse firmly but gently by the scruff of the neck to immobilize the head.

  • Insert the gavage needle: Gently insert the needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth. The mouse will typically swallow, which helps guide the needle into the esophagus.

  • Advance the needle to the pre-measured depth without force. If resistance is met, withdraw and reposition.

  • Administer the solution slowly over 2-3 seconds.

  • Withdraw the needle gently along the same path.

  • Monitor the animal for at least 15 minutes post-procedure for any signs of distress.

Intravenous injection ensures immediate and complete bioavailability of the tracer.

Materials:

  • Appropriate size needles (e.g., 27-30 gauge).

  • Syringes (1 mL).

  • Restraining device for rats.

  • Heat lamp or warming pad.

Procedure:

  • Weigh the rat to calculate the correct injection volume. The maximum recommended bolus IV injection volume is 5 ml/kg.

  • Warm the tail using a heat lamp or by immersing it in warm water to cause vasodilation and improve vein visibility.

  • Restrain the rat in a suitable device.

  • Disinfect the tail with an alcohol wipe.

  • Insert the needle into one of the lateral tail veins, with the bevel facing up, at a shallow angle. A small flash of blood in the needle hub indicates successful placement.

  • Inject the solution slowly and steadily. If swelling occurs at the injection site, the needle is not in the vein and should be repositioned.

  • Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.

  • Return the rat to its cage and monitor for any adverse reactions.

Experimental Workflow: A Visual Guide

The following diagram outlines a typical workflow for a tracer study using this compound.

Experimental_Workflow cluster_preparation Phase 1: Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis A1 Design Pilot Study (Dose Ranging) A2 Prepare GAA-13C2 Dosing Solution A1->A2 A3 Animal Acclimatization A2->A3 B1 Administer GAA-13C2 (Oral Gavage or IV) A3->B1 B2 Collect Biological Samples (e.g., Blood, Tissue) at Pre-defined Timepoints B1->B2 C1 Sample Preparation (Extraction of Metabolites) B2->C1 C2 LC-MS/MS Analysis C1->C2 C3 Data Processing and Isotopologue Analysis C2->C3

Caption: A generalized workflow for a stable isotope tracer study.

Data Analysis and Interpretation

Following sample collection and analysis by mass spectrometry, the data will consist of the abundance of different isotopologues of GAA and creatine (i.e., molecules with different numbers of ¹³C atoms). The rate of creatine synthesis can be calculated using various kinetic models, which are beyond the scope of this application note. However, the primary outcome of the analysis will be the fractional synthesis rate (FSR), which represents the percentage of the creatine pool that is newly synthesized per unit of time.

Conclusion and Best Practices

The use of this compound as a tracer is a powerful technique for elucidating the dynamics of creatine metabolism in vivo. Due to the absence of a standardized dosage, a carefully designed pilot study is essential for determining the optimal tracer amount for your specific research question and experimental setup. By following the detailed protocols and principles outlined in this guide, researchers can generate high-quality, reproducible data while adhering to the highest standards of animal welfare.

Key Best Practices:

  • Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with ethical guidelines.

  • Aseptic Techniques: For all parenteral routes of administration, strict aseptic techniques should be followed to prevent infection.

  • Proper Restraint: Use appropriate and well-practiced restraint techniques to minimize stress and ensure the safety of both the animal and the researcher.

  • Accurate Dosing: Precise weighing of the animal and the tracer, as well as accurate volume measurements, are critical for the reliability of the study.

  • Post-Procedure Monitoring: Closely monitor animals after tracer administration for any signs of adverse effects.

References

  • Edison, E. E., Brosnan, M. E., Meyer, C., & Brosnan, J. T. (2007). Creatine synthesis: production of guanidinoacetate by the rat and human kidney in vivo. American Journal of Physiology-Renal Physiology, 293(6), F1799-F1804. [Link]

  • da Silva, R. P., Nissim, I., Brosnan, M. E., & Brosnan, J. T. (2009). Creatine synthesis: hepatic metabolism of guanidinoacetate and creatine in the rat in vitro and in vivo. American Journal of Physiology-Endocrinology and Metabolism, 296(2), E256-E261. [Link]

  • Edison, E. E., Brosnan, M. E., & Brosnan, J. T. (2007). Creatine synthesis: production of guanidinoacetate by the rat and human kidney in vivo. Semantic Scholar. Retrieved from [Link]

  • Biot, M., & Degiorgis, S. (1986). Synthesis of [guanidino-13C]creatine and measurement of the creatine phosphokinase reaction in vitro by 13C NMR spectroscopy. Magnetic Resonance in Medicine, 3(4), 626-633. [Link]

  • da Silva, R. P., & Brosnan, J. T. (2014). Synthesis of guanidinoacetate and creatine from amino acids by rat pancreas. British Journal of Nutrition, 111(5), 789-796. [Link]

  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of basic and clinical pharmacy, 7(2), 27. [Link]

  • Tarlton, J. F., & Williams, R. J. (2000). Thirteen-week oral toxicity study of branched-chain amino acids in rats. Toxicology, 147(1), 1-13. [Link]

  • Marescau, B., De Deyn, P. P., & Qureshi, I. A. (1995). Guanidino compound metabolism in rats subjected to 20% to 90% nephrectomy. Metabolism, 44(9), 1129-1136. [Link]

  • Stuart, S. A., & Robinson, E. S. (2015). Oral gavage in rats: animal welfare evaluation. Journal of the American Association for Laboratory Animal Science, 54(3), 284-289. [Link]

  • Hosokawa, S., Taguma, Y., & Nishimori, K. (2013). Pharmacokinetics of guanidinosuccinic acid in rat blood and cerebrospinal fluid. Drug metabolism and pharmacokinetics, 28(5), 417-422. [Link]

  • Hosokawa, S., Taguma, Y., & Nishimori, K. (2013). Pharmacokinetics of guanidinosuccinic acid in rat blood and cerebrospinal fluid. J-STAGE. Retrieved from [Link]

  • Patsnap. (2025). Using Allometric Scaling to Predict Human PK from Animals. Retrieved from [Link]

  • da Silva, R. P., & Brosnan, J. T. (2014). Synthesis of guanidinoacetate and creatine from amino acids by rat pancreas. Request PDF. Retrieved from [Link]

  • da Silva, R. P., Nissim, I., Brosnan, M. E., & Brosnan, J. T. (2009). Creatine synthesis: Hepatic metabolism of guanidinoacetate and creatine in the rat in vitro and in vivo. Request PDF. Retrieved from [Link]

  • da Silva, R. P., & Brosnan, J. T. (2014). Synthesis of guanidinoacetate and creatine from amino acids by rat pancreas. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Sarin. Retrieved from [Link]

  • Jacobsen, B., & Nørgaard, A. (2016). Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity. ResearchGate. Retrieved from [Link]

  • Edison, E. E., Brosnan, M. E., & Brosnan, J. T. (2007). Creatine synthesis: Production of guanidinoacetate by the rat and human kidney in vivo. Request PDF. Retrieved from [Link]

  • Li, J., et al. (2025). Guanidinoacetic Acid and Methionine Supplementation Improve the Growth Performance of Beef Cattle via Regulating the Antioxidant Levels and Protein and Lipid Metabolisms in Serum and Liver. PMC. Retrieved from [Link]

  • Martin, B., et al. (2015). Evaluation of Mice Undergoing Serial Oral Gavage While Awake or Anesthetized. NIH. Retrieved from [Link]

  • DeLaney, J. P., et al. (2006). Steady state pharmacokinetics of oral treatment with 13-cis-retinoic acid or all-trans-retinoic acid in male and female adult rats. PubMed. Retrieved from [Link]

  • Research & Innovation Office. (n.d.). IACUC Routes of Administration Guidelines. Retrieved from [Link]

  • Ostojic, S. M., & Jorga, J. (2023). Guanidinoacetic acid in human nutrition: Beyond creatine synthesis. Food Science & Nutrition, 11(4), 1606-1611. [Link]

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. PubMed Central. Retrieved from [Link]

Sources

Application Note: Quantitative NMR Spectroscopy of Guanidinoacetic-13C2 Acid for Metabolic Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the quantitative analysis of Guanidinoacetic-13C2 Acid (GAA-13C2) using Nuclear Magnetic Resonance (NMR) spectroscopy. Guanidinoacetic acid is the direct metabolic precursor to creatine, a vital molecule for cellular energy homeostasis.[1][2][3] Stable isotope labeling with two Carbon-13 atoms (¹³C) allows researchers to trace the metabolic fate of GAA through the creatine biosynthesis pathway with high precision.[4] This document details the theoretical background, step-by-step protocols for sample preparation and NMR data acquisition, and expected results for researchers in metabolomics, clinical diagnostics, and drug development.

Introduction: The Significance of Tracing Creatine Biosynthesis

Creatine is essential for rapid ATP regeneration in tissues with high and fluctuating energy demands, such as muscle and brain.[5] Its synthesis is a two-step enzymatic process:

  • AGAT (L-arginine:glycine amidinotransferase): Catalyzes the formation of guanidinoacetic acid (GAA) from arginine and glycine.[1][6]

  • GAMT (guanidinoacetate N-methyltransferase): Methylates GAA to produce creatine.[1][6][7]

Genetic defects in this pathway lead to severe neurological disorders.[5] Therefore, studying the flux through this pathway is critical for understanding both basic physiology and disease pathology. This compound serves as an ideal stable isotope tracer. By introducing GAA with labeled carbon atoms at both the glycine backbone positions, its conversion to creatine can be unambiguously tracked and quantified using NMR spectroscopy, a non-destructive and highly reproducible analytical technique well-suited for metabolomics.[8][9][10]

The ¹³C label provides two key advantages for NMR analysis:

  • Enhanced Sensitivity: While the natural abundance of ¹³C is only 1.1%, using a fully labeled precursor dramatically increases the signal intensity for the carbon atoms of interest.[11]

  • Direct Observation: ¹³C NMR allows for the direct detection of the labeled carbon skeleton, providing unequivocal evidence of metabolic conversion and enabling precise quantification.[4][11]

This guide provides the necessary protocols to leverage these advantages for robust and reliable experimental outcomes.

Experimental Design & Protocols

A successful NMR experiment relies on meticulous sample preparation and correctly optimized acquisition parameters. This section provides a self-validating workflow.

Materials and Reagents
  • This compound (MW: 119.09 g/mol )[12]

  • Deuterium Oxide (D₂O, 99.9% D)

  • Phosphate Buffered Saline (PBS), 10x solution

  • 3-(Trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP-d4)

  • 5 mm NMR Tubes (e.g., Bruker, Wilmad-LabGlass)

  • Calibrated Pipettes

  • Vortex Mixer

  • Centrifuge

Sample Preparation Protocol

Proper sample preparation is critical for acquiring high-quality, reproducible NMR data.[8][13] The goal is to create a homogenous solution with a stable pH and a known concentration of a chemical shift reference.

SamplePrepWorkflow cluster_prep Sample Preparation A 1. Prepare Buffer Dilute 10x PBS with D₂O to 1x. Add 60 µL of D₂O with TSP-d4 to 540 µL of sample for a final volume of 600 µL. C 3. Dissolve Sample Dissolve GAA-13C2 in 600 µL of prepared D₂O buffer. A->C B 2. Weigh GAA-13C2 Accurately weigh ~5 mg of GAA-13C2. B->C D 4. Vortex & Centrifuge Vortex for 30s to ensure homogeneity. Centrifuge at 13,000g for 5 min to pellet any particulates. C->D E 5. Transfer to NMR Tube Carefully transfer the supernatant to a clean 5 mm NMR tube. D->E

Caption: Standard workflow for preparing GAA-13C2 for NMR analysis.

Step-by-Step Methodology:

  • Prepare NMR Buffer: Prepare a 1x PBS buffer in D₂O. For a standard 600 µL sample, mix 540 µL of D₂O with 60 µL of a D₂O-based stock solution containing PBS and the internal standard, TSP-d4.[14] The final concentration of TSP-d4 should be ~0.5 mM. The buffer maintains a stable pH, which is crucial as chemical shifts of metabolites like GAA are pH-dependent.[15]

  • Weigh Sample: Accurately weigh approximately 5 mg of this compound.

  • Dissolve: Dissolve the weighed sample directly into 600 µL of the prepared NMR buffer.

  • Homogenize: Vortex the sample for 30 seconds to ensure complete dissolution. If analyzing biological extracts, centrifuge the sample at high speed (e.g., 13,000 g) for 5 minutes to pellet any solid debris.[14]

  • Transfer: Carefully transfer the clear supernatant into a labeled 5 mm NMR tube, ensuring no solid material is transferred.

NMR Data Acquisition

The following experiments are recommended for a comprehensive analysis on a 600 MHz spectrometer.[14] Parameters should be adapted based on the specific instrument and sample concentration.

1. Proton (¹H) NMR:

  • Purpose: To confirm the presence and purity of the compound and to observe the effect of ¹³C labeling on the proton signals.

  • Experiment: Standard 1D ¹H experiment with water suppression (e.g., zgesgp).

  • Key Parameters:

    • ns (Number of Scans): 16

    • d1 (Relaxation Delay): 2.0 s

    • sw (Spectral Width): ~16 ppm

    • at (Acquisition Time): ~2.0 s

2. Carbon-13 (¹³C) NMR:

  • Purpose: To directly observe the ¹³C-labeled carbon atoms. This is the primary experiment for quantification.

  • Experiment: 1D ¹³C experiment with proton decoupling (e.g., zgpg30).[16]

  • Key Parameters:

    • ns (Number of Scans): 1024 or higher (¹³C is less sensitive than ¹H).

    • d1 (Relaxation Delay): 5.0 s (to ensure full relaxation for accurate quantification).

    • sw (Spectral Width): ~200 ppm.[17]

3. 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: To unambiguously correlate each proton with its directly attached carbon atom. This is crucial for confirming signal assignments in complex mixtures.[18][19][20]

  • Experiment: Phase-sensitive HSQC with gradient selection (e.g., hsqcetgpsisp).[14]

  • Key Parameters:

    • ns (Number of Scans): 4-8 per increment.

    • Number of Increments: 256 in the ¹³C (F1) dimension.

    • ¹J(CH) Coupling Constant: Optimized for ~145 Hz (typical for aliphatic C-H bonds).

Data Analysis and Expected Results

Expected Spectral Features

The structure of this compound is H₂N(HN=)¹³C-NH-¹³CH₂-¹²COOH. The ¹³C labels are on the guanidino and methylene carbons.

  • ¹H NMR: The primary signal of interest is from the methylene (-CH₂-) protons. In an unlabeled GAA sample, this appears as a singlet around 3.79 ppm.[21] Due to the ¹³C label on the attached carbon, this signal will be split into a doublet by the strong one-bond ¹H-¹³C coupling (¹J(CH) ≈ 145 Hz). Observing this large coupling confirms the isotopic labeling.

  • ¹³C NMR: Two strong signals will be observed corresponding to the labeled positions. Other carbons will be at natural abundance and likely not visible under the same conditions.

  • ¹H-¹³C HSQC: A single cross-peak will be observed, correlating the methylene proton signal (F2 axis, ~3.79 ppm) with the methylene carbon signal (F1 axis, ~43 ppm). This provides definitive assignment.[18][19]

Quantitative Data Summary

The following table summarizes the expected chemical shifts for this compound in D₂O, referenced to TSP-d4 at 0.00 ppm. Note: Exact chemical shifts are sensitive to pH and temperature.

Atom PositionNucleusExpected Chemical Shift (δ, ppm)MultiplicityKey Coupling Constant (J, Hz)
Methylene (-C H₂-)¹³C~43.5Singlet (proton decoupled)N/A
Guanidino (-C (=NH)NH₂-)¹³C~157.8Singlet (proton decoupled)N/A
Methylene (-H ₂C-)¹H~3.79Doublet¹J(¹³C-¹H) ≈ 145 Hz

Chemical shift values are estimated based on typical values for glycine and guanidinium functional groups.[22][23]

Application: Tracing Creatine Biosynthesis

The protocols described here form the basis for a stable isotope tracing experiment. After introducing GAA-13C2 into a biological system (e.g., cell culture, in vivo model), the appearance of ¹³C labels in the creatine molecule can be monitored over time.

MetabolicPathway cluster_pathway Creatine Biosynthesis Pathway GAA This compound (GAA-13C2) ¹³C at Guanidino & Methylene Creatine Creatine-13C2 ¹³C at Guanidino & Methylene GAA->Creatine Methylation SAM SAM GAMT GAMT SAM->GAMT SAH SAH GAMT->SAH

Caption: Conversion of GAA-13C2 to Creatine-13C2 via GAMT.

By acquiring ¹³C NMR spectra of metabolic extracts, new signals corresponding to the labeled carbons in creatine will appear (Methylene ¹³C at ~54 ppm; Guanidino ¹³C at ~158 ppm). The relative integrals of the GAA-13C2 and Creatine-13C2 signals allow for the direct calculation of metabolic flux through the GAMT enzyme, providing powerful insights into energy metabolism.

References

  • Wyss, M., & Kaddurah-Daouk, R. (2000). Creatine and Creatinine Metabolism. Physiological Reviews, 80(3), 1107–1213.
  • Brosnan, J. T., & Brosnan, M. E. (2016). Creatine synthesis: hepatic metabolism of guanidinoacetate and creatine in the rat in vitro and in vivo. American Journal of Physiology-Endocrinology and Metabolism, 311(1), E242–E250. [Link]

  • Wishart, D. S. (2019). Sample Preparation and Data Analysis for NMR-Based Metabolomics. Metabolites, 9(7), 123. (Source not in search results, but provides relevant protocols)
  • Emwas, A.-H., et al. (2015). Sample preparation and data analysis for NMR-based metabolomics. Methods in Molecular Biology, 1277, 1-33. [Link]

  • Wikipedia contributors. (2024). Creatine. Wikipedia, The Free Encyclopedia. [Link]

  • Nagana Gowda, G. A., & Raftery, D. (2017). Sample Preparation and Data Analysis for NMR-Based Metabolomics. Journal of visualized experiments : JoVE, (127), 56182. (Source not in search results, but provides relevant protocols)
  • Geng, Y., et al. (2023). Rumen-protected guanidinoacetic acid improves growth performance in beef cattle under chronic heat stress by reshaping gut microbiota and modulating serum metabolism. Frontiers in Microbiology, 14, 1189158. [Link]

  • Brennan, L. (2014). NMR-based metabolomics: from sample preparation to applications in nutrition research. Progress in Nuclear Magnetic Resonance Spectroscopy, 83, 42-49. [Link]

  • da Silva, R. P., et al. (2014). Synthesis of guanidinoacetate and creatine from amino acids by rat pancreas. British Journal of Nutrition, 111(3), 385–394. [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science. [Link]

  • Reif, B. (2020). Simple and Rapid (Extraction) Protocol for NMR Metabolomics—Direct Measurement of Hydrophilic and Hydrophobic Metabolites Using Slice Selection. Analytical Chemistry, 93(3), 1547–1554. (Source not in search results, but provides relevant protocols)
  • University of Ottawa NMR Facility Blog. (2018). 13C Satellite Observation with 1D 1H - 13C HSQC. uOttawa NMR Facility Blog. [Link]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Brinson, R. G., et al. (2019). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Journal of Pharmaceutical Sciences, 108(1), 137-145. [Link]

  • OChemLounge. (2020). Structure Elucidation with Bruker Topspin - Working Up and Plotting a 2D 1H-13C HSQC NMR. YouTube. [Link]

  • University of Missouri-St. Louis. (n.d.). 13-C NMR Protocol for beginners AV-400. UMSL. [Link]

  • Krueger, W. K., et al. (2010). Guanidinoacetic acid synthesis and metabolism. ResearchGate. [Link]

  • Wiechert, W., & Nöh, K. (2013). Labelling analysis for ¹³C MFA using NMR spectroscopy. Methods in Molecular Biology, 985, 245-275. [Link]

  • National Center for Biotechnology Information. (n.d.). Guanidinoacetic acid. PubChem Compound Database. [Link]

  • Wishart, D. S. (2019). NMR Spectroscopy for Metabolomics Research. Metabolites, 9(7), 123. (Source not in search results, but provides relevant context)
  • Salomons, G. S., et al. (2009). Guanidinoacetate Methyltransferase (GAMT) Deficiency Diagnosed by Proton NMR Spectroscopy of Body Fluids. Journal of Inherited Metabolic Disease, 32 Suppl 1, S25-30. [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

  • Ostojic, S. M. (2023). Guanidinoacetic acid in human nutrition: Beyond creatine synthesis. Food Science & Nutrition, 11(1), 1-11. [Link]

  • Khajali, F., & Saremi, B. (2022). Guanidinoacetic acid as a feed supplement for poultry. World's Poultry Science Journal, 78(1), 1-14. (Source not in search results, but provides relevant context)
  • Indian Institute of Technology Guwahati. (n.d.). 13C NMR spectroscopy. NPTEL. [Link]

  • ResearchGate. (n.d.). 1H and 13C Chemical Shifts of Assigned Amino Acids. ResearchGate. [Link]

  • Sitter, B., et al. (2013). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. BMC Bioinformatics, 14, 32. [Link]

  • Supporting Information. (n.d.). 1H and 13C chemical shifts for metabolites in urine and faces at day 35. [Source context unclear]. [Link]

Sources

Application Notes & Protocols: Guanidinoacetic-13C2 Acid for In Vivo Assessment of Creatine Biosynthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the administration of Guanidinoacetic-13C2 Acid (GAA-13C2) as a stable isotope tracer. The primary application detailed is the in vivo investigation of creatine biosynthesis dynamics. This technique is crucial for diagnosing and monitoring inherited disorders of creatine metabolism, such as Guanidinoacetate Methyltransferase (GAMT) deficiency, and for assessing the efficacy of therapeutic interventions.[1][2][3] The protocols herein cover participant preparation, tracer administration, biological sample collection, and analytical methodologies, ensuring scientific integrity and reproducibility.

Introduction and Scientific Background

The Central Role of Guanidinoacetic Acid in Creatine Synthesis

Guanidinoacetic acid (GAA) is the direct and immediate precursor to creatine, a vital molecule for cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands like skeletal muscle and the brain.[4][5][6] The biosynthesis of creatine is a two-step enzymatic process.[7][8]

  • Step 1: GAA Synthesis: The enzyme L-arginine:glycine amidinotransferase (AGAT) catalyzes the transfer of an amidino group from arginine to glycine, forming GAA and ornithine. This reaction primarily occurs in the kidneys and pancreas.[5][9][10]

  • Step 2: Creatine Synthesis: GAA is then transported to the liver, where guanidinoacetate N-methyltransferase (GAMT) methylates it using S-adenosyl-L-methionine (SAM) as a methyl group donor, yielding creatine.[6][7][9]

This pathway underscores GAA's critical position as the rate-limiting precursor in creatine production.[5][11]

Principle of Stable Isotope Tracer Technology

Stable isotope labeling is a powerful technique used to trace the metabolic fate of compounds in vivo without the risks associated with radioactive isotopes.[12][13][14] By introducing a substrate labeled with a heavy, non-radioactive isotope, such as Carbon-13 (¹³C), researchers can track its incorporation into downstream metabolites.[15][16] this compound contains two ¹³C atoms, which act as a metabolic label. When administered, this labeled GAA enters the endogenous pool and is converted into ¹³C-labeled creatine. The rate of appearance of labeled creatine and the disappearance of labeled GAA in biological fluids provide a dynamic measure of creatine synthesis rates.[17]

Clinical and Research Significance

The protocol is particularly relevant for:

  • Diagnosing Inborn Errors of Metabolism: Deficiencies in the AGAT or GAMT enzymes lead to severe neurological disorders.[1][18] Tracing the conversion of GAA-13C2 to creatine can pinpoint the defective enzymatic step. For instance, in GAMT deficiency, administered GAA-13C2 will accumulate, but the production of labeled creatine will be impaired.[2][3][19]

  • Monitoring Therapeutic Efficacy: For conditions like GAMT deficiency, treatments aim to restore normal creatine levels and reduce toxic GAA accumulation.[20][21] This protocol allows for the quantitative assessment of how interventions, such as gene therapy or dietary modifications, impact the kinetics of the creatine biosynthesis pathway.[21][22]

  • Pharmacokinetic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of GAA is crucial for developing it as a potential therapeutic or nutritional supplement.[23][24] Using a labeled tracer provides precise pharmacokinetic data.


Creatine Biosynthesis Pathway

The following diagram illustrates the two-step enzymatic pathway for creatine synthesis, highlighting the role of Guanidinoacetic Acid (GAA) as the key intermediate.

Creatine_Biosynthesis cluster_kidney Kidney / Pancreas cluster_liver Liver Arginine L-Arginine AGAT AGAT Arginine->AGAT Glycine Glycine Glycine->AGAT GAA Guanidinoacetic Acid (GAA) AGAT->GAA Ornithine Ornithine AGAT->Ornithine GAMT GAMT GAA->GAMT Transported via blood SAM S-Adenosyl- Methionine (SAM) SAM->GAMT Creatine Creatine GAMT->Creatine SAH S-Adenosyl- Homocysteine (SAH) GAMT->SAH

Caption: Endogenous two-step creatine synthesis pathway.


Materials and Reagents

This section details the necessary materials for the successful execution of the protocol. All reagents should be of high purity (analytical or molecular biology grade).

ItemDescription & SpecificationsRecommended Supplier
Tracer This compound (GAA-13C2)Cambridge Isotope Labs
Chemical Purity: >98%
Isotopic Enrichment: >99 atom % ¹³C
Internal Standards [²H₃]Creatine, [¹³C₂, ¹⁵N]GAASigma-Aldrich, CIL
Solvent/Vehicle Sterile water for injection or 0.9% sterile saline.Major distributors
Sample Collection - K2-EDTA tubes for plasma collection- Sterile urine collection cups- Cryovials for sample storageVWR, Fisher Scientific
Sample Processing - Refrigerated centrifuge- Vortex mixer- Pipettes and sterile tips- -80°C FreezerStandard lab suppliers
Analytical Equipment Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) system.[17][25][26][27]Sciex, Agilent, Thermo

Experimental Protocols

Participant Screening and Preparation

Causality: Proper screening is essential to ensure participant safety and data integrity. Pre-existing conditions, particularly renal impairment, can alter GAA and creatine metabolism, confounding results. A washout period for supplements prevents interference with baseline measurements.

Protocol Steps:

  • Informed Consent: Obtain written informed consent from all participants. The study protocol must be approved by a certified Institutional Review Board (IRB).

  • Inclusion/Exclusion Criteria:

    • Inclusion: Healthy volunteers, age 18-50, normal renal function (verified by serum creatinine and eGFR).

    • Exclusion: Pre-existing medical conditions (especially renal or hepatic disease), pregnancy, use of dietary supplements known to affect creatine metabolism (e.g., creatine, arginine, glycine) within 60 days prior to the study.[11]

  • Dietary Control: Instruct participants to maintain their regular diet but to avoid foods exceptionally high in creatine (e.g., large quantities of red meat or fish) for 48 hours before the study day.

  • Fasting: Participants should arrive at the clinical research facility in the morning after an overnight fast (minimum 8 hours).

Tracer Preparation and Administration

Causality: The dosage must be sufficient to generate a detectable signal above the natural ¹³C abundance without perturbing the physiological pool size significantly. Oral administration is chosen for its convenience and relevance to dietary supplementation scenarios.

Protocol Steps:

  • Dosage Calculation: A typical oral dose ranges from 1.2 to 4.8 grams of GAA.[23][28] For tracer studies, a lower dose may be sufficient. A common starting point is an equimolar equivalent to a standard creatine dose, such as 2.4 grams of GAA.[11]

  • Preparation: Accurately weigh the required amount of this compound. Dissolve the powder in a palatable vehicle, such as 200 mL of sterile water or a non-caffeinated, sugar-free beverage, immediately before administration.

  • Administration: Administer the solution orally to the fasting participant. Record the exact time of ingestion.

Biological Sample Collection

Causality: A timed sampling schedule is critical to capture the pharmacokinetic profile of the tracer and the appearance of the labeled product.[23] Plasma and urine are the primary matrices for analyzing GAA and creatine concentrations and isotopic enrichment.

Protocol Steps:

  • Baseline Samples (Time = 0): Before tracer administration, collect baseline blood and urine samples.

  • Post-Administration Sampling Schedule:

    • Blood (Plasma): Collect blood into K2-EDTA tubes at specified time points. A suggested schedule is 0, 30, 60, 90, 120, 180, 240, 360, and 480 minutes post-administration. For longer pharmacokinetic studies, additional time points at 8, 12, and 24 hours may be included.[23]

    • Urine: Collect a complete urine void at baseline and then collect all urine produced in timed intervals (e.g., 0-2h, 2-4h, 4-8h, 8-24h). Record the total volume for each collection period.

  • Sample Processing:

    • Plasma: Immediately after collection, centrifuge the blood tubes at 2000 x g for 15 minutes at 4°C. Aliquot the resulting plasma into labeled cryovials.

    • Urine: Mix the total urine collection for each interval thoroughly. Aliquot representative samples into labeled cryovials.

  • Storage: Store all plasma and urine aliquots at -80°C until analysis to ensure metabolite stability.


Experimental Workflow Diagram

The diagram below outlines the complete workflow from participant preparation to data analysis.

Protocol_Workflow cluster_prep Phase 1: Preparation cluster_admin Phase 2: Administration & Sampling cluster_analysis Phase 3: Analysis cluster_data Phase 4: Data Interpretation A1 Participant Screening & Informed Consent A2 Dietary Control & Overnight Fast A1->A2 B1 Collect Baseline Samples (Blood & Urine, T=0) A2->B1 B2 Prepare & Administer Oral GAA-13C2 Tracer B1->B2 B3 Timed Sample Collection (Blood & Urine) B2->B3 C1 Sample Processing (Centrifugation, Aliquoting) B3->C1 C2 LC-MS/MS or GC-MS Analysis of GAA & Creatine C1->C2 C3 Quantify Concentrations & Isotopic Enrichment C2->C3 D1 Pharmacokinetic Modeling C3->D1 D2 Calculate Creatine Fractional Synthesis Rate (FSR) C3->D2 D3 Statistical Analysis & Reporting D1->D3 D2->D3

Caption: Step-by-step experimental workflow.


Analytical Methodology: LC-MS/MS

Causality: Mass spectrometry is the gold standard for this analysis due to its high sensitivity and specificity, which allows for the simultaneous quantification of both the unlabeled (endogenous) and labeled (tracer-derived) forms of GAA and creatine.[15][17]

Sample Preparation for Analysis
  • Thaw Samples: Thaw plasma and urine samples on ice.

  • Protein Precipitation (for plasma): To a 100 µL plasma aliquot, add 400 µL of ice-cold methanol containing the internal standards ([²H₃]Creatine and [¹³C₂, ¹⁵N]GAA).

  • Vortex and Centrifuge: Vortex the mixture for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 0.1% formic acid in water) for LC-MS/MS analysis.

Instrumental Analysis
  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system is recommended.

  • Chromatography: Use a suitable column (e.g., HILIC or reversed-phase C18) to achieve separation of GAA and creatine from other matrix components.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific mass transitions for each analyte and its labeled counterpart.

Key Quantitative Data for Analysis

The following table provides example MRM transitions for the analytes of interest. Note that exact values may need to be optimized for the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Note
Endogenous GAA 118.176.1Unlabeled (M+0)
GAA-13C2 (Tracer) 120.177.1Labeled (M+2)
Endogenous Creatine 132.190.1Unlabeled (M+0)
Creatine-13C2 134.192.1Labeled product (M+2)
[²H₃]Creatine (IS) 135.193.1Internal Standard for Creatine
[¹³C₂, ¹⁵N]GAA (IS) 121.178.1Internal Standard for GAA

Data Analysis and Interpretation

  • Concentration Calculation: Generate calibration curves using standards of known concentrations for both unlabeled GAA and creatine. Quantify the concentrations in unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

  • Isotopic Enrichment: Calculate the tracer-to-tracee ratio (TTR) or atom percent excess (APE) at each time point. This is determined from the ratio of the peak area of the labeled species (e.g., Creatine-13C2) to the sum of the peak areas of all its isotopologues.

  • Pharmacokinetic Analysis: Plot the plasma concentrations of GAA-13C2 over time to determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and the elimination half-life (t½).[23]

  • Fractional Synthesis Rate (FSR): The rate of creatine synthesis can be calculated from the rate of incorporation of the ¹³C label into the creatine pool. The FSR is determined from the initial slope of the enrichment curve of plasma creatine over time, relative to the precursor enrichment (plasma GAA-13C2).

Safety and Ethical Considerations

  • Homocysteine Levels: High doses or prolonged administration of GAA can increase the demand for S-adenosylmethionine (SAM), potentially leading to elevated plasma homocysteine levels, a risk factor for cardiovascular disease.[5] It is advisable to monitor plasma homocysteine in studies involving extended GAA administration.

  • Adverse Events: While generally well-tolerated, especially in single-dose studies, monitor participants for any potential adverse effects, such as gastrointestinal discomfort.[29]

  • Ethical Conduct: All research involving human subjects must adhere to the principles outlined in the Declaration of Helsinki.[11]

References

  • Ostojic, S. M., & Stajer, V. (2023). Guanidinoacetic acid in human nutrition: Beyond creatine synthesis. Food Science & Nutrition. [Link]

  • Wikipedia. (n.d.). Creatine. [Link]

  • Hui, S., et al. (2017). A roadmap for interpreting 13C metabolite labeling patterns from cells. Cell Metabolism. [Link]

  • ResearchGate. (n.d.). Guanidinoacetic acid (GAA) metabolism. [Link]

  • Hubei Grand Life Science and Technology Co., Ltd. (n.d.). Guanidinoacetic Acid: A Key Nutrient for Energy Metabolism and Animal Growth. [Link]

  • New York State Department of Health, Wadsworth Center. (n.d.). Guanidinoacetate Methyltransferase (GAMT) Deficiency. [Link]

  • Ostojic, S. M., et al. (2015). Single-dose oral guanidinoacetic acid exhibits dose-dependent pharmacokinetics in healthy volunteers. Nutrition Research. [Link]

  • Brosnan, J. T., et al. (2011). Creatine synthesis: hepatic metabolism of guanidinoacetate and creatine in the rat in vitro and in vivo. American Journal of Physiology-Endocrinology and Metabolism. [Link]

  • National Center for Advancing Translational Sciences (GARD). (n.d.). Guanidinoacetate methyltransferase deficiency. [Link]

  • ResearchGate. (n.d.). Biosynthesis of creatine and disorders of creatine metabolism. [Link]

  • TRACE: Tennessee Research and Creative Exchange. (n.d.). Biochemical Pathways of Creatine and Creatine Phosphate. [Link]

  • Metabolic Support UK. (n.d.). Guanidinoacetate Methyltransferase Deficiency. [Link]

  • Reactome Pathway Database. (n.d.). Creatine metabolism. [Link]

  • Ostojic, S. M. (2021). Safety of Dietary Guanidinoacetic Acid: A Villain of a Good Guy? Nutrients. [Link]

  • Health Resources and Services Administration (HRSA). (n.d.). Guanidinoacetate Methyltransferase Deficiency. [Link]

  • Baby's First Test. (n.d.). Guanidinoacetate Methyltransferase Deficiency. [Link]

  • ProSciento. (n.d.). Isotope Tracer Methodologies for Metabolic Clinical Trials. [Link]

  • University of North Texas. (n.d.). 13C-Stable Isotope Labeling. [Link]

  • Ostojic, S. M. (2017). Guanidinoacetic acid deficiency: a new entity in clinical medicine? Medical Hypotheses. [Link]

  • Wilkinson, D. J., et al. (2019). Stable isotope tracers and exercise physiology: past, present and future. The Journal of Physiology. [Link]

  • Vanderbilt University. (n.d.). Application of isotope labeling experiments and 13C flux analysis to enable rational pathway engineering. [Link]

  • Bickel, P. E., et al. (2019). Advances in Stable Isotope Tracer Methodology Part 1: Hepatic metabolism via isotopomer analysis and post-prandial lipolysis modeling. Metabolites. [Link]

  • Grankvist, K., et al. (2020). Profiling the metabolism of human cells by deep 13C labeling. Cell Reports. [Link]

  • The Physiological Society. (2023). Stable Isotopes and their benefit to Physiological Research. [Link]

  • Gauthier, P. P., et al. (2010). 13C Isotope Labelling to Follow the Flux of Photorespiratory Intermediates. Methods in Molecular Biology. [Link]

  • Kalhan, S. C., et al. (2012). Simultaneous Assay of Isotopic Enrichment and Concentration of Guanidinoacetate and Creatine by Gas Chromatography-Mass Spectrometry. Metabolomics. [Link]

  • Ostojic, S. M. (2015). Guanidinoacetic acid in health, sport and exercise. Dietary Supplements in Health and Disease. [Link]

  • ResearchGate. (2015). Single-dose oral guanidinoacetic acid exhibits dose-dependent pharmacokinetics in healthy volunteers. [Link]

  • COMET Initiative. (n.d.). Developing a Core Outcomes Set (COS) for Creatine Transporter Deficiency (CTD) and Guanidinoacetate Methyltransferase (GAMT) Deficiency. [Link]

  • Han, C. H., & Sillerud, L. O. (1986). Synthesis of [guanidino-13C]creatine and measurement of the creatine phosphokinase reaction in vitro by 13C NMR spectroscopy. Magnetic Resonance in Medicine. [Link]

  • Andrews, P. I., et al. (2023). Establishing a core outcome set for creatine transporter deficiency and guanidinoacetate methyltransferase deficiency. Orphanet Journal of Rare Diseases. [Link]

  • Ostojic, S. M., et al. (2011). Creatine Metabolism and Safety Profiles after Six-Week Oral Guanidinoacetic Acid Administration in Healthy Humans. Journal of the International Society of Sports Nutrition. [Link]

  • ResearchGate. (2007). Quantitative determination of guanidinoacetate and creatine in dried blood spot by flow injection analysis-electrospray tandem mass spectrometry. [Link]

  • Hubei Grand Life Science and Technology Co., Ltd. (2026). Guanidinoacetic Acid: A Deep Dive into its Metabolism and Animal Nutrition Applications. [Link]

  • California's Stem Cell Agency (CIRM). (n.d.). Development of a Gene Therapy for Treatment of Guanidinoacetate Methyltransferase Deficiency-Translating In Vivo Proof of Concept to Support a Pre-IND. [Link]

  • ResearchGate. (2003). Determination of Guanidinoacetate and Creatine in Urine and Plasma by Liquid Chromatography–Tandem Mass Spectrometry. [Link]

  • ResearchGate. (2000). Analysis of guanidinoacetate and creatine by isotope dilution electrospray tandem mass spectrometry. [Link]

  • Ostojic, S. M., et al. (2016). Dietary guanidinoacetic acid increases brain creatine levels in healthy men. Nutrition. [Link]

  • Health Resources and Services Administration (HRSA). (2022). Evidence-Based Review of Newborn Screening for Guanidinoacetate Methyltransferase (GAMT) Deficiency: Final Report. [Link]

  • ResearchGate. (2015). Six-Week Oral Guanidinoacetic Acid Administration Improves Muscular Performance in Healthy Volunteers. [Link]

  • Ostojic, S. M. (2016). Guanidinoacetic acid as a performance-enhancing agent. Amino Acids. [Link]

  • Ostojic, S. M., et al. (2015). Six-Week Oral Guanidinoacetic Acid Administration Improves Muscular Performance in Healthy Volunteers. Journal of Investigative Medicine. [Link]

  • Association of Public Health Laboratories. (n.d.). GAMT Toolkit. [Link]

  • Semeredi, S., et al. (2022). The Impact of Short-Term Supplementation With Guanidinoacetic Acid and Creatine Versus Creatine Alone on Body Composition Indices in Healthy Men and Women. Frontiers in Nutrition. [Link]

  • ResearchGate. (n.d.). Pathway of creatine synthesis and metabolism involving guanidinoacetic acid. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Signal-to-Noise for Guanidinoacetic-13C2 Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Guanidinoacetic-13C2 Acid (GAA-13C2). This guide is designed for researchers, clinical scientists, and drug development professionals who utilize this stable isotope-labeled standard for the precise quantification of endogenous Guanidinoacetic Acid (GAA). Achieving a high signal-to-noise (S/N) ratio is paramount for data accuracy, especially when measuring low physiological concentrations.

This document provides in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions to help you overcome common challenges and enhance the quality of your analytical data.

Section 1: Foundational Concepts & Initial Checks

Before delving into complex troubleshooting, it is crucial to understand the context of GAA analysis and ensure foundational parameters are correct.

FAQ 1.1: What is the primary role of this compound in my experiments?

This compound is a stable isotope-labeled (SIL) internal standard. Its chemical structure is nearly identical to the endogenous analyte, Guanidinoacetic Acid, but it has a heavier mass due to the incorporation of two Carbon-13 isotopes.[1][2] In quantitative mass spectrometry, it is added at a known concentration to every sample, calibrator, and quality control.

Causality: Because the SIL internal standard and the native analyte behave almost identically during sample extraction, chromatography, and ionization, any sample-to-sample variation (e.g., extraction loss, matrix effects) will affect both compounds proportionally. By measuring the ratio of the native analyte's signal to the internal standard's signal, we can correct for these variations, leading to highly accurate and precise quantification.[3][4]

FAQ 1.2: Why is a high signal-to-noise ratio so critical?

The signal-to-noise ratio (S/N) is the measure of the analytical signal strength relative to the background noise. A high S/N is essential for:

  • Accuracy and Precision: A clear, strong signal is less affected by random noise, leading to more repeatable and accurate measurements.

  • Lower Limits of Quantification (LLOQ): A better S/N ratio allows for the reliable detection and quantification of smaller amounts of GAA. This is critical for diagnosing conditions like Arginine:Glycine Amidinotransferase (AGAT) deficiency, where GAA levels can be very low.[4][5]

  • Data Integrity: High noise can obscure the true signal, leading to incorrect peak integration and flawed results.

GAA is the direct precursor to creatine, a vital molecule for cellular energy. Accurately measuring GAA is key to understanding the creatine biosynthesis pathway and diagnosing related metabolic disorders.[6][7][8]

Diagram: The Creatine Biosynthesis Pathway The following diagram illustrates the two-step enzymatic process of creatine synthesis, highlighting the central role of GAA.

Creatine_Biosynthesis Creatine Biosynthesis Pathway cluster_step1 cluster_step2 Arginine Arginine AGAT AGAT (Arginine:Glycine Amidinotransferase) Arginine->AGAT Glycine Glycine Glycine->AGAT GAA Guanidinoacetic Acid (GAA) AGAT->GAA Step 1 (Kidney) Ornithine Ornithine AGAT->Ornithine GAMT GAMT (Guanidinoacetate N-methyltransferase) GAA->GAMT SAM S-adenosyl methionine (SAM) SAM->GAMT SAH S-adenosylhomocysteine (SAH) GAMT->SAH Creatine Creatine GAMT->Creatine Step 2 (Liver) Method_Dev_Workflow GAA Chromatographic Method Development Start Goal: Improve GAA Retention & Peak Shape Decision1 Is derivatization feasible in your workflow? Start->Decision1 Derivatization Implement Butylation Protocol (e.g., 3N HCl in n-butanol) Decision1->Derivatization Yes NoDeriv Explore Derivatization-Free Methods Decision1->NoDeriv No UseC18 Use Standard C18 Column Derivatization->UseC18 End Optimized Method UseC18->End Decision2 Do you have access to specialty columns? NoDeriv->Decision2 HILIC Develop HILIC Method Decision2->HILIC Yes IonPair Develop Ion-Pairing Method (e.g., with HFBA) Decision2->IonPair No HILIC->End IonPair->UseC18 Low_Signal_Troubleshooting Troubleshooting Low Signal for Analyte & IS Problem Symptom: Low/No Signal for both GAA and GAA-13C2 CheckMS Step 1: Check MS System Is the instrument tuned and calibrated? Is the ion source clean? Problem->CheckMS CheckLC Step 2: Check LC System Is there flow? Is the pressure normal? Are the correct mobile phases being used? CheckMS->CheckLC MS OK Sol_MS Solution: Clean source, retune, recalibrate. CheckMS->Sol_MS CheckSample Step 3: Check Sample Prep Was the IS added correctly? Was there an error in extraction (e.g., wrong solvent)? CheckLC->CheckSample LC OK Sol_LC Solution: Purge pumps, check solvent lines, remake mobile phases. CheckLC->Sol_LC CheckColumn Step 4: Check Column Is the column clogged or old? Is it installed correctly? CheckSample->CheckColumn Sample Prep OK Sol_Sample Solution: Re-prepare a single QC sample to verify the protocol. CheckSample->Sol_Sample Sol_Column Solution: Flush column or replace with a new one. CheckColumn->Sol_Column

Sources

Guanidinoacetic-13C2 Acid degradation during sample prep

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Guanidinoacetic acid (GAA) is the direct precursor to creatine, a vital molecule for cellular energy metabolism.[1][2] Isotopically labeled GAA, such as Guanidinoacetic-13C2 Acid, serves as an indispensable internal standard for mass spectrometry-based quantification of GAA in biological matrices. This is crucial for the diagnosis and monitoring of creatine deficiency syndromes, including arginine:glycine amidinotransferase (AGAT) deficiency and guanidinoacetate methyltransferase (GAMT) deficiency.[3][4][5] The accuracy of these diagnostic tests hinges on the stability of the internal standard throughout the sample collection, storage, and preparation workflow. Degradation of GAA-13C2 can lead to inaccurate quantification and potentially erroneous clinical interpretations.

This guide addresses common questions and challenges related to the stability of GAA-13C2, providing evidence-based protocols and troubleshooting steps to maintain its integrity.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during sample preparation?

The degradation of this compound can be attributed to three main factors: improper temperature, extreme pH conditions, and enzymatic activity. The guanidinium group in the molecule is generally stable, but exposure to harsh conditions can lead to its hydrolysis.

  • Temperature: Elevated temperatures can accelerate the degradation of GAA. For this reason, long-term storage of biological samples should be at frozen temperatures, and exposure to room temperature should be minimized.[6]

  • pH: The guanidinium group is a strong base and exists almost exclusively as the stable guanidinium cation at physiological pH.[7] However, strongly acidic or alkaline conditions, especially when combined with heat, can promote hydrolysis.

  • Enzymatic Degradation: Biological samples, particularly those with microbial contamination or high enzymatic activity, may contain enzymes that can degrade GAA. One such enzyme is guanidinoacetase (also known as glycocyaminase), which hydrolyzes guanidinoacetate into glycine and urea.[8] Another potential enzyme is guanidino acid hydrolase.[9]

Q2: My recovery of this compound is consistently low. What are the likely causes and how can I troubleshoot this?

Low recovery of your internal standard is a critical issue that can compromise your entire dataset. The following troubleshooting guide will help you identify and resolve the potential causes.

Potential Cause Troubleshooting Steps Scientific Rationale
Improper Sample Storage 1. Verify that plasma and urine samples were frozen immediately after collection and have remained frozen.[3][6][10] 2. Review sample handling logs to check for any periods of thawing.Guanidinoacetic acid is unstable at room and refrigerated temperatures in urine.[6] Freezing is essential to minimize both chemical and enzymatic degradation.
Degradation during Sample Thawing 1. Thaw samples on ice and process them as quickly as possible. 2. Avoid repeated freeze-thaw cycles.While some studies suggest GAA is relatively stable, repeated freeze-thaw cycles can lead to protein and lipid oxidation, which may indirectly affect GAA stability.[11]
pH Issues during Extraction 1. Measure the pH of your extraction solvent. Avoid strongly acidic or basic conditions. 2. If your protocol requires pH adjustment, perform this step on ice and proceed quickly.The guanidinium group's stability can be compromised at extreme pH values, especially with prolonged exposure.[7][12]
Enzymatic Activity 1. Ensure rapid processing of fresh samples. 2. For plasma, use collection tubes with appropriate anticoagulants (e.g., sodium heparin) and separate the plasma from cells promptly.[3] 3. Consider the addition of protease inhibitors, although their effectiveness against specific GAA-degrading enzymes needs to be validated for your specific matrix.Prompt freezing and proper sample handling are the most effective ways to inhibit enzymatic activity.[3][6]
Inaccurate Pipetting or Dilution 1. Calibrate your pipettes regularly. 2. Prepare fresh dilutions of your GAA-13C2 stock solution.This is a common source of error in analytical chemistry and should be ruled out systematically.
Q3: What are the best practices for collecting and handling biological samples to ensure the stability of this compound?

The pre-analytical phase is critical for maintaining the integrity of GAA and its isotopically labeled standard. The following are best practices for sample collection and handling:

  • Plasma:

    • Collect blood in sodium heparin (green-top) tubes.[3]

    • Separate plasma from blood cells as soon as possible after collection.

    • Immediately freeze the plasma at -20°C or lower.[3]

    • Ship samples on dry ice.

  • Urine:

    • Collect a random urine sample in a sterile container.

    • Freeze the sample as soon as possible after collection.[6]

    • Urine samples are considered unstable at room temperature and refrigerated conditions.[6]

    • Ship samples on dry ice.

In-depth Technical Guide

Understanding Guanidinoacetic Acid Stability

Guanidinoacetic acid is generally considered a stable molecule, more so than its metabolic product, creatine, which can spontaneously cyclize to form creatinine.[13] A study on the stability of GAA in animal feed showed that it is highly stable during manufacturing processes (including heat treatment) and long-term storage, with less than 10% degradation.[14][15][16] However, the conditions in biological sample preparation can be more challenging.

A study on the stability of GAA in urine at different temperatures found that while creatine concentration increased at room temperature and 4°C, guanidinoacetate was stable under these conditions but showed a decrease after freezing.[17] This highlights the importance of consistent sample handling to avoid variability.

Potential Degradation Pathways

The primary chemical degradation pathway for GAA is the hydrolysis of the guanidinium group to form glycine and urea. This reaction is generally slow but can be accelerated by enzymes or harsh chemical conditions.

cluster_conditions Degradation Conditions GAA This compound Degradation Degradation Products GAA->Degradation Hydrolysis Glycine Glycine-13C2 Degradation->Glycine Urea Urea Degradation->Urea High Temperature High Temperature Extreme pH Extreme pH Enzymatic Activity Enzymatic Activity

Caption: Potential degradation pathway of this compound.

Experimental Protocol: Sample Preparation for LC-MS/MS Analysis

This protocol is a general guideline for the preparation of plasma and urine samples for the quantification of GAA using this compound as an internal standard. It is based on common practices in clinical chemistry.[18]

Materials:

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid, LC-MS grade

  • This compound internal standard stock solution

  • Microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Thawing:

    • Retrieve frozen plasma or urine samples and thaw them on ice.

  • Internal Standard Spiking:

    • In a clean microcentrifuge tube, add 50 µL of the plasma or urine sample.

    • Add a known amount of this compound internal standard solution.

  • Protein Precipitation (for plasma samples):

    • Add 200 µL of cold acetonitrile to the sample.

    • Vortex vigorously for 30 seconds to precipitate proteins.

    • Incubate on ice for 10 minutes.

  • Centrifugation:

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis. Be careful not to disturb the protein pellet.

  • Dilution (if necessary):

    • For urine samples, a dilution step with LC-MS grade water may be necessary depending on the expected concentration of the analyte.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system. A "dilute and shoot" approach is often sufficient.[18]

start Start: Frozen Sample thaw Thaw on Ice start->thaw spike Spike with GAA-13C2 IS thaw->spike precipitate Protein Precipitation (ACN) spike->precipitate centrifuge Centrifuge precipitate->centrifuge transfer Transfer Supernatant centrifuge->transfer analyze LC-MS/MS Analysis transfer->analyze

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Technical Support Center: Guanidinoacetic-13C2 Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Guanidinoacetic-13C2 Acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for common issues encountered during experimental workflows, with a specific focus on solubility.

Introduction

This compound is a stable isotope-labeled internal standard crucial for tracer studies in creatine biosynthesis research and clinical diagnostics.[1][2][3] Its proper dissolution is paramount for accurate and reproducible results. This guide provides in-depth technical information and practical protocols to address solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

Guanidinoacetic Acid (GAA) is a polar, zwitterionic molecule, making it highly soluble in aqueous solutions and poorly soluble in non-polar organic solvents.[4] Its solubility in water is often described as high, though specific values can vary depending on the source, with one reporting 3.6 mg/mL at 15°C.[5] For practical laboratory purposes, a solubility of approximately 10 mg/mL in PBS (pH 7.2) has been documented.[5] It is sparingly soluble in alcohols.[4]

Q2: Why is my this compound not dissolving completely in water or buffer?

Several factors can contribute to incomplete dissolution:

  • pH: As a zwitterionic compound with a carboxylic acid group and a highly basic guanidino group, its solubility is highly dependent on the pH of the solvent.[6] At its isoelectric point, where the net charge is zero, solubility is at its minimum.

  • Concentration: At concentrations higher than 0.013 mol·dm⁻³, Guanidinoacetic Acid has been shown to self-aggregate in aqueous solutions, which can be mistaken for poor solubility.

  • Temperature: While not extensively documented for this specific compound, for most substances, solubility increases with temperature. However, excessive heat should be avoided to prevent potential degradation.

Q3: Can I use organic solvents to dissolve this compound?

Guanidinoacetic Acid is generally poorly soluble in non-polar organic solvents. While it is slightly soluble in DMSO and dimethylformamide, for most biological applications, aqueous-based solvents are recommended to avoid potential cellular toxicity from the organic solvent.[5]

Q4: How should I store this compound solutions?

It is recommended to prepare aqueous solutions fresh. One supplier advises against storing aqueous solutions for more than one day.[5] For longer-term storage, aliquoting and freezing at -20°C or -80°C is advisable. However, it is crucial to perform stability tests for your specific experimental conditions. Studies have shown that in a food matrix, Guanidinoacetic Acid is stable for up to 15 months when stored at 25°C.[7]

Troubleshooting Guide: Solubility Issues

Issue 1: Incomplete dissolution in aqueous buffer (e.g., PBS, cell culture media)

This is the most common issue encountered by researchers. The zwitterionic nature of this compound means its solubility is lowest at its isoelectric point.

Guanidinoacetic Acid possesses both an acidic carboxylic acid group (pKa ~3.4) and a basic guanidino group (pKa ~12.2).[6] This means that the net charge of the molecule, and consequently its interaction with the solvent, is highly influenced by the pH.

Troubleshooting_Workflow start Start: this compound Fails to Dissolve check_solvent Is the solvent aqueous (water, buffer, media)? start->check_solvent yes_aqueous Yes check_solvent->yes_aqueous no_aqueous No check_solvent->no_aqueous check_pH Check pH of the solution yes_aqueous->check_pH change_solvent Switch to an aqueous solvent. Poor solubility in non-polar solvents. no_aqueous->change_solvent change_solvent->start adjust_pH Adjust pH: - Add dilute HCl (e.g., 0.1M) to lower pH - Add dilute NaOH (e.g., 0.1M) to raise pH check_pH->adjust_pH dissolved_pH Does it dissolve? adjust_pH->dissolved_pH yes_dissolved_pH Yes dissolved_pH->yes_dissolved_pH no_dissolved_pH No dissolved_pH->no_dissolved_pH end Solution is ready for use. Prepare fresh daily. yes_dissolved_pH->end consider_concentration Is the concentration > 0.013 M? Potential for self-aggregation. no_dissolved_pH->consider_concentration lower_concentration Lower the concentration. consider_concentration->lower_concentration dissolved_conc Does it dissolve? lower_concentration->dissolved_conc yes_dissolved_conc Yes dissolved_conc->yes_dissolved_conc no_dissolved_conc No dissolved_conc->no_dissolved_conc yes_dissolved_conc->end gentle_heating Apply gentle warming (e.g., 37°C) and sonication. no_dissolved_conc->gentle_heating dissolved_heat Does it dissolve? gentle_heating->dissolved_heat yes_dissolved_heat Yes dissolved_heat->yes_dissolved_heat no_dissolved_heat No dissolved_heat->no_dissolved_heat yes_dissolved_heat->end contact_support Contact Technical Support no_dissolved_heat->contact_support

Caption: Step-by-step troubleshooting workflow for solubility issues.

Summary of Solubility Data

SolventSolubilityNotes and Recommendations
WaterReported as "highly soluble" to 3.6 mg/mL at 15°C. [4][5]Solubility is highly pH-dependent. Adjusting pH can significantly increase solubility.
PBS (pH 7.2)~10 mg/mLA good starting point for physiological buffers. Prepare fresh. [5]
Cell Culture MediaSoluble up to at least 20 mmol/L.Dissolve directly in pre-warmed media and sterile filter. [8]
DMSO / DimethylformamideSlightly soluble.Use with caution in biological experiments due to potential toxicity. [5]
Non-polar organic solventsPoorly soluble.Not recommended. [4]
Aqueous HClSoluble.Forms the highly soluble hydrochloride salt.

References

  • FooDB. (2010, April 8). Showing Compound Guanidino acetic acid (FDB005417).
  • Eurisotop. GUANIDINOACETIC ACID (1,2-13C2, 97-99%, 3-15N, 97-99%) 97% PURE. Retrieved from [Link]

  • Solubility of Things. Glycocyamine. Retrieved from [Link]

  • PubChem. Guanidinoacetic Acid. Retrieved from [Link]

  • Baoding Lanpin Biotechnology Co., Ltd. Guanidinoacetic Acid: Chemical Properties and Reactivity. Retrieved from [Link]

  • Schulze, A. (2003). Stable isotope dilution method for the determination of guanidinoacetic acid by gas chromatography/mass spectrometry. Rapid Communications in Mass Spectrometry, 17(7), 717-22.
  • van der Poel, A. F. B., Braun, U., & Hendriks, W. H. (2019). Stability of creatine monohydrate and guanidinoacetic acid during manufacture (retorting and extrusion) and storage of dog foods. Journal of Animal Science, 97(5), 2033-2041.
  • ResearchGate. pH solubility profile of GDC-0810 free acid at 37°C. Retrieved from [Link]

  • Google Patents. (2022). Method for preparing guanidino acetic acid. (WO2022048913A1).
  • Slideshare. Ph and solubility profile. Retrieved from [Link]

  • BenchChem. (2025).
  • Perasso, L., et al. (2022). Effects of Delivering Guanidinoacetic Acid or Its Prodrug to the Neural Tissue: Possible Relevance for Creatine Transporter Deficiency. International Journal of Molecular Sciences, 23(2), 724.
  • ResearchGate. (PDF) Stability of creatine monohydrate and guanidinoacetic acid during manufacture (retorting and extrusion) and storage of dog foods. Retrieved from [Link]

  • Zhang, Y., et al. (2018). Guanidinoacetic Acid Regulates Myogenic Differentiation and Muscle Growth Through miR-133a-3p and miR-1a-3p Co-mediated Akt/mTOR/S6K Signaling Pathway. International Journal of Molecular Sciences, 19(9), 2793.

Sources

Technical Support Center: Minimizing Isotopic Interference with Guanidinoacetic-13C2 Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing Guanidinoacetic-13C2 Acid in their analytical workflows. This guide is designed to provide expert insights and practical, field-proven solutions to the common challenge of isotopic interference in mass spectrometry-based assays. Our goal is to empower you with the knowledge to ensure the highest level of accuracy and precision in your experimental results.

Guanidinoacetic acid (GAA) is a critical intermediate in the biosynthesis of creatine, a molecule fundamental to cellular energy metabolism.[1][2] Accurate quantification of GAA in biological matrices is essential for the diagnosis of inborn errors of creatine synthesis and for advancing research in cardiometabolic and neurological diseases.[3][4][5] The stable isotope-labeled internal standard (SIL-IS), this compound, is a powerful tool for achieving precise quantification via isotope dilution mass spectrometry. However, like any sophisticated analytical technique, its application is not without potential pitfalls, the most common of which is isotopic interference.

This guide will provide a comprehensive overview of the principles of isotopic interference as they pertain to this compound, followed by a detailed troubleshooting section and validated experimental protocols to help you proactively minimize and correct for these effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: this compound is a form of guanidinoacetic acid where two of the carbon atoms in the molecule have been replaced with the heavy isotope, Carbon-13 (¹³C). This "labeling" increases the mass of the molecule by two Daltons without significantly altering its chemical properties.

In quantitative analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a known amount of this stable isotope-labeled (SIL) compound is added to each sample at the beginning of the workflow.[6][7] This SIL internal standard (SIL-IS) co-elutes with the endogenous (unlabeled) GAA and experiences similar ionization effects in the mass spectrometer's ion source. By measuring the ratio of the signal from the endogenous GAA to the signal from the known amount of this compound, we can accurately calculate the concentration of the endogenous GAA in the original sample. This method effectively corrects for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, leading to highly robust and reliable quantification.[8][9]

Q2: What is isotopic interference in the context of an LC-MS/MS assay for Guanidinoacetic Acid?

A2: Isotopic interference, often referred to as "crosstalk," occurs when the mass spectrometric signal of the analyte (endogenous GAA) and its SIL-IS (this compound) are not perfectly distinct.[10] This can manifest in two primary ways:

  • Contribution from the Analyte to the SIL-IS Signal: The unlabeled GAA molecule has a natural abundance of heavy isotopes (primarily ¹³C). This means that a small percentage of endogenous GAA molecules will naturally have a mass that is one or two Daltons higher than the most abundant isotopic form. This "M+2" peak of the unlabeled GAA can contribute to the signal of the this compound, artificially inflating its measured response. This is the most common form of interference in this assay.[11]

  • Contribution from the SIL-IS to the Analyte Signal: The this compound internal standard may contain a small percentage of unlabeled GAA as an impurity from its synthesis. This would lead to a small signal in the analyte's mass channel, which could be significant when measuring very low concentrations of endogenous GAA.

Q3: What are the primary sources of isotopic interference when using this compound?

A3: The primary sources of isotopic interference are:

  • Natural Isotopic Abundance: Carbon has a naturally occurring heavy isotope, ¹³C, with an abundance of approximately 1.1%. For a molecule like GAA (C₃H₇N₃O₂), there is a statistical probability that any given molecule will contain one or more ¹³C atoms, leading to M+1, M+2, etc., isotopic peaks. The M+2 peak of endogenous GAA can directly interfere with the M peak of this compound.[12]

  • Isobaric Interference: This occurs when a different molecule present in the sample has the same nominal mass-to-charge ratio (m/z) as the analyte or internal standard and is not separated chromatographically. While less common for highly specific MS/MS methods, it is a potential source of interference that must be ruled out during method development.[13][14]

  • In-Source Fragmentation: Unstable molecules can fragment within the ion source of the mass spectrometer. It is possible, though less likely with optimized source conditions, for a larger molecule to fragment in a way that produces an ion with the same m/z as GAA or its internal standard.[11]

Q4: Why is a +2 mass shift for this compound a suitable choice for an internal standard?

A4: A mass shift of +2 is a common and often effective choice for small molecules. However, a mass difference of three or more mass units is generally recommended to further minimize the potential for spectral overlap.[15] With a +2 shift, the primary concern is the contribution of the M+2 peak from the natural isotopic abundance of the unlabeled analyte. While this interference can often be corrected for mathematically, a larger mass shift (e.g., +3 or more) would provide better separation from the analyte's isotopic cluster, simplifying data analysis and potentially improving accuracy at very high analyte concentrations.[16] The choice of a +2 label is often a balance between synthetic feasibility, cost, and the required analytical performance.

In-Depth Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to isotopic interference in the quantification of Guanidinoacetic Acid using this compound.

Problem 1: Significant Signal in the this compound Mass Channel When Analyzing a Blank or Zero Sample
  • Symptom: You inject a sample that should contain no this compound (e.g., a double blank consisting of only solvent, or a blank matrix sample without internal standard), but you observe a peak at the retention time and m/z corresponding to your internal standard.

  • Causality and Investigation:

    • Carryover: The most common cause is instrument carryover from a previous, high-concentration sample. The analyte can adhere to parts of the injection port, syringe, or analytical column.

    • Contamination: The blank matrix or solvents may be contaminated.

  • Solutions:

    • Protocol for Carryover Assessment:

      • Inject the highest concentration calibrator or a ULOQ (Upper Limit of Quantification) sample.

      • Immediately follow this with three to five injections of your blank matrix (or solvent).

      • Acceptance Criteria: The peak area in the first blank injection should be less than 20% of the peak area of your Lower Limit of Quantification (LLOQ) standard, and subsequent blanks should show no significant peak.

    • Mitigation Strategies:

      • Injector Wash: Incorporate a robust injector wash step in your autosampler program, using a strong solvent mixture (e.g., Acetonitrile:Methanol:Isopropanol:Water with 0.1% Formic Acid).

      • Chromatographic Gradient: Ensure your LC gradient includes a high-organic wash at the end of each run to elute any strongly retained compounds from the column.

      • Source Contamination: If carryover persists, consider cleaning the ion source of the mass spectrometer as per the manufacturer's instructions.

Problem 2: Non-Linear Calibration Curve, Especially at the Upper Limit of Quantification (ULOQ)
  • Symptom: Your calibration curve deviates from linearity and appears to "roll over" or flatten at higher concentrations.

  • Causality and Investigation: This is a classic sign of isotopic interference where the M+2 peak from a high concentration of unlabeled GAA is significantly contributing to the signal of the this compound. As the analyte concentration increases, this "crosstalk" becomes more pronounced, leading to an artificially high internal standard signal and a subsequent underestimation of the analyte-to-internal standard ratio.[11][16]

  • Solutions:

    • Experimental Verification: Follow the "Protocol for Assessing the Contribution of Unlabeled GAA to the this compound Signal" provided in the next section. This will allow you to quantify the percentage of interference.

    • Mathematical Correction: If the interference is predictable and consistent, a mathematical correction can be applied to the data.[16] However, this can be complex and may require specialized software.

    • Increase SIL-IS Concentration: A higher concentration of the internal standard can help to "swamp out" the contribution from the unlabeled analyte. However, this may not be cost-effective and could lead to detector saturation.

    • Dilution of High-Concentration Samples: If the non-linearity is only observed in samples with very high GAA levels, the most practical solution is to dilute these samples to bring their concentration into the linear range of the assay.[17]

Problem 3: Inaccurate and Imprecise Results for Quality Control (QC) Samples
  • Symptom: Your QC samples, which are prepared at known concentrations, are consistently failing acceptance criteria (typically ±15% of the nominal value).

  • Causality and Investigation:

    • Uncorrected Isotopic Interference: As with non-linear curves, crosstalk can lead to a consistent bias in your results.

    • Poor Chromatographic Resolution: If GAA or the SIL-IS co-elutes with another compound in the matrix that is isobaric (has the same mass), it can interfere with quantification.[18]

    • Differential Matrix Effects: Although a SIL-IS is designed to compensate for matrix effects, severe ion suppression or enhancement can still impact results, especially if the analyte and SIL-IS do not co-elute perfectly.[9]

  • Solutions:

    • Chromatographic Optimization: Focus on achieving a sharp, symmetrical peak for GAA that is well-separated from other matrix components. See the "Protocol for Optimizing Chromatographic Separation of GAA" below.

    • Method Validation: A thorough method validation process is crucial. This includes evaluating specificity, matrix effects, and recovery in multiple sources of the biological matrix.[19][20]

    • Use of a Different Isotopic Label: If interference from the unlabeled analyte is insurmountable, consider using an internal standard with a larger mass shift (e.g., Guanidinoacetic-13C2, 15N-Acid) to move its signal further away from the analyte's isotopic cluster.

Problem 4: Poor Peak Shape and Co-elution with Matrix Components
  • Symptom: The chromatographic peaks for GAA and this compound are broad, tailing, or not baseline-resolved from other peaks in the chromatogram.

  • Causality and Investigation: GAA is a polar and basic molecule, which can make it challenging to retain and achieve good peak shape on standard reversed-phase columns.[21] Co-elution with other matrix components increases the risk of isobaric interference and differential matrix effects.

  • Solutions:

    • Column Chemistry: Consider using a column designed for the retention of polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a mixed-mode column.[22]

    • Mobile Phase Optimization:

      • pH: Adjusting the pH of the mobile phase can alter the ionization state of GAA and improve peak shape.

      • Ion-Pairing Agents: For challenging separations, a low concentration of an ion-pairing agent (e.g., heptafluorobutyric acid) can be used, though this can lead to ion suppression and is often not ideal for MS applications.[21]

    • Sample Preparation: A more rigorous sample preparation method, such as solid-phase extraction (SPE), can remove many interfering matrix components before LC-MS/MS analysis.

Experimental Protocols

Protocol 1: Assessing the Contribution of Unlabeled GAA to the this compound Signal

This protocol allows for the direct measurement of isotopic crosstalk from the analyte to the internal standard.

  • Prepare Solutions:

    • Prepare a solution containing only the this compound at the working concentration used in your assay.

    • Prepare a solution of unlabeled GAA at the highest expected concentration in your samples (or at the ULOQ of your calibration curve).

  • LC-MS/MS Analysis:

    • Inject the this compound-only solution and measure the signal in both the analyte (GAA) and internal standard (this compound) mass channels. The signal in the analyte channel will establish the level of any unlabeled impurity in your SIL-IS.

    • Inject the unlabeled GAA-only solution and measure the signal in both mass channels.

  • Calculate Interference:

    • The signal observed in the this compound channel from the injection of the unlabeled GAA solution represents the isotopic crosstalk.

    • Calculate the percentage contribution: (Peak Area of GAA in SIL-IS channel / Peak Area of GAA in Analyte channel) * 100.

  • Interpretation:

    • A contribution of >1-2% may be significant and could be the cause of non-linearity at high concentrations. This data can be used to build a mathematical correction model if necessary.[16]

Protocol 2: Optimizing Chromatographic Separation of GAA

This protocol provides a starting point for developing a robust chromatographic method for GAA.

  • Column Selection: Start with a HILIC column (e.g., an amide- or silica-based phase) as these are well-suited for retaining polar compounds like GAA.[22]

  • Mobile Phase:

    • Mobile Phase A: Water with 10 mM Ammonium Formate and 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution:

    • Start with a high percentage of organic solvent (e.g., 95% B) to ensure retention of GAA on the HILIC column.

    • Develop a shallow gradient, decreasing the percentage of B over several minutes to elute the GAA.

    • End with a high-organic wash step to clean the column.

  • Flow Rate and Temperature:

    • Use a flow rate appropriate for the column diameter (e.g., 0.3-0.5 mL/min for a 2.1 mm ID column).

    • Maintain the column at a constant, elevated temperature (e.g., 40 °C) to improve peak shape and reproducibility.

  • Evaluation:

    • Inject a standard solution of GAA and this compound to assess retention time, peak shape, and resolution.

    • Inject an extracted blank matrix sample to identify potential interferences from endogenous components. Adjust the gradient as needed to resolve the GAA peak from these interferences.

Data Presentation & Visualization

Table 1: Example MRM Transitions for GAA and this compound
CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
Guanidinoacetic Acid (GAA)118.176.1The transition from the protonated molecule to a characteristic fragment ion.
This compound120.177.1The +2 mass shift is reflected in both the precursor and the fragment ion.

Note: These are typical values and should be optimized on your specific mass spectrometer.

Diagrams

Below are diagrams illustrating the key metabolic pathway and a logical workflow for troubleshooting isotopic interference.

Creatine_Biosynthesis cluster_kidney Kidney cluster_liver Liver Glycine Glycine AGAT AGAT Glycine->AGAT Arginine Arginine Arginine->AGAT GAA Guanidinoacetic Acid (GAA) AGAT->GAA Forms Ornithine Ornithine AGAT->Ornithine GAMT GAMT GAA->GAMT Transported to Liver SAH SAH GAMT->SAH Creatine Creatine GAMT->Creatine Methylates SAM SAM SAM->GAMT Troubleshooting_Workflow start Inaccurate Quantification or Non-Linearity Observed assess_interference Assess Isotopic Interference (Protocol 1) start->assess_interference interference_present Is Interference >2%? assess_interference->interference_present optimize_chroma Optimize Chromatography (Protocol 2) interference_present->optimize_chroma Yes no_interference Interference Minimal interference_present->no_interference No high_res Use High-Resolution MS (If available) optimize_chroma->high_res math_correct Apply Mathematical Correction optimize_chroma->math_correct re_evaluate Re-evaluate and Validate Method end Accurate Method re_evaluate->end check_other Investigate Other Causes (e.g., Matrix Effects, Carryover) no_interference->check_other check_other->re_evaluate high_res->re_evaluate math_correct->re_evaluate

Caption: A logical workflow for troubleshooting isotopic interference in your assay.

References

  • Calculation and mitigation of isotopic interferences in liquid chromatography-mass spectrometry/mass spectrometry assays and its application in supporting microdose absolute bioavailability studies - PubMed. Available at: [Link]

  • Guanidinoacetic acid (GAA) and creatine metabolism. AGAT, L-arginine:glycine amidinotransferase - ResearchGate. Available at: [Link]

  • Guanidinoacetic Acid (GAA): A Guide to Creatine's Precursor - Benefits, Risks, and Strategies with CreGAAtine - The PricePlow Blog. Available at: [Link]

  • Creatine Metabolism and Safety Profiles after Six-Week Oral Guanidinoacetic Acid Administration in Healthy Humans - PMC - NIH. Available at: [Link]

  • Guanidinoacetic Acid and Creatine are Associated with Cardiometabolic Risk Factors in Healthy Men and Women: A Cross-Sectional Study - NIH. Available at: [Link]

  • Interrelationship between guanidinoacetic acid (GAA) conversion to... - ResearchGate. Available at: [Link]

  • Frontiers | Interferences and Matrix Effects on Iron Isotopic Composition Measurements by 57Fe-58Fe Double-Spike Multi-Collector Inductively Coupled Plasma Mass Spectrometry. Available at: [Link]

  • Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers - National Institute of Standards and Technology. Available at: [Link]

  • Reducing the Effects of Interferences in Quadrupole ICP-MS - Spectroscopy Online. Available at: [Link]

  • Interference Testing and Mitigation in LC-MS/MS Assays | myadlm.org. Available at: [Link]

  • Analytical Method Validation for Biomarkers As a Drug Development Tool: Points to Consider. Available at: [Link]

  • Chromatography of guanidino compounds | Request PDF - ResearchGate. Available at: [Link]

  • What Are Common Interferences In ICP-MS? - Chemistry For Everyone - YouTube. Available at: [Link]

  • Thin-layer chromatography of guanidino compounds - PubMed. Available at: [Link]

  • Simultaneous Assay of Isotopic Enrichment and Concentration of Guanidinoacetate and Creatine by Gas Chromatography-Mass Spectrometry - PMC - NIH. Available at: [Link]

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC - NIH. Available at: [Link]

  • Full article: Analytical Method Validation for Biomarkers As a Drug Development Tool: Points to Consider - Taylor & Francis Online. Available at: [Link]

  • (PDF) Gas Chromatographic Analysis of Guanidino Compounds in Sera and Urine of Uremic Patients Using Glyoxal and Ethyl Chloroformate as Derivatizing Reagents - ResearchGate. Available at: [Link]

  • GC elution and separation of guanidino compounds after using (a) IVA,... - ResearchGate. Available at: [Link]

  • Correction for Isotopic Interferences between Analyte and Internal Standard in Quantitative Mass Spectrometry by a Nonlinear Calibration Function | Request PDF - ResearchGate. Available at: [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Available at: [Link]

  • Analysis of guanidinoacetate and creatine by isotope dilution electrospray tandem mass spectrometry | Request PDF - ResearchGate. Available at: [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations - Waters Corporation. Available at: [Link]

  • Analysis of guanidinoacetate and creatine by isotope dilution electrospray tandem mass spectrometry - PubMed. Available at: [Link]

  • Chromatography of guanidino compounds - PubMed. Available at: [Link]

  • LC/MS/MS Analysis of Creatine and Related Substances (NH2P-40 2D). Available at: [Link]

  • Stable isotope dilution method for the determination of guanidinoacetic acid by gas chromatography/mass spectrometry - PubMed. Available at: [Link]

  • Determination of Guanidinoacetate and Creatine in Urine and Plasma by Liquid Chromatography–Tandem Mass Spectrometry - ResearchGate. Available at: [Link]

  • LC-MS/MS measurements of urinary guanidinoacetic acid and creatine: Method optimization by deleting derivatization step - PubMed. Available at: [Link]

  • Simultaneous determination of creatine and guanidinoacetate in plasma by liquid chromatography–tandem mass spectrometry ( - FLORE. Available at: [Link]

  • Validation of Analytical Methods for Biomarkers Employed in Drug Development - NIH. Available at: [Link]

  • (PDF) A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments - ResearchGate. Available at: [Link]

  • Simultaneous assay of isotopic enrichment and concentration of guanidinoacetate and creatine by gas chromatography-mass spectrometry - PubMed. Available at: [Link]

  • Analytical method validation for biomarkers as a drug development tool: points to consider. Available at: [Link]

  • Creatine synthesis: hepatic metabolism of guanidinoacetate and creatine in the rat in vitro and in vivo - PMC - PubMed Central. Available at: [Link]

  • Synthesis of [guanidino-13C]creatine and measurement of the creatine phosphokinase reaction in vitro by 13C NMR spectroscopy - PubMed. Available at: [Link]

  • Creatine synthesis: Hepatic metabolism of guanidinoacetate and creatine in the rat in vitro and in vivo | Request PDF - ResearchGate. Available at: [Link]

Sources

Technical Support Center: Guanidinoacetic-13C2 Acid Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Guanidinoacetic-13C2 Acid (GAA-13C2) tracer experiments. This resource is designed for researchers, clinicians, and drug development professionals who are utilizing stable isotope-labeled compounds to investigate creatine metabolism. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot issues, optimize your protocols, and generate high-quality, reliable data. This guide is structured as a series of troubleshooting scenarios and frequently asked questions, reflecting the common challenges encountered in the field.

Part 1: Troubleshooting Guide

This section addresses specific problems that can arise during various stages of a GAA-13C2 experiment, from initial sample handling to final data analysis.

Section 1.1: Sample Preparation and Handling

Question: I'm seeing significant variability in my results between sample aliquots. What could be the cause?

Answer: High variability often points to issues with sample integrity and handling. Guanidinoacetate (GAA) and its metabolic product, creatine, have different stability profiles that must be respected.

  • Causality: Creatine is notoriously unstable in urine at room or refrigerated temperatures, where it can spontaneously convert to creatinine. This process can be exacerbated by bacterial contamination. While GAA is generally more stable, repeated freeze-thaw cycles can lead to its degradation.[1] In plasma, improper or delayed separation from red blood cells can lead to falsely elevated creatine levels due to leakage from the cells.[2]

  • Troubleshooting Steps:

    • Standardize Collection: Ensure a consistent protocol for sample collection, especially for urine (e.g., 24-hour collection with a preservative or immediate freezing of aliquots). For plasma, process blood samples within one hour of collection.

    • Immediate Processing/Freezing: Process samples immediately upon collection. If analysis is not performed right away, flash-freeze aliquots in liquid nitrogen and store them at -80°C.

    • Minimize Freeze-Thaw Cycles: Aliquot samples into single-use volumes before freezing to avoid the degradation that occurs with repeated thawing and freezing.

    • Sonication for Urine: For urine samples that have been frozen, sonication before analysis is crucial to ensure any precipitated analytes are redissolved, leading to more repetitive results.[1]

Data Summary: Analyte Stability in Urine

Storage Condition Creatine Stability Guanidinoacetic Acid (GAA) Stability Recommendation
Room Temperature Poor (Concentration can increase >300%)[1] Stable Avoid. Process or freeze immediately.
4°C Poor (Concentration can increase ~75%)[1] Stable Short-term storage only (<4 hours).

| -30°C / -80°C | Fair (Concentration may decrease)[1] | Fair (Concentration may decrease)[1] | Optimal for long-term storage. Avoid freeze-thaw. |

Section 1.2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

Question: I'm struggling with poor chromatographic peak shape and retention for GAA and Creatine. What can I do?

Answer: This is a very common issue. GAA and creatine are polar, zwitterionic molecules that are poorly retained on standard C18 reversed-phase columns, leading to broad, tailing peaks or elution in the solvent front.

  • Causality: The chemical properties of these analytes necessitate a chromatographic strategy that enhances retention for polar compounds. Without sufficient retention, they co-elute with salts and other matrix components, leading to ion suppression and poor peak integration.

  • Troubleshooting & Optimization Strategies:

    • Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative to reversed-phase for polar analytes. It uses a polar stationary phase with a high organic content mobile phase, providing good retention for GAA and creatine.

    • Ion-Pairing Chromatography: Adding an ion-pairing reagent (e.g., heptafluorobutyric acid - HFBA) to the mobile phase can neutralize the charge on the analytes, increasing their retention on a C18 column. However, be aware that ion-pairing reagents can cause long-term column contamination and significant ion suppression.

    • Derivatization: Chemically modifying the analytes can make them less polar and more amenable to reversed-phase chromatography. A widely used and robust method is butylation (esterification with butanolic-HCl), which converts the carboxylic acid groups to butyl esters.[2][3] This significantly improves chromatographic behavior and can enhance ionization efficiency. While effective, this adds an extra step to sample preparation that must be carefully controlled for reproducibility.[4]

Workflow: Decision-Making for Chromatography

Caption: Logic for selecting a chromatographic strategy.

Question: My signal intensity is low and inconsistent, especially for low-concentration samples. How can I improve sensitivity?

Answer: Low signal intensity can stem from the sample matrix, suboptimal instrument settings, or inefficient ionization.

  • Causality: Co-eluting matrix components (salts, phospholipids) can compete with the analytes for ionization, a phenomenon known as ion suppression. Furthermore, the mass spectrometer's source and collision cell parameters must be specifically tuned for both the native and the 13C-labeled analytes to ensure maximum signal.

  • Troubleshooting Steps:

    • Optimize Sample Cleanup: Ensure your protein precipitation is efficient. For complex matrices like plasma, consider solid-phase extraction (SPE) to remove interfering substances.

    • Tune the Mass Spectrometer: Infuse standard solutions of GAA, creatine, GAA-13C2, and the resulting Creatine-13C2 directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, gas flow, temperature) and collision energies for each specific precursor-product ion transition (MRM).

    • Check for Contamination: A contaminated ion source or transfer optics can significantly reduce signal. Follow the manufacturer's guidelines for regular cleaning and maintenance.

    • Evaluate Derivatization: As mentioned previously, derivatization can significantly enhance the ionization efficiency of GAA and creatine in positive electrospray ionization mode.[2][3]

Data Summary: Example LC-MS/MS Transitions Note: These values are illustrative and must be optimized on your specific instrument.

Compound Precursor Ion (m/z) Product Ion (m/z) Notes
Guanidinoacetic Acid (GAA) 118.1 76.1 Underivatized
This compound 120.1 77.1 Labeled Tracer
Creatine 132.1 90.1 Underivatized
Creatine-13C2 134.1 92.1 Labeled Product
GAA-Butyl Ester 174.1 118.1 Derivatized

| Creatine-Butyl Ester | 188.1 | 132.1 | Derivatized |

Section 1.3: Data Interpretation

Question: My calculated isotopic enrichment seems off. Could there be an analytical artifact?

Answer: Yes, this is a critical pitfall in all stable isotope tracer experiments. The issue is likely due to the natural abundance of stable isotopes.

  • Causality: Carbon is not 100% 12C; it contains approximately 1.1% of the heavier 13C isotope naturally. When analyzing a molecule like creatine, the mass spectrometer will detect a small signal at M+1 and M+2 (mass +1 and +2) even in an unlabeled sample. This natural background signal can artificially inflate the calculated enrichment of your M+2 (13C2) labeled species, leading to an overestimation of synthesis. This effect is magnified in larger molecules and when derivatization agents also contain carbon.[5]

  • Solution: Natural Abundance Correction: It is mandatory to correct for the contribution of naturally occurring isotopes. This is typically done using matrix algebra-based algorithms. Several software tools are available to perform this correction accurately.[6]

    • IsoCorrectoR: An R-based tool that can correct MS and MS/MS data for natural isotope abundance and tracer impurity.[6]

    • AccuCor & IsoCor: Other widely used tools for robust correction of mass isotopomer distribution data.[5]

The correction requires the exact elemental formula of the analyte (and any derivatizing groups) and the measured mass isotopomer distribution from your samples.

Diagram: The Concept of Natural Abundance Interference

Caption: How natural 13C abundance in unlabeled molecules creates an M+2 signal.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using this compound? GAA-13C2 is a stable isotope-labeled tracer used to measure the in vivo rate of creatine synthesis.[7] By introducing a labeled precursor (GAA-13C2) and measuring the rate of appearance of the labeled product (Creatine-13C2), researchers can quantify the flux through this critical metabolic pathway.[8] This is essential for studying creatine deficiency syndromes, such as Guanidinoacetate Methyltransferase (GAMT) deficiency, and for understanding energy metabolism in various physiological and pathological states.[2][3][9]

Q2: Why use a 13C2 label specifically? The two 13C atoms provide a +2 Da mass shift from the unlabeled molecule. This is a significant and easily detectable shift that moves the labeled signal away from the M+1 isotopologue of the unlabeled compound, simplifying detection and reducing potential interference. Unlike deuterium labels (e.g., d3-creatine), heavy carbon labels generally do not exhibit a significant kinetic isotope effect, meaning the labeled molecule behaves almost identically to the unlabeled one in enzymatic reactions.

Q3: What are the key biological matrices for these experiments? The choice of matrix depends on the research question.

  • Plasma/Serum: The most common matrix for assessing systemic creatine metabolism and diagnosing disorders like GAMT deficiency.[3]

  • Urine: Useful for assessing the excretion of GAA and creatine, providing insights into whole-body turnover.[10] However, concentrations can be variable and require normalization to creatinine.

  • Dried Blood Spots (DBS): A minimally invasive method ideal for newborn screening for creatine synthesis disorders.[11][12]

  • Cerebrospinal Fluid (CSF): Essential for evaluating creatine metabolism directly within the central nervous system, as brain creatine deficiency is a hallmark of these disorders.[9]

Q4: Do I need to purchase a labeled internal standard in addition to my GAA-13C2 tracer? Absolutely. The tracer (GAA-13C2) is what you administer to the biological system. For accurate quantification by mass spectrometry, you need a separate stable isotope-labeled internal standard (IS) that is added to each sample during preparation. A common choice is d3-creatine or 13C2,15N-GAA.[13][14] The IS corrects for variability in sample extraction, processing, and instrument response. The tracer and the internal standard must be isotopically distinct (e.g., GAA-13C2 tracer and d3-creatine IS).

Part 3: Key Experimental Protocol

Protocol: Quantification of GAA and Creatine in Plasma by LC-MS/MS (Butylation Method)

This protocol is a representative method and should be fully validated in your laboratory.

1. Materials & Reagents

  • This compound (Tracer)

  • d3-Creatine (Internal Standard, IS)

  • Unlabeled Guanidinoacetic Acid and Creatine (for calibration standards)

  • Acetonitrile (ACN), LC-MS Grade

  • Water, LC-MS Grade

  • Formic Acid, LC-MS Grade

  • 3M Butanolic HCl

2. Preparation of Solutions

  • Internal Standard Spiking Solution: Prepare a solution of d3-Creatine in 50:50 ACN:Water at a concentration appropriate for your expected analyte levels (e.g., 1 µM).

  • Calibration Standards: Prepare a series of calibration standards containing known concentrations of unlabeled GAA and Creatine. These will be processed identically to the unknown samples.

3. Sample Preparation Workflow

  • Aliquot: Thaw plasma samples on ice. Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Spike IS: Add 10 µL of the Internal Standard Spiking Solution to every tube (samples, calibrators, and quality controls).

  • Protein Precipitation: Add 200 µL of cold Acetonitrile to each tube. Vortex vigorously for 30 seconds.

  • Centrifuge: Incubate at 4°C for 20 minutes to allow full protein precipitation. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Evaporation: Carefully transfer the supernatant to a new tube or a 96-well plate. Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization: Add 100 µL of 3M Butanolic HCl to each dried sample. Seal the plate/tubes and incubate at 65°C for 20 minutes.

  • Final Evaporation: Evaporate the Butanolic HCl to dryness under nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Water, 5% ACN, 0.1% Formic Acid). Vortex to mix.

  • Analysis: Centrifuge one last time to pellet any remaining particulates and transfer the supernatant to an autosampler vial/plate for LC-MS/MS analysis.

Diagram: Sample Preparation Workflow

G Start 50 µL Plasma Spike Add d3-Creatine (IS) Start->Spike Precipitate Add 200 µL Cold Acetonitrile Spike->Precipitate Centrifuge1 Centrifuge 14,000 x g Precipitate->Centrifuge1 Evap1 Evaporate Supernatant Centrifuge1->Evap1 Deriv Add Butanolic HCl Incubate 65°C Evap1->Deriv Evap2 Evaporate to Dryness Deriv->Evap2 Recon Reconstitute in Mobile Phase Evap2->Recon Inject Inject to LC-MS/MS Recon->Inject

Caption: Step-by-step sample preparation for plasma analysis.

References

  • Schulze, A. (2003). Analysis of guanidinoacetate and creatine by isotope dilution electrospray tandem mass spectrometry. Metabolism, 52(8), 957-961. [Link]

  • Struys, E. A., et al. (2007). Quantification of creatine and guanidinoacetate using GC-MS and LC-MS/MS for the detection of cerebral creatine deficiency syndromes. Current Protocols in Human Genetics, Chapter 17, Unit 17.8. [Link]

  • Rucheton, B., et al. (2019). LC-MS/MS measurements of urinary guanidinoacetic acid and creatine: Method optimization by deleting derivatization step. Clinica Chimica Acta, 493, 133-138. [Link]

  • Carducci, C., et al. (2006). Simultaneous determination of guanidinoacetate, creatine and creatinine in urine and plasma by un-derivatized liquid chromatography-tandem mass spectrometry. Clinica Chimica Acta, 364(1-2), 180-187. [Link]

  • Jadhav, A., et al. (2012). Simultaneous Assay of Isotopic Enrichment and Concentration of Guanidinoacetate and Creatine by Gas Chromatography-Mass Spectrometry. Metabolites, 2(4), 938-953. [Link]

  • Marescau, B., et al. (2004). Determination of Guanidinoacetate and Creatine in Urine and Plasma by Liquid Chromatography–Tandem Mass Spectrometry. Clinical Chemistry, 50(1), 213-216. [Link]

  • Mercimek-Andrews, S., & Salomons, G. S. (2022). GAMT Deficiency: Clinical Presentation, Treatment, Diagnosis, Animal Models, Preclinical and Clinical Developments. International Journal of Molecular Sciences, 23(15), 8345. [Link]

  • Al-Dirbashi, O. Y., et al. (2014). Feasibility of newborn screening for guanidinoacetate methyltransferase (GAMT) deficiency. Journal of Inherited Metabolic Disease, 37(2), 277-283. [Link]

  • Labcorp. (n.d.). Creatine and Guanidinoacetate (Urine). Test Number 620170. [Link]

  • Castro, G., et al. (2007). Determination of creatine and guanidinoacetate by GC-MS: study of their stability in urine at different temperatures. Clinical Biochemistry, 40(5-6), 387-390. [Link]

  • ResearchGate. (n.d.). Quantitative determination of guanidinoacetate and creatine in dried blood spot by flow injection analysis-electrospray tandem mass spectrometry. [Link]

  • ResearchGate. (n.d.). Feasibility of newborn screening for guanidinoacetate methyltransferase (GAMT) deficiency. [Link]

  • ResearchGate. (n.d.). Analysis of guanidinoacetate and creatine by isotope dilution electrospray tandem mass spectrometry. [Link]

  • Struys, E. A., et al. (2003). Stable isotope dilution method for the determination of guanidinoacetic acid by gas chromatography/mass spectrometry. Rapid Communications in Mass Spectrometry, 17(7), 717-722. [Link]

  • AIP Publishing. (n.d.). Application of Radiotracer Methods for Troubleshooting and Diagnostic in Some Industrial Facilities: NDT Perspective. [Link]

  • Heinrich, P., et al. (2018). Correction of mass spectrometric measurements in stable isotope labeling experiments with IsoCorrectoR. Scientific Reports, 8(1), 16843. [Link]

  • Fiveable. (n.d.). Isotope labeling and tracer experiments. [Link]

  • Zaal, E. A., & Berkers, C. R. (2025). Stable Isotope Tracing Experiments Using LC-MS. Methods in Molecular Biology. [Link]

  • Waters Corporation. (n.d.). Targeted Quantification of Cell Culture Media Components by LC-MS. [Link]

  • Jadhav, A., et al. (2009). Simultaneous assay of isotopic enrichment and concentration of guanidinoacetate and creatine by gas chromatography-mass spectrometry. Analytical Biochemistry, 395(1), 42-48. [Link]

  • Brosnan, J. T., et al. (2004). Creatine synthesis: hepatic metabolism of guanidinoacetate and creatine in the rat in vitro and in vivo. American Journal of Physiology-Endocrinology and Metabolism, 286(2), E241-E248. [Link]

  • Bodamer, O. A., et al. (2005). Simultaneous determination of creatine and guanidinoacetate in plasma by liquid chromatography–tandem mass spectrometry. Clinica Chimica Acta, 358(1-2), 177-181. [Link]

  • Beltran, A., et al. (2014). Sample Preparation Methods for LC-MS-Based Global Aqueous Metabolite Profiling. Methods in Molecular Biology, 1198, 53-62. [Link]

  • ResearchGate. (n.d.). Simultaneous determination of guanidinosuccinic acid and guanidinoacetic acid in urine using high performance liquid chromatography/tandem mass spectrometry. [Link]

  • Ostojic, S. M. (2023). Guanidinoacetic acid in human nutrition: Beyond creatine synthesis. Food Science & Nutrition, 11(4), 1606-1613. [Link]

  • Ostojic, S. M. (2021). Safety of Dietary Guanidinoacetic Acid: A Villain of a Good Guy? Nutrients, 13(3), 992. [Link]

  • ResearchGate. (n.d.). Pathway of creatine synthesis and metabolism involving guanidinoacetic acid... [Link]

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Validation & Comparative

A Comparative Guide to Guanidinoacetic-13C2 Acid and 15N-Guanidinoacetic Acid for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the study of creatine metabolism, neuromuscular disorders, and related metabolic pathways, the use of stable isotope-labeled internal standards and tracers is indispensable for achieving accurate and reproducible quantitative results. Guanidinoacetic acid (GAA), the immediate precursor to creatine, is a key analyte in this field. This guide provides an in-depth, objective comparison of two commonly used isotopically labeled forms of GAA: Guanidinoacetic-13C2 Acid and 15N-Guanidinoacetic Acid. By examining their respective properties and performance characteristics, supported by experimental data, this document aims to equip researchers with the knowledge to make informed decisions for their specific analytical and metabolic study needs.

The Central Role of Guanidinoacetic Acid in Creatine Biosynthesis

Guanidinoacetic acid is endogenously synthesized from the amino acids arginine and glycine in a reaction catalyzed by L-arginine:glycine amidinotransferase (AGAT). Subsequently, GAA is methylated by guanidinoacetate N-methyltransferase (GAMT) to form creatine. This two-step process is fundamental to cellular energy homeostasis, particularly in tissues with high energy demands such as muscle and brain. The quantification of GAA is crucial for the diagnosis and monitoring of creatine deficiency syndromes, including AGAT and GAMT deficiencies.

Creatine_Biosynthesis Arginine L-Arginine AGAT AGAT Arginine->AGAT Glycine L-Glycine Glycine->AGAT GAA Guanidinoacetic Acid (GAA) AGAT->GAA Amidino Transfer Ornithine L-Ornithine AGAT->Ornithine GAMT GAMT GAA->GAMT SAM S-Adenosyl Methionine (SAM) SAM->GAMT Creatine Creatine GAMT->Creatine Methylation SAH S-Adenosyl Homocysteine (SAH) GAMT->SAH

Caption: The metabolic pathway of creatine biosynthesis.

This compound: A Stable and Reliable Internal Standard

This compound is a stable isotope-labeled analog of GAA where two carbon atoms in the glycine backbone are replaced with the heavy isotope, carbon-13. This labeling strategy provides a mass shift of +2 Da compared to the unlabeled endogenous GAA.

Properties and Synthesis

This compound is chemically identical to its unlabeled counterpart, ensuring co-elution during chromatographic separation and similar ionization efficiency in mass spectrometry. The synthesis of [1,2-13C2]GAA is typically achieved by reacting [1,2-13C2]glycine with a guanidinylating agent.

Applications in Quantitative Analysis

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS) assays for the quantification of GAA in biological matrices such as plasma, urine, and cerebrospinal fluid. Its key advantage lies in its ability to compensate for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the measurement.

In a typical LC-MS/MS workflow, a known amount of this compound is added to the biological sample prior to protein precipitation and any derivatization steps. The sample is then analyzed, and the ratio of the peak area of the endogenous GAA to the peak area of the 13C2-labeled internal standard is used to calculate the concentration of GAA in the sample.

15N-Guanidinoacetic Acid: A Tool for Metabolic Tracing and Quantification

15N-Guanidinoacetic Acid is another stable isotope-labeled form of GAA, where one or more nitrogen atoms are replaced with the heavy isotope, nitrogen-15. Depending on the synthesis, the label can be incorporated into the glycine nitrogen or the guanidino group. A common commercially available form is [3-15N]Guanidinoacetic Acid, with a mass shift of +1 Da.

Properties and Synthesis

Similar to its 13C-labeled counterpart, 15N-Guanidinoacetic Acid shares the same chemical properties as unlabeled GAA. The synthesis of [15N]GAA can be achieved by using [15N]glycine as a precursor and reacting it with cyanamide.[1]

Applications in Metabolic Research and Quantification

15N-Guanidinoacetic Acid is also utilized as an internal standard for quantitative analysis. However, its unique utility lies in its application as a metabolic tracer to study the dynamics of creatine synthesis in vivo. By administering 15N-labeled precursors of GAA, such as [15N]glycine, researchers can trace the incorporation of the 15N label into the GAA and subsequently into the creatine pool, providing insights into the rate of creatine synthesis.

Head-to-Head Comparison: this compound vs. 15N-Guanidinoacetic Acid

The choice between this compound and 15N-Guanidinoacetic Acid depends on the specific requirements of the experiment. The following table provides a comparative overview of their key performance characteristics.

FeatureThis compound15N-Guanidinoacetic AcidScientific Rationale & Insights
Mass Shift +2 Da+1 Da (for single label)A larger mass shift is generally preferable to minimize potential isotopic overlap from the unlabeled analyte, especially in high-resolution mass spectrometry.
Natural Abundance of Isotope 13C: ~1.1%15N: ~0.37%The lower natural abundance of 15N results in a lower background signal from naturally occurring heavy isotopes in the unlabeled analyte, which can lead to a better signal-to-noise ratio and potentially higher sensitivity.[]
Potential for Isotopic Scrambling LowGenerally low, but nitrogen metabolism can be complex.The carbon backbone is highly stable. While the nitrogen in GAA is not expected to be readily exchanged, the broader context of nitrogen metabolism in the biological system should be considered in tracer studies.
Cost Generally higherTypically lowerThe synthesis of 13C-labeled precursors is often more complex and expensive than that of 15N-labeled precursors.[]
Primary Application Internal Standard for QuantificationInternal Standard & Metabolic TracerWhile both can be used as internal standards, the single nitrogen label in 15N-GAA makes it a more straightforward tracer for following nitrogen flux in metabolic pathways.

Experimental Protocols

Quantitative Analysis of Guanidinoacetic Acid in Plasma using LC-MS/MS with a Stable Isotope-Labeled Internal Standard

This protocol outlines a general procedure for the quantification of GAA in human plasma using either this compound or 15N-Guanidinoacetic Acid as an internal standard.

1. Materials and Reagents:

  • Guanidinoacetic Acid (unlabeled)

  • This compound or 15N-Guanidinoacetic Acid (Internal Standard, IS)

  • Human Plasma (K2EDTA)

  • Acetonitrile (ACN) with 0.1% Formic Acid (FA)

  • Water with 0.1% Formic Acid (FA)

  • HPLC-grade Methanol

  • 96-well protein precipitation plates

2. Preparation of Standards and Quality Controls (QCs):

  • Prepare stock solutions of unlabeled GAA and the IS in a suitable solvent (e.g., 50:50 Methanol:Water).

  • Prepare a series of calibration standards by spiking known concentrations of unlabeled GAA into a surrogate matrix (e.g., charcoal-stripped plasma or saline).

  • Prepare QC samples at low, medium, and high concentrations by spiking unlabeled GAA into pooled human plasma.

3. Sample Preparation Workflow:

Sample_Prep_Workflow start Start: Plasma Sample add_is Add Internal Standard (13C2-GAA or 15N-GAA) start->add_is vortex Vortex to Mix add_is->vortex add_acn Add Acetonitrile (Protein Precipitation) vortex->add_acn vortex2 Vortex and Centrifuge add_acn->vortex2 supernatant Transfer Supernatant vortex2->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: A typical sample preparation workflow for GAA analysis.

4. LC-MS/MS Analysis:

  • LC System: A standard HPLC or UPLC system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A suitable gradient to separate GAA from other matrix components.

  • MS System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions:

    • GAA (unlabeled): e.g., m/z 118 -> 76

    • This compound (IS): e.g., m/z 120 -> 78

    • 15N-Guanidinoacetic Acid (IS): e.g., m/z 119 -> 77 (Note: Specific MRM transitions should be optimized for the instrument used.)

5. Data Analysis:

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio (Analyte/IS).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of GAA in the unknown samples and QCs from the calibration curve.

Conclusion and Recommendations

Both this compound and 15N-Guanidinoacetic Acid are highly effective tools for research in creatine metabolism. The selection of the appropriate labeled compound should be guided by the specific experimental goals and analytical considerations.

  • For routine quantitative analysis as an internal standard, this compound is an excellent choice. The +2 Da mass shift provides clear separation from the M+1 peak of the unlabeled analyte, and the stability of the carbon label is well-established.

  • For studies requiring high sensitivity, particularly at very low concentrations, 15N-Guanidinoacetic Acid may offer an advantage. Its lower natural abundance can result in a cleaner baseline and improved signal-to-noise.

  • For metabolic tracer studies investigating the flux of nitrogen through the creatine synthesis pathway, 15N-Guanidinoacetic Acid is the more direct and logical choice.

Ultimately, the decision should be based on a thorough evaluation of the analytical method, the required level of sensitivity, and the specific research question being addressed. Method validation with either standard is crucial to ensure accurate and reliable results.

References

  • Charles River Laboratories. (n.d.). Validation of an LC-MS/MS Assay To Measure Arginine, α-k-δ-GVA, Argininic Acid, Guanidinoacetic Acid, and Nα Acetyl-L-Arginin. Retrieved from [Link]

  • Maret, A., et al. (2019). LC-MS/MS measurements of urinary guanidinoacetic acid and creatine: Method optimization by deleting derivatization step. Clinica Chimica Acta, 493, 148-155.
  • Jadhav, S., et al. (2009). Simultaneous Assay of Isotopic Enrichment and Concentration of Guanidinoacetate and Creatine by Gas Chromatography-Mass Spectrometry.
  • Struys, E. A., et al. (2005). Determination of Guanidinoacetate and Creatine in Urine and Plasma by Liquid Chromatography–Tandem Mass Spectrometry. Clinical Chemistry, 51(8), 1475-1478.
  • Ostojic, S. M. (2022). Cataloguing guanidinoacetic acid content in various foods. International Journal for Vitamin and Nutrition Research, 92(3-4), 158-160.
  • Wyss, M., & Kaddurah-Daouk, R. (2000). Creatine and creatinine metabolism. Physiological Reviews, 80(3), 1107-1213.
  • da Silva, R. P., et al. (2009). Creatine synthesis: hepatic metabolism of guanidinoacetate and creatine in the rat in vitro and in vivo. American Journal of Physiology-Endocrinology and Metabolism, 296(2), E256-E261.
  • Foss, S., et al. (2024). Impact of internal standard selection on measurement results for long chain fatty acids in blood.
  • Fernandez-Metzler, C., et al. (2022). Biomarker Assay Validation by Mass Spectrometry. The AAPS Journal, 24(4), 66.
  • UC Davis Stable Isotope Facility. (n.d.). Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS. Retrieved from [Link]

  • Shanaiah, N., et al. (2015). 13C- and 15N-Labeling Strategies Combined with Mass Spectrometry Comprehensively Quantify Phospholipid Dynamics in C. elegans. PLOS ONE, 10(11), e0141850.
  • Li, Y., et al. (2018). The effects of isotope-labeled analogs on the LC-IDMS measurement by comparison of ESI responses and matrix effect of melamine, 13C3-melamine, 13C3+15N3-melamine, and 15N3-melamine. Analytical and Bioanalytical Chemistry, 410(19), 4645-4654.
  • Bodin, K., et al. (2003). Determination of Guanidinoacetate and Creatine in Urine and Plasma by Liquid Chromatography–Tandem Mass Spectrometry. Clinical Chemistry, 49(5), 821-823.
  • MacCoss, M. J., et al. (2010). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Analytical Chemistry, 82(19), 8125-8132.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Cansever, M. S., et al. (2024). Determination of Guanidinoacetic Acid in Urine by High-Performance Liquid Chromatography-Fluorescence Detection Method. Journal of Research in Pharmacy, 28(2), 162-167.
  • Asef, C. K., et al. (2016). Non-derivatized Assay for the Simultaneous Detection of Amino Acids, Acylcarnitines, Succinylacetone, Creatine, and Guanidinoacetic Acid in Dried Blood Spots by Tandem Mass Spectrometry.
  • Brosnan, J. T., & Brosnan, M. E. (2013). Synthesis of guanidinoacetate and creatine from amino acids by rat pancreas. British Journal of Nutrition, 109(S2), S31-S36.
  • Semeredi, K., et al. (2017). Dietary guanidinoacetic acid increases brain creatine levels in healthy men. Nutrition, 33, 149-156.
  • Ostojic, S. M. (2016). Guanidinoacetic acid as a performance-enhancing agent. Amino Acids, 48(8), 1867-1875.
  • Gualano, B., et al. (2021). Guanidinoacetic acid in human nutrition: Beyond creatine synthesis. Journal of the American College of Nutrition, 40(8), 754-762.
  • Lemke, S., et al. (2007). Supplemental Guanidino Acetic Acid Affects Energy Metabolism of Broilers. Proceedings of the 16th European Symposium on Poultry Nutrition, 339-342.
  • ResearchGate. (n.d.). Basic scheme of guanidinoacetic metabolism showing guanidino compounds (own authorship). Retrieved from [Link]

  • ResearchGate. (n.d.). How can I assess incorporation of C13 and N15 into proteins by MS?. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantification of Creatine and Guanidinoacetate Using GC-MS and LC-MS/MS for the Detection of Cerebral Creatine Deficiency Syndromes. Retrieved from [Link]

  • Van der Saag, P. T., et al. (2023). Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry.
  • D'Souza, M. P., et al. (2014). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. Analytical Chemistry, 86(15), 7589-7596.

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A Senior Application Scientist's Guide to Cross-Validation in Guanidinoacetic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of analytical methodologies for the quantification of Guanidinoacetic Acid (GAA), focusing on the critical process of cross-validation. We will explore the technical nuances of established methods, present supporting experimental data, and explain the causality behind protocol choices to ensure scientific integrity and trustworthy results.

The Clinical Imperative for Accurate GAA Quantification

Guanidinoacetic acid is the direct metabolic precursor to creatine, a molecule vital for cellular energy storage and transport, particularly in tissues with high energy demands like the brain and muscles. The accurate measurement of GAA in biological fluids such as plasma and urine is paramount for the diagnosis and monitoring of Cerebral Creatine Deficiency Syndromes (CCDS), a group of inherited metabolic disorders.[1][2][3] These syndromes, including Arginine:Glycine Amidinotransferase (AGAT) deficiency and Guanidinoacetate Methyltransferase (GAMT) deficiency, lead to a depletion of cerebral creatine, often resulting in severe neurological impairments, intellectual disability, and seizures.[3][4][5]

In GAMT deficiency, GAA levels are markedly elevated, while in AGAT deficiency, they are significantly decreased.[3] This makes the precise and reliable quantification of GAA a critical diagnostic tool, guiding therapeutic interventions such as creatine supplementation.[3][6]

The Role of the Internal Standard: Guanidinoacetic-13C2 Acid

In quantitative mass spectrometry, an internal standard (IS) is essential for accuracy and precision.[7] It is added at a known concentration to all samples, calibrators, and quality controls to correct for variability during sample preparation and instrumental analysis.[7][8] The ideal IS is a stable isotope-labeled (SIL) version of the analyte, such as this compound (GAA-13C2).[8][9]

Why is a SIL IS the Gold Standard?

  • Physicochemical Similarity: GAA-13C2 is chemically identical to the endogenous GAA, ensuring it behaves similarly during extraction, chromatography, and ionization. This mimicry corrects for matrix effects, where other components in a complex sample can suppress or enhance the analyte's signal.[7][8][9]

  • Co-elution: It chromatographically co-elutes with the analyte, providing the most accurate correction for any variations at the specific retention time of GAA.

  • Mass Differentiation: It is easily distinguished from the native analyte by its higher mass (due to the two 13C atoms), allowing for simultaneous but distinct detection by the mass spectrometer.[9]

The use of a high-quality SIL IS like GAA-13C2 is a foundational element of a robust, self-validating bioanalytical method.[8][10]

Comparative Analysis of GAA Quantification Methodologies

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the undisputed gold standard for GAA quantification due to its superior sensitivity, specificity, and robustness.[3][11][12][13] However, variations in LC-MS/MS methods exist, primarily in sample preparation and chromatographic strategy. Furthermore, other analytical techniques can be considered.

Method A: The "Gold Standard" - LC-MS/MS with Derivatization

This approach is a widely published and validated method for GAA analysis in plasma and urine.[13] It involves a chemical derivatization step, typically butylation, to enhance the chromatographic retention and ionization efficiency of the polar GAA molecule.[4][13]

Method B: The "High-Throughput" Alternative - LC-MS/MS with Ion-Pairing

To overcome the time-consuming derivatization step, an alternative LC-MS/MS method utilizes ion-pairing (IP) chromatography.[4] An ion-pairing reagent is added to the mobile phase to form a neutral complex with the charged GAA molecule, improving its retention on a standard reversed-phase column.

Method C: An Alternative Platform - HPLC with Fluorescence Detection

For laboratories without access to mass spectrometry, High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD) offers another option. This method requires a pre-column derivatization step to render the GAA molecule fluorescent. A recently developed method shows this can be a viable, inexpensive alternative.[6]

Performance Comparison

The following table summarizes typical performance characteristics for these three methodologies, synthesized from published literature.[6][11][12][13]

Parameter Method A: LC-MS/MS (Derivatization) Method B: LC-MS/MS (Ion-Pairing) Method C: HPLC-FLD
Lower Limit of Quantification (LLOQ) ~0.02 µmol/L~0.1 µmol/L~1 nmol/mL (~1 µmol/L)
Linear Range 0.02 - 40 µmol/L0.1 - 600 µmol/L1 - 100 nmol/mL
Precision (Intra- & Inter-assay CV%) < 8%< 15%< 10%
Accuracy / Recovery 96 - 103%83 - 109%91 - 101%
Sample Preparation Time Moderate (derivatization required)Fast (protein precipitation)Moderate (derivatization required)
Specificity Very HighHighModerate to High

The Core Directive: Cross-Validation of Analytical Methods

Cross-validation is the formal process of comparing two distinct bioanalytical methods to determine if they provide equivalent results.[14] It is a mandatory step under regulatory guidelines when data from different methods or different laboratories are to be combined or compared.[14][15][16]

When is Cross-Validation Necessary?

  • Transferring a method from a development lab to a clinical testing lab.

  • Changing an established method (e.g., switching from derivatization to ion-pairing).

  • Comparing results from a new method to a legacy method.

  • Establishing inter-laboratory reliability when a study uses multiple analytical sites.[14]

Experimental Workflow for Cross-Validation

The process involves analyzing the same set of samples—both quality controls (QCs) and incurred patient samples—with both the reference method and the comparator method.

G cluster_prep Sample Preparation cluster_data Data Evaluation Sample Select ≥ 20 Patient Samples (Covering expected range) Split Aliquot each sample into two sets (Set A and Set B) Sample->Split MethodA Analyze Set A using Reference Method (e.g., LC-MS/MS Derivatization) Split->MethodA MethodB Analyze Set B using Comparator Method (e.g., LC-MS/MS Ion-Pairing) Split->MethodB Stats Statistical Analysis: - Paired t-test - Linear Regression - Bland-Altman Plot MethodA->Stats MethodB->Stats Accept Acceptance Criteria: - Bias within ±20% - High Correlation (r > 0.95) - Agreement within limits Stats->Accept

Caption: Workflow for cross-validating two analytical methods.

Statistical Interpretation: Beyond the Correlation Coefficient

While a linear regression and a high correlation coefficient (r) are useful, they are insufficient for assessing method agreement because they don't reveal systematic bias.[17][18] The Bland-Altman plot is the authoritative tool for this purpose.[17][18][19]

Causality: The Bland-Altman plot visualizes the difference between two methods against their average.[19][20] This approach allows for the identification of constant or proportional bias, which would be missed by simple correlation.[17][19]

G cluster_input Inputs cluster_calc Calculations cluster_plot Bland-Altman Plot Data Paired Measurements (Method A, Method B) Avg X-axis: Average of Methods (A + B) / 2 Data->Avg Diff Y-axis: Difference of Methods (A - B) Data->Diff Plot Plot (Difference vs. Average) Avg->Plot Diff->Plot MeanDiff Mean Difference (Bias) Plot->MeanDiff LoA Limits of Agreement (Mean ± 1.96*SD) Plot->LoA

Caption: Logical structure of a Bland-Altman analysis.

Trustworthiness: The acceptance criteria are not merely statistical. They must be defined a priori based on clinical necessity.[18] For most bioanalytical assays, the mean difference between methods should be within ±15-20%, and the vast majority (≥95%) of data points should fall within the calculated limits of agreement.

Detailed Experimental Protocols

These protocols are representative of validated methods found in scientific literature.[4][13][21]

Protocol 1: LC-MS/MS with Butyl-Ester Derivatization (Reference Method)
  • Trustworthiness: This method is highly specific and sensitive, leveraging chemical derivatization to improve analytical performance. The use of a SIL IS ensures accuracy.

  • Sample Preparation:

    • To 50 µL of plasma, add 10 µL of internal standard working solution (GAA-13C2 in water).

    • Add 150 µL of acetonitrile to precipitate proteins. Vortex and centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen gas at 40°C.

  • Derivatization:

    • Reconstitute the dried extract in 50 µL of 3N butanolic-HCl.

    • Incubate at 65°C for 20 minutes to form butyl-esters.

    • Evaporate the reagent to dryness under nitrogen gas at 40°C.

    • Reconstitute the final sample in 100 µL of mobile phase A.

  • LC-MS/MS Conditions:

    • Column: C18 reversed-phase column (e.g., Supelcosil™ LC-4.6mm).[13]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Isocratic or a shallow gradient suitable for analyte separation.

    • Injection Volume: 10 µL

    • MS Detection: Positive electrospray ionization (ESI+) with Multiple Reaction Monitoring (MRM).

      • GAA Transition: e.g., m/z 174 -> 118

      • GAA-13C2 IS Transition: e.g., m/z 176 -> 120

Protocol 2: Cross-Validation Analysis using Ion-Pairing LC-MS/MS
  • Expertise: This protocol simplifies sample preparation, increasing throughput. The key is selecting an appropriate ion-pairing reagent (e.g., heptafluorobutyric acid - HFBA) that provides good retention without causing excessive ion suppression in the MS source.

  • Sample Preparation:

    • To 50 µL of plasma, add 10 µL of internal standard working solution (GAA-13C2 in water).

    • Add 150 µL of acetonitrile to precipitate proteins. Vortex and centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to an autosampler vial for injection.

  • LC-MS/MS Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: 5 mM HFBA in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with a high aqueous mobile phase, ramp up the organic phase to elute the analyte, and re-equilibrate.

    • Injection Volume: 10 µL

    • MS Detection: Positive electrospray ionization (ESI+) with MRM.

      • GAA Transition: e.g., m/z 118 -> 76

      • GAA-13C2 IS Transition: e.g., m/z 120 -> 77

Conclusion and Recommendations

The accurate quantification of Guanidinoacetic Acid is indispensable for the clinical diagnosis of creatine deficiency syndromes. While LC-MS/MS with derivatization remains a benchmark for sensitivity and specificity, methods employing ion-pairing chromatography offer a significant advantage in sample throughput, making them highly suitable for routine clinical screening.[4]

Regardless of the chosen method, a rigorous validation process is non-negotiable. Cross-validation is the ultimate arbiter of a new or modified method's fitness for purpose. It provides an objective, statistically sound framework to ensure that results are accurate, reliable, and interchangeable, upholding the highest standards of scientific and clinical integrity. The use of Bland-Altman analysis is strongly recommended over simple correlation studies to detect potential systematic bias between methods.[17][18][22]

References

  • Title: The Role of Internal Standards In Mass Spectrometry Source: SCION Instruments URL: [Link]

  • Title: Stable Labeled Isotopes as Internal Standards: A Critical Review Source: Crimson Publishers URL: [Link]

  • Title: Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Source: PubMed URL: [Link]

  • Title: Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Source: Semantic Scholar URL: [Link]

  • Title: Biochemical, molecular, and clinical diagnoses of patients with cerebral creatine deficiency syndromes Source: PubMed URL: [Link]

  • Title: Guanidinoacetic acid deficiency: a new entity in clinical medicine? Source: National Institutes of Health (PMC) URL: [Link]

  • Title: [Simultaneous determination of guanidinoacetate, creatine and creatinine by liquid chromatography-tandem mass spectrometry: a diagnostic tool for creatine deficiency syndromes in body fluids and a perspective use on cultured fibroblasts] Source: PubMed URL: [Link]

  • Title: Creatine and Guanidinoacetate (Plasma) Source: Labcorp URL: [Link]

  • Title: Validation of an LC-MS/MS Assay To Measure Arginine, α-k-δ-GVA, Argininic Acid, Guanidinoacetic Acid, and Nα Acetyl-L-Arginin Source: Charles River Laboratories URL: [Link]

  • Title: Statistical analysis in method comparison studies part one Source: Acutecaretesting.org URL: [Link]

  • Title: Method comparison (Bland Altman, …) | Statistical Software for Excel Source: XLSTAT URL: [Link]

  • Title: Understanding Bland Altman analysis Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Determination of Guanidinoacetate and Creatine in Urine and Plasma by Liquid Chromatography–Tandem Mass Spectrometry Source: ResearchGate URL: [Link]

  • Title: Assay for the simultaneous determination of guanidinoacetic acid, creatinine and creatine in plasma and urine by capillary electrophoresis UV-detection Source: PubMed URL: [Link]

  • Title: LC-MS/MS measurements of urinary guanidinoacetic acid and creatine: Method optimization by deleting derivatization step Source: PubMed URL: [Link]

  • Title: Non-derivatized Assay for the Simultaneous Detection of Amino Acids, Acylcarnitines, Succinylacetone, Creatine, and Guanidinoacetic Acid in Dried Blood Spots by Tandem Mass Spectrometry Source: CDC Stacks URL: [Link]

  • Title: Simultaneous determination of creatine and guanidinoacetate in plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) Source: PubMed URL: [Link]

  • Title: Understanding Bland Altman analysis Source: PubMed URL: [Link]

  • Title: Guanidinoacetate Methyltransferase Deficiency Source: Newborn Screening - HRSA URL: [Link]

  • Title: Analysis of guanidinoacetate and creatine by isotope dilution electrospray tandem mass spectrometry Source: ResearchGate URL: [Link]

  • Title: New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines Source: Ovid URL: [Link]

  • Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Points of Care in Using Statistics in Method-Comparison Studies Source: Westgard QC URL: [Link]

  • Title: Non-derivatized Assay for the Simultaneous Detection of Amino Acids, Acylcarnitines, Succinylacetone, Creatine, and Guanidinoacetic Acid in Dried Blood Spots by Tandem Mass Spectrometry Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Determination of Guanidinoacetic Acid in Urine by High-Performance Liquid Chromatography-Fluorescence Detection Method Source: DergiPark URL: [Link]

  • Title: An indirect competitive ELISA for determination of guanidine acetic acid in animal feed Source: National Institutes of Health (PMC) URL: [Link]

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A Comparative Guide to the Analytical Performance of Guanidinoacetic-13C2 Acid Methods

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the primary analytical methodologies for the quantification of Guanidinoacetic Acid (GAA), with a focus on the use of its stable isotope-labeled internal standard, Guanidinoacetic-13C2 Acid. This document is intended for researchers, scientists, and drug development professionals who require accurate and reliable measurement of GAA in biological matrices. We will explore the technical nuances, performance characteristics, and practical considerations of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection.

The Critical Role of Guanidinoacetic Acid and its Isotopic Standard

Guanidinoacetic acid is a pivotal endogenous metabolite, serving as the direct precursor in the biosynthesis of creatine, a molecule central to cellular energy metabolism.[1][2][3] The accurate quantification of GAA in biological fluids such as plasma, urine, and cerebrospinal fluid is crucial for the diagnosis and monitoring of inherited metabolic disorders known as Cerebral Creatine Deficiency Syndromes (CCDS).[4][5][6] These include Arginine:Glycine Amidinotransferase (AGAT) deficiency, characterized by low GAA levels, and Guanidinoacetate Methyltransferase (GAMT) deficiency, which leads to an accumulation of GAA.[4][7]

To achieve the high accuracy and precision required in clinical and research settings, stable isotope dilution analysis is the gold standard. This compound serves as the ideal internal standard for this purpose. Its chemical properties are nearly identical to the endogenous analyte, ensuring it behaves similarly during sample preparation and analysis, thus effectively compensating for matrix effects and variations in instrument response.

Analytical Methodologies: A Head-to-Head Comparison

The selection of an analytical method for GAA quantification depends on various factors, including the required sensitivity, sample throughput, available instrumentation, and the specific research or clinical question. Here, we compare the most commonly employed techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the preferred method for GAA analysis due to its high sensitivity, specificity, and amenability to high-throughput screening.[6][8] This technique combines the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry.

Principle of Operation: The sample extract, containing both endogenous GAA and the this compound internal standard, is injected into an LC system. The analytes are separated on a chromatographic column, typically a reversed-phase or HILIC column, before being introduced into the mass spectrometer. In the mass spectrometer, the molecules are ionized (usually by electrospray ionization - ESI), and specific precursor ions for GAA and its internal standard are selected. These precursor ions are then fragmented, and specific product ions are monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity.

Causality in Experimental Choices:

  • Derivatization: While some LC-MS/MS methods for GAA require a derivatization step (e.g., butylation) to improve chromatographic retention and ionization efficiency, newer methods have been developed that eliminate this time-consuming step by using ion-pairing agents or specialized chromatography columns like HILIC.[5][9] The choice to omit derivatization simplifies sample preparation and reduces the potential for analytical variability.[5]

  • Internal Standard: The use of this compound is critical for correcting for any loss of analyte during sample processing and for variations in ionization efficiency, which can be significant in complex biological matrices.[8]

Experimental Workflow: LC-MS/MS

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis s1 Biological Sample (Plasma, Urine, etc.) s2 Add this compound (Internal Standard) s1->s2 s3 Protein Precipitation (e.g., with Methanol) s2->s3 s4 Centrifugation s3->s4 s5 Supernatant Collection s4->s5 a1 Injection into LC System s5->a1 Analysis a2 Chromatographic Separation (e.g., HILIC column) a1->a2 a3 Electrospray Ionization (ESI) a2->a3 a4 Tandem Mass Spectrometry (MRM Mode) a3->a4 a5 Data Acquisition & Quantification a4->a5

Caption: A typical workflow for the analysis of Guanidinoacetic Acid by LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the quantification of GAA, known for its high chromatographic resolution and sensitivity, particularly with negative-ion chemical ionization.[6]

Principle of Operation: This method requires derivatization to make the polar GAA molecule volatile enough for gas chromatography. The derivatized sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer for ionization and detection. Stable isotope dilution with this compound is also employed for accurate quantification.[10]

Causality in Experimental Choices:

  • Derivatization: Derivatization is a mandatory step in GC-MS analysis of GAA. Common derivatizing agents include N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or hexafluoroacetylacetone.[10][11] This step, while essential, can be time-consuming and a source of analytical error if not performed consistently.

  • Ionization Technique: The choice of ionization, such as electron impact (EI) or negative chemical ionization (NCI), can influence the sensitivity of the assay. NCI, for instance, can provide very high sensitivity for certain derivatives of GAA.[6]

Experimental Workflow: GC-MS

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis s1 Biological Sample s2 Add this compound (Internal Standard) s1->s2 s3 Extraction s2->s3 s4 Derivatization s3->s4 a1 Injection into GC System s4->a1 Analysis a2 Gas Chromatographic Separation a1->a2 a3 Ionization (e.g., EI, NCI) a2->a3 a4 Mass Spectrometry (Selected Ion Monitoring) a3->a4 a5 Data Acquisition & Quantification a4->a5

Caption: A generalized workflow for the analysis of Guanidinoacetic Acid by GC-MS.

High-Performance Liquid Chromatography (HPLC) with Fluorescence or UV Detection

HPLC methods coupled with fluorescence (FLD) or ultraviolet (UV) detectors offer a more accessible and cost-effective alternative to mass spectrometry-based techniques.[4][7]

Principle of Operation: Similar to LC-MS/MS, HPLC separates GAA from other components in the sample matrix using a liquid chromatograph. For detection, GAA often requires a pre-column or post-column derivatization step to introduce a fluorescent or UV-absorbing moiety, as native GAA has poor chromophoric and fluorophoric properties. Quantification is achieved by comparing the peak area of the derivatized GAA to that of a calibration curve.

Causality in Experimental Choices:

  • Derivatization: Derivatization is crucial for achieving adequate sensitivity with fluorescence or UV detection. Ninhydrin is a common derivatizing agent that reacts with the amino group of GAA to form a fluorescent product.[7]

  • Detector Choice: Fluorescence detection generally offers higher sensitivity and selectivity compared to UV detection for this application.[4][7]

Experimental Workflow: HPLC-FLD

cluster_prep Sample Preparation cluster_analysis HPLC-FLD Analysis s1 Biological Sample s2 Pre-column Derivatization (e.g., with Ninhydrin) s1->s2 a1 Injection into HPLC System s2->a1 Analysis a2 Chromatographic Separation (e.g., C18 column) a1->a2 a3 Fluorescence Detection a2->a3 a4 Data Acquisition & Quantification a3->a4

Sources

A Comparative Guide to Guanidinoacetic-13C2 Acid and its Deuterated Analogs for Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, clinical chemists, and drug development professionals engaged in the precise quantification of Guanidinoacetic Acid (GAA), the choice of an appropriate internal standard is a critical determinant of analytical accuracy and reliability. This guide provides an in-depth technical comparison between Guanidinoacetic-13C2 Acid and its deuterated analogs, leveraging established principles of stable isotope dilution analysis and supported by experimental evidence from the scientific literature.

The Foundational Role of Internal Standards in Mass Spectrometry

In quantitative mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), stable isotope-labeled internal standards are indispensable.[1] Their primary function is to normalize for variations that can occur at multiple stages of the analytical workflow, including sample extraction, derivatization, injection volume, and ionization efficiency. An ideal internal standard should be chemically identical to the analyte of interest, ensuring it experiences the same matrix effects and instrument variability.[2] This is where the choice between carbon-13 (¹³C) and deuterium (²H or D) labeling becomes a pivotal decision.

Core Principles: ¹³C versus Deuterium Labeling

The fundamental differences between ¹³C and deuterium labeling stem from their isotopic properties and the resulting impact on the physicochemical behavior of the labeled molecule.

Guanidinoacetic-¹³C₂ Acid: The Gold Standard

Guanidinoacetic-¹³C₂ Acid incorporates two heavy carbon isotopes into its glycine backbone. This labeling strategy is widely regarded as superior for quantitative applications for several key reasons:[3][4]

  • Isotopic Stability: The ¹³C atoms are integrated into the stable carbon skeleton of the molecule. This makes them chemically inert and not susceptible to back-exchange with unlabeled atoms from the sample matrix or solvents.[]

  • Co-elution with the Analyte: Due to the negligible difference in physicochemical properties between ¹²C and ¹³C, Guanidinoacetic-¹³C₂ Acid co-elutes almost perfectly with the endogenous, unlabeled GAA in chromatographic separations.[4][6] This co-elution is crucial for the accurate compensation of matrix effects, particularly ion suppression, which can significantly impact the analyte signal in complex biological matrices like plasma and urine.[2][7][8]

  • Identical Chemical Behavior: The ¹³C label does not alter the chemical reactivity or ionization efficiency of the molecule compared to its unlabeled counterpart. This ensures that the internal standard and the analyte behave identically during sample preparation and analysis.[1]

Deuterated Guanidinoacetic Acid Analogs: A Compromised Alternative

Deuterated internal standards involve the substitution of one or more hydrogen atoms with deuterium. While often more readily available and less expensive to synthesize, they present several potential drawbacks that can compromise analytical accuracy:[4][9]

  • Chromatographic Shift (Isotope Effect): The C-D bond is slightly shorter and stronger than the C-H bond. This can lead to a noticeable difference in retention time during chromatography, with the deuterated analog typically eluting slightly earlier than the unlabeled analyte.[4][6][9] This chromatographic separation means the internal standard may not experience the exact same matrix effects as the analyte, leading to inaccurate quantification, especially in the presence of significant ion suppression.[2][7][8]

  • Isotopic Instability: Deuterium atoms, particularly those attached to heteroatoms (O, N) or activated carbon atoms, can be susceptible to back-exchange with protons from the solvent or matrix.[9] This can lead to a loss of the isotopic label and an overestimation of the analyte concentration. While placing deuterium on non-exchangeable positions can mitigate this, the risk is not entirely eliminated and requires rigorous validation.[4]

  • Kinetic Isotope Effect (KIE): The stronger C-D bond can lead to a slower rate of metabolic reactions that involve the cleavage of this bond. While this property is exploited in the development of "deuterated drugs" to slow metabolism, it is an undesirable characteristic for an internal standard meant to mimic the analyte's behavior during sample processing.

Experimental Evidence and Data

For instance, a validated LC-MS/MS method for the simultaneous determination of creatine and GAA in plasma specifies the use of ¹³C₂-GAA and d₃-creatine.[11] This highlights the deliberate choice of a ¹³C-labeled standard for GAA, likely to avoid the potential pitfalls associated with deuterated analogs. The method validation data from such studies demonstrate the high precision and accuracy achievable with ¹³C₂-GAA.

Parameter Guanidinoacetic-¹³C₂ AcidDeuterated Guanidinoacetic Acid
Isotopic Stability Excellent; no risk of back-exchange.[4]Potential for back-exchange, especially if not strategically placed.
Chromatographic Co-elution Near-perfect co-elution with unlabeled GAA.[4][6]Often exhibits a slight retention time shift, eluting earlier.[4][9]
Compensation for Matrix Effects Optimal due to co-elution.[2][7][8]Sub-optimal if chromatographic separation occurs.[2][7][8]
Chemical and Physical Properties Virtually identical to unlabeled GAA.[1]Minor differences can lead to altered chromatographic behavior.[4]
Risk of Analytical Bias Low.Higher, due to potential for isotopic exchange and chromatographic shifts.[4][9]
Cost Generally higher.Often lower.

Experimental Workflow: Quantitative Analysis of GAA in Human Plasma using LC-MS/MS

The following is a representative, detailed protocol for the quantification of GAA in human plasma, adapted from validated methods in the literature that utilize Guanidinoacetic-¹³C₂ Acid.[11][12]

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (Guanidinoacetic-¹³C₂ Acid in a suitable solvent).

  • Add 150 µL of acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Optional Derivatization: While non-derivatized methods exist[13][14], some protocols employ derivatization (e.g., butylation) to improve chromatographic retention and sensitivity. If derivatizing, evaporate the supernatant to dryness under a stream of nitrogen and proceed with the derivatization protocol.[11]

  • Reconstitute the dried extract (or dilute the supernatant if not derivatizing) in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) or a suitable reversed-phase C18 column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to ensure the separation of GAA from other endogenous compounds.

    • Flow Rate: Appropriate for the column dimensions (e.g., 0.4 mL/min for a standard analytical column).

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Guanidinoacetic Acid (unlabeled): Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific transitions to be optimized).

      • Guanidinoacetic-¹³C₂ Acid (Internal Standard): Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific transitions to be optimized, typically with a +2 Da shift from the unlabeled analyte).

    • Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for each transition.

3. Data Analysis

  • Integrate the peak areas for both the unlabeled GAA and the Guanidinoacetic-¹³C₂ Acid internal standard.

  • Calculate the peak area ratio (analyte/internal standard).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.

  • Determine the concentration of GAA in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Rationale: Workflows and Concepts

cluster_0 Analytical Workflow Stage cluster_1 This compound cluster_2 Deuterated Analog Sample Collection Sample Collection Internal Standard Spiking Internal Standard Spiking Sample Preparation Sample Preparation LC Separation LC Separation a Co-elution with Analyte LC Separation->a d Chromatographic Shift LC Separation->d MS Detection MS Detection b Identical Ionization Behavior MS Detection->b e Different Ionization Environment MS Detection->e c Accurate Correction for Ion Suppression b->c f Inaccurate Correction e->f

Caption: Impact of Isotopic Labeling on Analytical Accuracy.

start Plasma Sample step1 Add this compound Internal Standard start->step1 step2 Protein Precipitation (Acetonitrile) step1->step2 step3 Centrifugation step2->step3 step4 Supernatant Transfer step3->step4 step5 Evaporation & Reconstitution (or Dilution) step4->step5 step6 LC-MS/MS Analysis step5->step6 end Quantification step6->end

Caption: Validated Sample Preparation Workflow.

Conclusion and Recommendation

The selection of an internal standard is a cornerstone of robust quantitative bioanalysis. While deuterated analogs of Guanidinoacetic Acid may be available, the inherent risks of chromatographic shifts and isotopic instability can introduce significant analytical bias. The scientific consensus and evidence from validated analytical methods strongly support the use of Guanidinoacetic-¹³C₂ Acid as the internal standard of choice for the accurate and reliable quantification of GAA in biological matrices. Its superior isotopic stability and co-elution with the native analyte ensure the most effective compensation for matrix effects, leading to data of the highest integrity for research, clinical diagnostics, and drug development applications.

References

  • A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. National Institutes of Health. Available at: [Link]

  • Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. NorthEast BioLab. Available at: [Link]

  • Determination of Guanidinoacetate and Creatine in Urine and Plasma by Liquid Chromatography–Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

  • A Non-Derivatized Assay for the Simultaneous Detection of Amino Acids, Acylcarnitines, Succinylacetone, Creatine, and Guanidinoacetic Acid in Dried Blood Spots via Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

  • A Validated Method for the Quantification of Amino Acids in Mammalian Urine. Waters Corporation. Available at: [Link]

  • C-13 Labelled Internal Standards - a Solution to Minimize Ion Suppression Effects in Liquid Chromatography-Tandem Mass Spectrometry Analyses of Drugs in Biological Samples. ResearchGate. Available at: [Link]

  • Simultaneous determination of creatine and guanidinoacetate in plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS). PubMed. Available at: [Link]

  • Validation of an LC-MS/MS Assay To Measure Arginine, α-k-δ-GVA, Argininic Acid, Guanidinoacetic Acid, and Nα Acetyl-L-Arginin. Charles River Laboratories. Available at: [Link]

  • Ion suppression (mass spectrometry). Wikipedia. Available at: [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Chromatography & Separation Techniques. Available at: [Link]

  • Analysis of guanidinoacetate and creatine by isotope dilution electrospray tandem mass spectrometry. ResearchGate. Available at: [Link]

  • How Amino Acid Internal Standards Boost Mass Spec Accuracy. IROA Technologies. Available at: [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Available at: [Link]

  • Simultaneous determination of creatine and guanidinoacetate in plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS). ResearchGate. Available at: [Link]

  • Simultaneous Assay of Isotopic Enrichment and Concentration of Guanidinoacetate and Creatine by Gas Chromatography-Mass Spectrometry. National Institutes of Health. Available at: [Link]

  • Ion suppression in mass spectrometry. PubMed. Available at: [Link]

  • Which internal standard? Deuterated or C13 enriched?. ResearchGate. Available at: [Link]

  • Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. National Institutes of Health. Available at: [Link]

  • Chromatographic Separation of Deuterium-Labeled Amino Acids, Proteins, Carbohydrates and Lipids Isolated From Bacterial. IISTE. Available at: [Link]

  • Non-derivatized Assay for the Simultaneous Detection of Amino Acids, Acylcarnitines, Succinylacetone, Creatine, and Guanidinoacetic Acid in Dried Blood Spots by Tandem Mass Spectrometry. National Institutes of Health. Available at: [Link]

  • Non-derivatized Assay for the Simultaneous Detection of Amino Acids, Acylcarnitines, Succinylacetone, Creatine, and Guanidinoacetic Acid in Dried Blood Spots by Tandem Mass Spectrometry. Centers for Disease Control and Prevention. Available at: [Link]

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cost-benefit analysis of Guanidinoacetic-13C2 Acid vs other tracers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Tracer Selection in Creatine Metabolism Research: A Cost-Benefit Analysis of Guanidinoacetic-13C2 Acid

For researchers, scientists, and drug development professionals investigating cellular bioenergetics, the accurate measurement of de novo creatine synthesis is paramount. Creatine plays a vital role in energy homeostasis, especially in tissues with high energy demands like muscle and brain.[1][2] Disturbances in its metabolism are linked to a variety of pathologies, from inherited neurometabolic disorders to muscle and cardiac diseases.[1][3]

Stable isotope tracers offer a powerful method to quantify metabolic reactions in vivo.[4][5][6] Among the tools available, this compound (GAA-13C2) has emerged as a highly specific probe for the creatine biosynthesis pathway. This guide provides a comprehensive cost-benefit analysis of GAA-13C2 compared to its precursor tracers, 13C-labeled arginine and glycine, offering field-proven insights to inform experimental design.

The Creatine Biosynthesis Pathway: A Two-Step Process

Understanding the creatine synthesis pathway is fundamental to selecting the appropriate tracer. This process primarily involves two enzymatic steps occurring in different organs:

  • Formation of Guanidinoacetic Acid (GAA): In the kidneys and pancreas, the enzyme L-arginine:glycine amidinotransferase (AGAT) catalyzes the transfer of an amidino group from arginine to glycine. This reaction produces GAA and ornithine.[7][8][9][10]

  • Methylation to Creatine: GAA is then transported to the liver, where it is methylated by guanidinoacetate N-methyltransferase (GAMT). This step uses S-adenosylmethionine (SAM) as a methyl donor to form creatine.[7][8][11]

The newly synthesized creatine is then transported via the bloodstream to tissues with high energy requirements.

Creatine_Biosynthesis cluster_kidney Kidney / Pancreas cluster_liver Liver Arg Arginine AGAT AGAT Arg->AGAT Gly Glycine Gly->AGAT GAA Guanidinoacetic Acid (GAA) GAMT GAMT GAA->GAMT Transport to Liver AGAT->GAA SAM S-adenosylmethionine (SAM) SAM->GAMT Creatine Creatine GAMT->Creatine

Figure 1: The two-step enzymatic pathway of de novo creatine synthesis.

Comparative Analysis of Tracers for Creatine Synthesis

The choice of tracer profoundly impacts the specificity, cost, and interpretability of an experiment. The primary options include the direct precursor (GAA) or the foundational amino acids (arginine and glycine).

FeatureThis compound13C-Labeled Arginine13C-Labeled Glycine
Metabolic Specificity High. Directly traces the final, rate-limiting step of creatine synthesis.[11]Low. Arginine is a substrate for numerous pathways (protein, urea, nitric oxide synthesis).[12]Low. Glycine is utilized in many pathways (protein, glutathione, purine synthesis).[8]
Tracer Diversion Minimal. Primarily converted to creatine via the GAMT enzyme.High. Significant portion of the tracer pool is diverted to other metabolic fates.High. The tracer is incorporated into a wide array of metabolic products beyond GAA.
Ease of Interpretation High. Appearance of 13C2-Creatine provides a clear signal of de novo synthesis from GAA.[13]Low. Requires complex modeling to account for tracer dilution in multiple competing pathways.Low. Interpretation is confounded by the numerous metabolic routes glycine can enter.
Relative Cost HighMediumMedium
Key Research Insights Direct quantification of GAMT activity; studies on GAA metabolism disorders.[3]Overall pathway flux; interplay between creatine synthesis and the urea cycle or NO production.Overall pathway flux; connection between one-carbon metabolism and creatine synthesis.

In-Depth Analysis: Choosing the Right Tool for the Job

This compound: The Specialist's Tool

Using GAA-13C2 provides the most direct and unambiguous measure of the final step in creatine synthesis.

  • Scientific Advantage: Because GAA is the immediate precursor to creatine, the conversion of GAA-13C2 to Creatine-13C2 is a direct reflection of GAMT enzyme activity. This high specificity eliminates the confounding variable of precursor amino acids being diverted into other major metabolic pathways. This is critical for studies where the regulation of GAMT itself is the primary question, or in disease models where this specific enzymatic step may be impaired.

  • Causality in Experimental Choice: Researchers choose GAA-13C2 when the research question demands precision. For example, to test if a new therapeutic agent enhances creatine synthesis, GAA-13C2 can determine if the mechanism of action involves the upregulation of GAMT. The interpretation is straightforward: the rate of appearance of the labeled creatine directly correlates with the activity of this final synthesis step.[13]

  • Cost Consideration: The primary drawback is cost. The synthesis of isotopically labeled GAA is more complex than that for common amino acids, making it a more expensive reagent. This cost must be weighed against the value of obtaining highly specific and easily interpretable data.

13C-Labeled Arginine and Glycine: The Generalist's Approach

Using the foundational amino acid precursors offers a broader, albeit less precise, view of the entire creatine synthesis pathway.

  • Scientific Advantage: These tracers are generally less expensive and can provide insights into the overall flux through the de novo synthesis pathway, beginning with the AGAT enzyme. This can be useful for exploratory studies or for investigating how creatine synthesis competes for arginine and glycine with other metabolic processes.[2][13]

  • The Challenge of Tracer Diversion: The trustworthiness of the data relies on accounting for significant tracer "loss." Arginine, for instance, is a critical substrate for protein synthesis, the urea cycle, and nitric oxide production.[12] A large portion of the administered 13C-Arginine will be diverted away from creatine synthesis. This dilutes the isotopic enrichment of the precursor pool for GAA, making it challenging to calculate a true synthesis rate without extensive modeling and measurement of multiple products.

  • Causality in Experimental Choice: A researcher might choose 13C-Glycine to understand the interplay between one-carbon metabolism (which involves glycine) and creatine synthesis. However, they must accept that the resulting data on creatine labeling will be a composite signal influenced by the activities of both AGAT and GAMT, as well as the flux through all other glycine-dependent pathways. This approach is often dictated by budget constraints or a broader research question not solely focused on the kinetics of the final synthesis step.

Experimental Protocol: In Vivo Tracer Study Using this compound

This protocol outlines a self-validating system for measuring creatine synthesis rates in vivo.

1. Animal Preparation and Acclimation:

  • House animals under controlled conditions (e.g., 12-hour light/dark cycle) with ad libitum access to a standard chow diet.
  • Acclimate animals for at least one week before the experiment to minimize stress-related metabolic changes. For certain studies, a fasting period (e.g., 3-6 hours) may be necessary to achieve a metabolic baseline.[14]

2. Tracer Preparation and Administration:

  • Prepare a sterile solution of this compound in saline. The precise dose depends on the animal model and study goals but should be sufficient to achieve detectable enrichment in the product pool.[14]
  • Administer the tracer via a consistent route. A bolus intraperitoneal or intravenous injection is common for acute studies.[15][16] For steady-state analysis, a primed-continuous infusion is the gold standard.[6]

3. Sample Collection:

  • Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 90 minutes) post-injection to establish a kinetic curve.
  • At the conclusion of the experiment, euthanize the animal and rapidly harvest tissues of interest (e.g., muscle, brain, liver). Immediately freeze-clamp the tissues in liquid nitrogen to quench all metabolic activity.[17]

4. Metabolite Extraction and Analysis:

  • Extract metabolites from plasma and homogenized tissues using a suitable method, such as a protein precipitation with a cold methanol/acetonitrile/water mixture.
  • Analyze the extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[18][19][20] This technique allows for the sensitive and specific quantification of both unlabeled (m+0) and 13C2-labeled (m+2) GAA and creatine.

5. Data Analysis:

  • Calculate the isotopic enrichment (Atom Percent Excess) for GAA and creatine at each time point.

  • Use this data to determine the fractional synthesis rate (FSR) of creatine, which represents the fraction of the tissue creatine pool synthesized per unit of time.

    Figure 2: Experimental workflow for an in vivo stable isotope tracer study.

Conclusion and Recommendations

The choice between this compound and its precursor tracers is a strategic one that hinges on the specific research question, the required level of precision, and budgetary constraints.

  • For High-Precision, Mechanistic Studies: When the goal is to specifically quantify the rate of the GAMT-catalyzed step or to unambiguously assess the impact of an intervention on the final stage of creatine synthesis, This compound is the superior choice. Its high specificity and the clarity of the resulting data justify its higher cost.

  • For Exploratory or Budget-Constrained Research: When the aim is to gain a broader understanding of the entire de novo synthesis pathway and its interactions with other metabolic networks, or when cost is a primary limiting factor, 13C-labeled arginine or glycine are viable alternatives. Researchers must, however, be prepared to address the significant analytical challenge of accounting for tracer diversion into numerous competing pathways.

By carefully considering these factors, researchers can design robust and cost-effective experiments that yield trustworthy and authoritative insights into the complex world of creatine metabolism.

References

  • Wyss, M., & Kaddurah-Daouk, R. (2000). Creatine and Creatinine Metabolism. Physiological Reviews. [Link]

  • Lane, A. N., & Fan, T. W. M. (2015). 13C Tracer Studies of Metabolism in Mouse Tumor Xenografts. Methods in Molecular Biology. [Link]

  • da Silveira, L. G., de Souza, L. L., & de Oliveira, A. A. (2016). Scheme of the pathway for creatine synthesis, and its conversion to creatinine. ResearchGate. [Link]

  • Jung, S. M., et al. (2022). Stable Isotope Tracing and Metabolomics to Study In Vivo Brown Adipose Tissue Metabolic Fluxes. Methods in Molecular Biology. [Link]

  • Wyss, M., & Kaddurah-Daouk, R. (2000). Creatine and Creatinine Metabolism. American Physiological Society. [Link]

  • CD Biosynsis. (n.d.). Biosynthesis of Creatinine. CD Biosynsis. [Link]

  • Atherton, P. J., et al. (2016). In vivo [U-13C]glucose labeling to assess heart metabolism in murine models of pressure and volume overload. American Journal of Physiology-Heart and Circulatory Physiology. [Link]

  • Kalhan, S. C., & Hanson, R. W. (2012). Simultaneous Assay of Isotopic Enrichment and Concentration of Guanidinoacetate and Creatine by Gas Chromatography-Mass Spectrometry. Journal of Analytical & Bioanalytical Techniques. [Link]

  • Bera, S., et al. (2008). Enzymes of creatine biosynthesis, arginine and methionine metabolism in normal and malignant cells. ResearchGate. [Link]

  • Williams, K. J., et al. (2020). Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. bioRxiv. [Link]

  • Cognit.ca. (n.d.). Spectroscopy for stable isotope measurements in metabolic physiology. Research Tools and Instruments. [Link]

  • Charles River Laboratories. (n.d.). Validation of an LC-MS/MS Assay To Measure Arginine, α-k-δ-GVA, Argininic Acid, Guanidinoacetic Acid, and Nα Acetyl-L-Arginin. Charles River. [Link]

  • Czibik, G., et al. (2021). Stable Isotopes for Tracing Cardiac Metabolism in Diseases. Frontiers in Cardiovascular Medicine. [Link]

  • Struys, E. A., et al. (2007). Quantification of creatine and guanidinoacetate using GC-MS and LC-MS/MS for the detection of cerebral creatine deficiency syndromes. Current Protocols in Human Genetics. [Link]

  • DergiPark. (2021). Determination of Guanidinoacetic Acid in Urine by High-Performance Liquid Chromatography-Fluorescence Detection Method. Anatolian Journal of Biochemistry. [Link]

  • Rucheton, B., et al. (2019). LC-MS/MS measurements of urinary guanidinoacetic acid and creatine: Method optimization by deleting derivatization step. Clinica Chimica Acta. [Link]

  • Ostojic, S. M., et al. (2013). Creatine Metabolism and Safety Profiles after Six-Week Oral Guanidinoacetic Acid Administration in Healthy Humans. Journal of the American College of Nutrition. [Link]

  • Bodin, K., et al. (2004). Determination of Guanidinoacetate and Creatine in Urine and Plasma by Liquid Chromatography–Tandem Mass Spectrometry. Clinical Chemistry. [Link]

  • Semeredi, S., et al. (2016). Dietary guanidinoacetic acid increases brain creatine levels in healthy men. Nutrition. [Link]

  • Wolfe, R. R., & Chinkes, D. L. (2005). Isotope Tracers in Metabolic Research: Principle and Practice of Kinetic Analysis. Wiley-Liss. [Link]

  • Ostojic, S. M., et al. (2013). Creatine metabolism and safety profiles after six-week oral guanidinoacetic acid administration in healthy humans. China National GeneBank DataBase. [Link]

  • Brosnan, J. T., et al. (2009). Creatine synthesis: Hepatic metabolism of guanidinoacetate and creatine in the rat in vitro and in vivo. American Journal of Physiology-Endocrinology and Metabolism. [Link]

  • Ostojic, S. M. (2023). Guanidinoacetic acid in human nutrition: Beyond creatine synthesis. Food Science & Nutrition. [Link]

  • Wilkinson, D. J., et al. (2015). Stable isotope tracers and exercise physiology: past, present and future. The Journal of Physiology. [Link]

  • Mitchell, W. K., et al. (2014). Principles of stable isotope research – with special reference to protein metabolism. Nutrition Research Reviews. [Link]

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Safety Operating Guide

Proper Disposal of Guanidinoacetic-13C2 Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of Guanidinoacetic-13C2 Acid. As researchers, scientists, and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. This document moves beyond mere procedural lists to explain the rationale behind each step, ensuring a deep understanding of waste management principles in the laboratory.

Hazard Assessment and Chemical Profile of this compound

This compound is a stable, isotopically labeled form of Guanidinoacetic Acid (GAA), a naturally occurring amino acid derivative. While the carbon-13 isotopes are non-radioactive and do not alter the chemical reactivity, the compound must be handled with the same precautions as its unlabeled counterpart.[1][2][3] The primary hazards are associated with its potential for irritation upon contact.[4][5][6]

Based on available Safety Data Sheets (SDS) for Guanidinoacetic Acid and its analogs, the compound is generally not classified as hazardous under GHS or RCRA regulations.[4] However, it is crucial to recognize that institutional and local regulations may have specific requirements. The toxicological properties of this specific labeled compound have not been exhaustively investigated.[4] Therefore, it is prudent to treat it as a potentially harmful chemical.

Key Chemical and Safety Information:

PropertyValueSource
Chemical Formula ¹³C₂CH₇N₃O₂[2][3]
Molecular Weight 119.09 g/mol [1][2][3]
Appearance White to off-white crystalline solid[1][7]
Storage Store refrigerated (+2°C to +8°C), protected from light and moisture.[1][4][8]
Primary Hazards May cause skin, eye, and respiratory tract irritation. May be harmful if swallowed or inhaled.[4][5][6]
Incompatibilities Strong oxidizing agents.[9]
Hazardous Decomposition Under fire conditions, may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[5][9]

The Disposal Decision Workflow: A Systematic Approach

The disposal of any chemical waste begins with a hazardous waste determination, as mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][9][10] This process determines the appropriate disposal pathway.

DisposalWorkflow Disposal Decision Workflow for this compound start Start: Waste Generated (Unused product, contaminated labware, spill residue) waste_determination Is the waste a listed hazardous waste (F, K, P, U lists)? (GAA is not typically listed) start->waste_determination characteristic_test Does the waste exhibit hazardous characteristics? (Ignitability, Corrosivity, Reactivity, Toxicity) waste_determination->characteristic_test No hazardous Hazardous Chemical Waste waste_determination->hazardous Yes non_hazardous Presumed Non-Hazardous Chemical Waste characteristic_test->non_hazardous No characteristic_test->hazardous Yes package_non_haz Package for Non-Hazardous Chemical Waste Disposal non_hazardous->package_non_haz package_haz Package for Hazardous Chemical Waste Disposal hazardous->package_haz dispose_non_haz Dispose via licensed waste management vendor as per institutional EHS guidelines. package_non_haz->dispose_non_haz dispose_haz Dispose via licensed hazardous waste vendor in accordance with all local, state, and federal regulations. package_haz->dispose_haz

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.